Trovafloxacin (Standard)
説明
TROVAFLOXACIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for bacterial disease and has 1 investigational indication.
特性
IUPAC Name |
7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPSKSLAZQPAKQ-SOSAQKQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041145 | |
| Record name | Trovafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trovafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.04e-02 g/L | |
| Record name | Trovafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trovafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
147059-72-1 | |
| Record name | Trovafloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trovafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trovafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TROVAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F388J00UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trovafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Trovafloxacin: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of the fluoroquinolone antibiotic, trovafloxacin. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. Detailed experimental protocols for the determination of key properties are provided, along with visualizations of its signaling pathways and a general experimental workflow.
Core Physical and Chemical Properties
Trovafloxacin, a synthetic broad-spectrum antibacterial agent, is chemically known as (1α, 5α, 6α)-7-(6-amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.[1] It is often used as its mesylate salt.[1][2] The fundamental physicochemical properties of trovafloxacin are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | >195°C (decomposition) | [3] |
| 246°C (decomposition, as hydrochloride salt) | [3][4] | |
| 253°-256°C (decomposition, as mesylate salt) | [3][4] | |
| Boiling Point (Predicted) | 630.5 ± 55.0 °C | [3] |
| Density (Predicted) | 1.612 ± 0.06 g/cm³ | [3] |
Chemical and Pharmacokinetic Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₅F₃N₄O₃ (Parent) | [2] |
| C₂₀H₁₅F₃N₄O₃ · CH₃SO₃H (Mesylate Salt) | [2][5][6] | |
| Molecular Weight | 416.36 g/mol (Parent) | [2] |
| 512.46 g/mol (Mesylate Salt) | [1][2][5][6] | |
| pKa | 5.87 (Carboxylic Acid) | [2] |
| 8.09 (Amino Group) | [2] | |
| logP | 0.31 | [7] |
| Distribution Coefficient (pH 7.4) | 0.52 | [2] |
Solubility
| Solvent | Solubility | Source |
| Water | 23 g/L | [2] |
| Water (at physiological pH) | 15 mg/L | [2] |
| Water (at 25 °C) | 12.3 mg/L | [7] |
| DMSO | >10 mg/mL | [6] |
| DMSO | 4.17 mg/mL (10.02 mM) | |
| DMSO | Soluble to 100 mM | [5] |
| Acetonitrile | Slightly soluble | [3] |
| Ethanol | Sparingly soluble | [7] |
| Methanol | Freely soluble | [7] |
| 0.1N NaOH | Freely soluble | [7] |
| Phosphate Buffer (pH 7.4) | Freely soluble | [7] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of trovafloxacin are outlined below.
Melting Point Determination (Capillary Method)
The melting point of trovafloxacin can be determined using the capillary method with a digital melting point apparatus.[7]
-
Sample Preparation: A small amount of the dry trovafloxacin powder is placed in a capillary tube that is sealed at one end. The tube is tapped gently to ensure the powder is tightly packed at the bottom.[8]
-
Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.[7]
-
Heating and Observation: The temperature is gradually increased at a controlled rate, typically 1 ± 0.5 °C/minute, starting from a temperature 5°C below the expected melting point.[9]
-
Data Recording: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[8][9] For trovafloxacin, which decomposes, the temperature at which decomposition is observed is noted.[3][4]
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of trovafloxacin in various solvents can be determined using the saturation shake-flask method.[10]
-
Sample Preparation: An excess amount of solid trovafloxacin is added to a known volume of the desired solvent (e.g., water, buffer, DMSO) in a sealed flask.[10]
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[10]
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[10]
-
Quantification: The concentration of trovafloxacin in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7][10]
pKa Determination (Potentiometric Titration)
The acid dissociation constants (pKa) of trovafloxacin can be determined by potentiometric titration.[2][11]
-
Solution Preparation: A solution of trovafloxacin of known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a binary mixture like methanol-water to ensure solubility. The ionic strength is kept constant using a salt solution (e.g., 0.15 M KCl).[11][12]
-
Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[11][13]
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.[11][13]
-
Data Analysis: The titration curve (pH versus volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve (often by analyzing the first or second derivative of the curve).[14]
UV-Visible Spectroscopy
UV-Vis spectroscopy can be used for the quantitative analysis of trovafloxacin and to determine its wavelength of maximum absorbance (λmax).
-
Solution Preparation: A stock solution of trovafloxacin is prepared in a suitable solvent (e.g., methanol, 0.1N NaOH, or a mixture of water, methanol, and acetonitrile).[7][15] A series of standard solutions of varying concentrations are then prepared by diluting the stock solution.[7]
-
Spectral Scan: The UV-Vis spectrum of a dilute solution of trovafloxacin is recorded over a specific wavelength range (e.g., 190-400 nm) using the solvent as a blank to determine the λmax.[15] For trovafloxacin, a λmax of approximately 275 nm has been reported for detection in HPLC analysis.[16]
-
Quantitative Analysis: The absorbance of the standard solutions is measured at the predetermined λmax. A calibration curve of absorbance versus concentration is plotted. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of trovafloxacin.[3][9]
-
Sample Preparation: A solution of trovafloxacin is prepared in a deuterated solvent, such as DMSO-d₆.[3][17]
-
Data Acquisition: The NMR spectra are acquired on a high-resolution NMR spectrometer. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments can be performed to aid in the assignment of signals.[3][17]
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to confirm the connectivity of atoms and the overall structure of the molecule.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of trovafloxacin and to study its fragmentation patterns.
-
Sample Preparation: A dilute solution of trovafloxacin is prepared in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).[18]
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI).[4][18]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer. High-resolution mass spectrometry can provide a highly accurate molecular weight, confirming the elemental composition.[4]
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed to fragment the parent ion and analyze the resulting product ions, which provides information about the structure of the molecule.[4]
Signaling Pathways and Experimental Workflows
Mechanism of Action and Signaling Pathways
Trovafloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][7][19] In addition to its antibacterial activity, trovafloxacin has been shown to interact with mammalian cell signaling pathways, which is relevant to its adverse effect profile, particularly hepatotoxicity. A key interaction is the potentiation of tumor necrosis factor-alpha (TNF-α)-induced inflammatory signaling.
The following diagrams illustrate the proposed signaling pathways affected by trovafloxacin.
Caption: Trovafloxacin's antibacterial mechanism of action.
Caption: Trovafloxacin's interaction with the TNF-α signaling pathway.
General Experimental Workflow
The following diagram outlines a general workflow for the characterization of the physicochemical properties of a drug substance like trovafloxacin.
Caption: General workflow for physicochemical characterization.
References
- 1. Reactive metabolite of trovafloxacin activates inflammasomes: Implications for trovafloxacin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trovafloxacin-induced Replication Stress Sensitizes HepG2 Cells to Tumor Necrosis Factor-alpha-induced Cytotoxicity Mediated by Extracellular Signal-regulated Kinase and Ataxia Telangiectasia and Rad3-related - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Trovafloxacin Enhances TNF-Induced Inflammatory Stress and Cell Death Signaling and Reduces TNF Clearance in a Murine Model of Idiosyncratic Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crpsonline.com [crpsonline.com]
- 8. davjalandhar.com [davjalandhar.com]
- 9. thinksrs.com [thinksrs.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. magritek.com [magritek.com]
- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. Idiosyncratic Drug-Induced Liver Injury and the Role of Inflammatory Stress with an Emphasis on an Animal Model of Trovafloxacin Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Trovafloxacin's Mechanism of Action: An In-depth Technical Guide to a Potent Type II DNA Topoisomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trovafloxacin, a synthetic fluoroquinolone antibiotic, exerts its potent bactericidal activity by targeting bacterial type II DNA topoisomerases, namely DNA gyrase and topoisomerase IV. This guide provides a comprehensive technical overview of the molecular mechanism of action of trovafloxacin, detailing its interaction with these essential enzymes. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the mechanism and experimental workflows to support researchers and drug development professionals in the field of antibacterial drug discovery.
Introduction
Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by its activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Like other fluoroquinolones, its mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, repair, and recombination.[2][3][4] By targeting these enzymes, trovafloxacin disrupts essential cellular processes, leading to bacterial cell death.[3] Understanding the intricacies of this mechanism is vital for the development of new antibacterial agents and for combating the rise of antibiotic resistance.
The Molecular Targets: DNA Gyrase and Topoisomerase IV
DNA gyrase and topoisomerase IV are homologous type II topoisomerase enzymes, both playing critical roles in managing DNA topology.
-
DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into DNA, a process essential for the initiation of DNA replication and for relieving torsional stress arising from transcription.[4]
-
Topoisomerase IV: The primary role of topoisomerase IV is in the decatenation of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells during cell division.[4]
The specific primary target of trovafloxacin can vary depending on the bacterial species. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target.[1][5] Conversely, in several Gram-positive bacteria, including Streptococcus pneumoniae and Staphylococcus aureus, topoisomerase IV is the preferential target.[6][7][8]
Mechanism of Inhibition: Formation of a Ternary Complex
Trovafloxacin's inhibitory action stems from its ability to stabilize a key intermediate in the topoisomerase catalytic cycle: the cleavage complex. The process unfolds as follows:
-
Binding to the Enzyme-DNA Complex: The topoisomerase enzyme first binds to the DNA and creates a transient double-strand break.
-
Trovafloxacin Intercalation: Trovafloxacin then intercalates into the cleaved DNA at the site of the break.
-
Formation of the Ternary Complex: The drug forms a stable ternary complex with the enzyme and the cleaved DNA. This complex is stabilized by a network of interactions, including a crucial magnesium ion bridge that coordinates the fluoroquinolone with specific amino acid residues in the enzyme and the phosphate backbone of the DNA.
-
Inhibition of Religation: The presence of trovafloxacin in this complex physically obstructs the religation of the DNA strands.
-
Cellular Consequences: The accumulation of these stable cleavage complexes leads to the arrest of DNA replication and transcription, triggering the SOS response and ultimately resulting in double-strand DNA breaks and bacterial cell death.[9]
Quantitative Analysis of Trovafloxacin's Inhibitory Activity
The potency of trovafloxacin against its target enzymes is quantified by its 50% inhibitory concentration (IC50), while its whole-cell activity is measured by the minimum inhibitory concentration (MIC).
Table 1: IC50 Values of Trovafloxacin against Purified Bacterial Type II Topoisomerases
| Bacterial Species | Enzyme | Trovafloxacin IC50 (μM) | Ciprofloxacin IC50 (μM) | Sparfloxacin IC50 (μM) | Reference |
| Escherichia coli | DNA Gyrase | 0.52 | 0.42 | 0.57 | [1] |
| Topoisomerase IV | 8.0 | 5.0 | 9.3 | [1] | |
| Staphylococcus aureus | DNA Gyrase | 18.8 | 25 | 22 | [1] |
| Topoisomerase IV | 8.7 | 13.7 | 40 | [1] |
Data presented as the drug concentration required for 50% inhibition of the enzyme's catalytic activity.
Table 2: MIC Values of Trovafloxacin against Selected Bacterial Species and Mutants
| Bacterial Species (Strain) | Relevant Genotype | Trovafloxacin MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) | Reference |
| Streptococcus pneumoniae (55 isolates) | Wild-type | 0.125 (MIC90) | 1 (MIC90) | [7][10] |
| Streptococcus pneumoniae | First-step grlA (parC) mutant | 0.25 - 0.5 | 4 - 8 | [10][11] |
| Streptococcus pneumoniae | Second-step gyrA mutant | 4 - 16 | 32 - 256 | [10][11] |
| Staphylococcus aureus (RN4220) | Wild-type | - | - | [12] |
| Staphylococcus aureus (clinical isolates) | grlA and/or gyrA mutants | 1 (MIC50), 4 (MIC90) | 32 (MIC50), 128 (MIC90) | [7][12] |
| Pseudomonas aeruginosa (100 clinical isolates) | Wild-type and resistant | 0.19 - >8 (76% ≤2) | 0.094 - >8 (82% ≤1) | [13] |
| Escherichia coli | Wild-type | 0.03 | - | [14] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of topoisomerase inhibitors like trovafloxacin.
DNA Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by a test compound.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
Trovafloxacin and other test compounds
-
Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 5% glycerol)
-
Agarose gel (0.8-1.0%) in TBE buffer (Tris-borate-EDTA)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures on ice. To each tube, add the gyrase assay buffer, relaxed plasmid DNA (final concentration ~5-10 nM), and the desired concentration of trovafloxacin or control compound.
-
Initiate the reaction by adding a pre-determined amount of reconstituted DNA gyrase holoenzyme. The total reaction volume is typically 20-30 µL.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis at a constant voltage until the different DNA topoisomers (supercoiled, relaxed, and nicked) are well separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled DNA in each lane. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the no-drug control.
DNA Cleavage Assay
This assay is used to determine if a compound stabilizes the covalent enzyme-DNA cleavage complex.
Materials:
-
Purified DNA gyrase or topoisomerase IV
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Cleavage assay buffer (similar to supercoiling buffer but may lack ATP for some quinolones)
-
Trovafloxacin and other test compounds
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
Stop solution/loading dye
-
Agarose gel and electrophoresis system
Procedure:
-
Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of trovafloxacin.
-
Add the purified enzyme (DNA gyrase or topoisomerase IV) to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of the cleavage complex.
-
Add SDS to a final concentration of ~0.2-1% to denature the enzyme and trap the covalent complex.
-
Add Proteinase K to a final concentration of ~0.1-0.5 mg/mL and incubate further at 37-50°C for 30-60 minutes to digest the protein.
-
Stop the reaction and load the samples onto an agarose gel.
-
Perform electrophoresis to separate the linearized plasmid DNA (resulting from the cleavage complex) from the supercoiled and nicked forms.
-
Stain and visualize the gel. An increase in the amount of linear DNA with increasing drug concentration indicates stabilization of the cleavage complex.
Visualizing the Mechanism and Workflow
Trovafloxacin's Mechanism of Action
Caption: Trovafloxacin traps the transient cleavage complex, forming a stable ternary complex and inhibiting DNA religation, leading to cell death.
Experimental Workflow for Topoisomerase Inhibitor Evaluation
Caption: A typical workflow for evaluating a topoisomerase inhibitor, from in vitro enzyme assays to whole-cell activity and resistance profiling.
Conclusion
Trovafloxacin is a potent inhibitor of bacterial type II DNA topoisomerases, with a well-defined mechanism of action centered on the stabilization of a ternary drug-enzyme-DNA complex. Its bactericidal activity is a direct consequence of the accumulation of these complexes, which leads to irreparable DNA damage. The species-specific preference for either DNA gyrase or topoisomerase IV highlights the nuances in its interaction with different bacterial pathogens. The quantitative data and experimental protocols provided in this guide offer a valuable resource for the continued investigation of trovafloxacin and the development of novel topoisomerase inhibitors to address the ongoing challenge of antibiotic resistance.
References
- 1. Type II Topoisomerase Mutations in Fluoroquinolone-Resistant Clinical Strains of Pseudomonas aeruginosa Isolated in 1998 and 1999: Role of Target Enzyme in Mechanism of Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compound | AntibioticDB [antibioticdb.com]
- 4. Trovafloxacin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Targeting Bacterial Gyrase with Cystobactamid, Fluoroquinolone, and Aminocoumarin Antibiotics Induces Distinct Molecular Signatures in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity of the new fluoroquinolone trovafloxacin (CP-99,219) against DNA gyrase and topoisomerase IV mutants of Streptococcus pneumoniae selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of four fluoroquinolones against clinical isolates of Pseudomonas aeruginosa determined by the E test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Postantibiotic Effect of Trovafloxacin against Gram-Positive and -Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Trovafloxacin Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification methods for obtaining a high-purity Trovafloxacin reference standard. Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic known for its complex molecular structure, featuring a unique (1α,5α,6α)-3-azabicyclo[3.1.0]hexane substituent.[1] The synthesis is a multi-step process requiring careful control of reaction conditions to ensure the desired stereochemistry and purity. This document outlines the key synthetic strategies, detailed experimental protocols, and purification techniques, supported by quantitative data and process visualizations.
Synthesis of Trovafloxacin
The synthesis of Trovafloxacin can be approached through several related pathways, with a common strategy involving the preparation of the key (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane intermediate followed by its coupling with a functionalized naphthyridone core. The subsequent hydrolysis of the resulting ester and protecting groups yields the final Trovafloxacin molecule.[2][3]
A crucial component of the Trovafloxacin molecule is the (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system.[2] One synthetic route to this intermediate begins with the cyclization of ethyl diazoacetate with N-benzylmaleimide. The resulting product undergoes thermolysis to form the desired bicyclic core. Subsequent reduction and functional group manipulations lead to the key 6α-amino-3-azabicyclo[3.1.0]hexane intermediate.[2]
An alternative approach involves the nitrocyclopropanation of N-benzylmaleimide, followed by reduction of the imino carbonyl groups and the nitro group to yield (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane.[4] The amino group is often protected, for instance as a benzylideneamino group, prior to the coupling reaction.[4][5]
The protected (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane is then coupled with a 7-chloronaphthyridone derivative, such as ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.[2][5] This reaction is typically carried out in the presence of a tertiary amine base.[5]
The final steps involve the hydrolysis of the ester group and removal of any protecting groups. This is often achieved by treatment with an acid, such as methanesulfonic acid, to yield the Trovafloxacin mesylate salt.[2][5] The zwitterionic form of Trovafloxacin can be liberated from its mesylate salt by treatment with a base like sodium bicarbonate.[2]
Synthesis Pathway of Trovafloxacin
Caption: Synthetic route to Trovafloxacin.
Experimental Protocols
The following protocols are synthesized from various sources to provide a detailed methodology for the preparation of Trovafloxacin mesylate.
-
A solution of (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane is treated with triethylamine.[6]
-
Benzaldehyde is added dropwise to the mixture, which is then heated to reflux for approximately 4 hours to form the imine in situ.[6]
-
The solution containing the in situ formed (1α,5α,6α)-6-benzylidenylamino-3-azabicyclo[3.1.0]hexane is cooled.[6]
-
Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate and additional triethylamine are added to the reaction mixture.[6]
-
The mixture is heated to facilitate the coupling reaction, yielding the protected Trovafloxacin ethyl ester.
-
The protected Trovafloxacin ethyl ester is dissolved in a mixture of tetrahydrofuran (THF) and water.[2]
-
Methanesulfonic acid is added, and the mixture is heated to reflux for 17-24 hours.[2]
-
Upon completion, the solution is cooled, treated with activated carbon, and filtered.[2]
-
The filtrate is concentrated under vacuum to induce crystallization of Trovafloxacin mesylate.[2]
-
The resulting white crystal slurry is cooled, granulated, filtered, washed with cold THF, and dried.[2]
Purification of Trovafloxacin Reference Standard
The purification of the Trovafloxacin reference standard is critical to ensure its suitability for analytical and biological assays. The primary methods involve recrystallization and treatment with adsorbents to remove impurities.
-
Recrystallization: The crude Trovafloxacin acid salt can be purified by recrystallization from common laboratory solvents.[5] The choice of solvent will depend on the specific salt form and the nature of the impurities.
-
Decolorization: The hydrolysis reaction mixture may be treated with decolorizing carbon (activated charcoal) to remove colored impurities before crystallization.[5]
-
Isolation: The purified Trovafloxacin salt is isolated by filtration, optionally after cooling and granulation to improve crystal size and handling.[5]
-
Drying: The final product is dried, often under vacuum, to remove residual solvents.
Purification Workflow for Trovafloxacin
Caption: General purification workflow.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and characterization of Trovafloxacin.
Table 1: Reaction Yields and Physical Properties
| Step/Product | Reported Yield | Melting Point (°C) |
| (1α,5α,6α)-3-N-benzyl-6-nitro-2,4-dioxo-3-azabicyclo[3.1.0]hexane | 34% | 116-118 |
| Trovafloxacin Mesylate | 70-90% | 253-256 (decomposes)[2][6] |
Table 2: Analytical Methods for Purity Assessment
| Technique | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities.[7][8][9] | Reversed-phase C18 column, UV detection at ~275 nm.[7] Mobile phase often a buffered aqueous-organic mixture.[7][8] |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation of impurities.[9] | - |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure confirmation and identification of impurities.[9] | 1H, 13C, and 19F NMR are particularly useful for fluorinated compounds.[9] |
| Elemental Analysis | Confirmation of elemental composition. | Comparison of theoretical and found percentages for C, H, N, and S (for mesylate salt).[5] |
Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for Trovafloxacin Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 | Nucleosil 100-5 C18 |
| Mobile Phase | 0.04 M H3PO4-acetonitrile-tetrabutylammonium hydroxide-0.005 M dibutyl amine phosphate (83:16.85:0.05:0.1, v/v), pH 3[7] | Acetonitrile and distilled water (250:750 v/v) containing 10 mmol/l tetrabutylammonium phosphate[8] |
| Detection | UV at 275 nm[7] | Fluorescence (Excitation 275 nm, Emission 405 nm)[8] |
| Linear Range | 0.1 to 20.0 µg/mL[7] | - |
| Limit of Quantification | 0.1 µg/mL[7] | - |
Conclusion
The synthesis and purification of a Trovafloxacin reference standard require a multi-step chemical process with stringent control over reaction conditions and purification procedures. The methodologies outlined in this guide, derived from established literature, provide a robust framework for researchers and drug development professionals to produce high-purity Trovafloxacin. Adherence to detailed experimental protocols and the use of appropriate analytical techniques for purity verification are paramount to obtaining a reliable reference standard for research and development activities.
References
- 1. The chemistry and biological profile of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Trovafloxacin - Wikipedia [en.wikipedia.org]
- 4. US6359137B1 - Process for preparing trovafloxacin acid salts - Google Patents [patents.google.com]
- 5. US6359137B1 - Process for preparing trovafloxacin acid salts - Google Patents [patents.google.com]
- 6. TROVAFLOXACIN | 147059-72-1 [chemicalbook.com]
- 7. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of trovafloxacin in human body fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Trovafloxacin CAS number and molecular structure
An In-depth Technical Guide to Trovafloxacin
Core Substance Identification
Trovafloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic. It was developed for the treatment of a wide range of bacterial infections. However, its use has been severely restricted due to the risk of severe, idiosyncratic hepatotoxicity.
| Identifier | Value | Reference |
| CAS Number | 147059-72-1 | [1][2] |
| Molecular Formula | C₂₀H₁₅F₃N₄O₃ | [2] |
| Molecular Weight | 416.36 g/mol | [2] |
| IUPAC Name | 7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-[1][3]naphthyridine-3-carboxylic acid | [2] |
| Synonyms | Trovan, Turvel, CP-99,219 | [2] |
| InChI Key | WVPSKSLAZQPAKQ-CDMJZVDBSA-N | [1] |
| SMILES | C1[C@@H]2--INVALID-LINK--CN1 |
Molecular Structure
Caption: 2D Molecular Structure of Trovafloxacin.
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
Trovafloxacin exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
The inhibition of these enzymes by trovafloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome. This disruption of DNA integrity ultimately results in bacterial cell death. The mechanism of action is distinct from that of other antibiotic classes like penicillins, cephalosporins, and macrolides, meaning there is no cross-resistance.
Signaling Pathway: Inhibition of Bacterial DNA Replication
Caption: Trovafloxacin's dual inhibition of DNA gyrase and topoisomerase IV.
Quantitative Pharmacological Data
Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Conditions | Reference |
| Bioavailability | ~88-91% | Oral administration | [1][4] |
| Time to Peak Concentration (Tmax) | ~1 hour | Single oral dose | [3][5] |
| Half-life (t½) | 9.1 - 12.7 hours | Oral and IV administration | [1][3][5] |
| Protein Binding | ~70% | In serum | [5] |
| Metabolism | Primarily conjugation (glucuronidation and N-acetylation) | Minimal CYP450 involvement | [1] |
| Excretion | ~50% unchanged (43% in feces, 6% in urine) | Oral administration | [1] |
Peak Tissue Concentrations after Intravenous Administration
| Tissue | Peak Concentration (µg/g) (Mean ± SEM) | Reference |
| Liver | 35.06 ± 5.89 | [6] |
| Pancreas | 32.36 ± 20.18 | [6] |
| Kidney | 27.20 ± 10.68 | [6] |
| Lung | 22.51 ± 7.11 | [6] |
| Spleen | 21.77 ± 11.33 | [6] |
In Vitro Activity against Bacterial Topoisomerases
| Enzyme | IC₅₀ (µM) | CC₂₅ (µM) | Organism | Reference |
| DNA Gyrase | 40 | 3.2 | S. pneumoniae | [7] |
| Topoisomerase IV | 10-20 | 1.0 | S. pneumoniae | [7] |
IC₅₀: 50% inhibitory concentration; CC₂₅: concentration causing 25% DNA cleavage.
Minimum Inhibitory Concentrations (MICs) for Selected Pathogens
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Staphylococcus aureus | 0.032 | - | [8] |
| Streptococcus pneumoniae | 0.064 | 0.125 | [8][9] |
| Enterococcus faecalis | 0.25 | - | [8] |
| Haemophilus influenzae | 0.03 | 0.03 | |
| Escherichia coli | 0.12 | 0.25 |
Hepatotoxicity: Signaling Pathways and Mechanisms
The clinical use of trovafloxacin was halted due to its association with idiosyncratic drug-induced liver injury (IDILI). Research suggests that trovafloxacin sensitizes hepatocytes to inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), leading to apoptosis and liver damage.
Signaling Pathway: Trovafloxacin and TNF-α Induced Hepatotoxicity
Caption: Key signaling pathways in trovafloxacin/TNF-α-mediated hepatotoxicity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Trovafloxacin Stock Solution: A stock solution of trovafloxacin is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: A two-fold serial dilution of the trovafloxacin stock is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted trovafloxacin are inoculated with the bacterial suspension. The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of trovafloxacin that completely inhibits visible growth of the bacteria.
DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, ATP, and a buffer solution (e.g., Tris-HCl, MgCl₂, KCl, DTT, and bovine serum albumin).
-
Enzyme and Inhibitor Addition: Purified bacterial DNA gyrase (subunits GyrA and GyrB) is added to the reaction mixture. Trovafloxacin at various concentrations is also added.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to occur.
-
Reaction Termination and Analysis: The reaction is stopped by the addition of a stop solution (e.g., SDS and proteinase K). The DNA topoisomers (supercoiled and relaxed) are then separated by agarose gel electrophoresis.
-
IC₅₀ Determination: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified, and the IC₅₀ is calculated as the concentration of trovafloxacin that reduces the supercoiling activity by 50%.
In Vitro Hepatotoxicity Assay using HepG2 Cells
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of trovafloxacin, TNF-α, or a combination of both.
-
Cytotoxicity Assessment: After a specified incubation period (e.g., 24 hours), cell viability is assessed using a standard assay such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Apoptosis and Signaling Pathway Analysis:
-
Caspase Activity: Caspase-3/7, -8, and -9 activities are measured using commercially available luminescent or fluorescent kits.
-
Western Blotting: Protein lysates are collected to analyze the phosphorylation status and expression levels of key signaling proteins such as JNK, ERK, and IκBα.
-
DNA Damage: DNA damage can be assessed by immunofluorescence staining for γ-H2AX foci.
-
-
Data Analysis: The results are analyzed to determine the synergistic cytotoxic effect of trovafloxacin and TNF-α and to elucidate the underlying molecular mechanisms.
References
- 1. Trovafloxacin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trovafloxacin - Wikipedia [en.wikipedia.org]
- 3. Multiple-dose pharmacokinetics and safety of trovafloxacin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Bioavailability and Pharmacokinetics of Trovafloxacin in Patients with AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and safety of trovafloxacin (CP-99,219), a new quinolone antibiotic, following administration of single oral doses to healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of [18F]Trovafloxacin in Healthy Human Subjects Studied with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of the new fluoroquinolone trovafloxacin (CP-99,219) against DNA gyrase and topoisomerase IV mutants of Streptococcus pneumoniae selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of Trovafloxacin standard in various solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive data and protocols regarding the solubility and stability of the trovafloxacin standard. The information herein is intended to support research and development professionals in ensuring accurate and reproducible experimental outcomes when working with this potent fluoroquinolone antibiotic.
Executive Summary
Trovafloxacin, a broad-spectrum antibiotic, exhibits variable solubility and is susceptible to degradation under specific conditions. This guide details its solubility profile in common laboratory solvents and outlines its stability under various stressors. Understanding these characteristics is critical for the preparation of stock solutions, formulation development, and the design of reliable in vitro and in vivo studies. All quantitative data are presented in standardized tables, and detailed experimental protocols are provided for solubility and stability assessment.
Solubility Profile of Trovafloxacin Mesylate
The solubility of trovafloxacin, typically available as trovafloxacin mesylate, is highly dependent on the solvent and the pH of the medium. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions, while its aqueous solubility is markedly influenced by pH.
Quantitative Solubility Data
The following table summarizes the solubility of trovafloxacin mesylate in various solvents. It is crucial to use anhydrous DMSO for preparing stock solutions, as absorbed moisture can diminish the compound's solubility.
| Solvent | Temperature | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | Ambient | > 10 - 120 | > 19.5 - 234.16 | Recommended for high-concentration stock solutions. Sonication and gentle warming (to 37°C or 60°C) can aid dissolution. |
| Water | Ambient | 10 - 23 | 19.5 - 44.88 | Highly pH-dependent. A saturated solution in water results in an acidic pH of approximately 3.5.[1] |
| Water (pH ~7.4) | Ambient | ~0.015 | ~0.029 | Solubility is significantly lower at physiological pH.[1] |
| Ethanol | Ambient | ≥2.73 | ≥5.33 | Gentle warming and sonication may be required. |
| Methanol | Not Specified | Soluble | Not Specified | Qualitative data indicates solubility.[2] |
| 0.1N NaOH | Not Specified | Soluble | Not Specified | Qualitative data indicates solubility.[2] |
| Phosphate Buffer (pH 7.4) | Not Specified | Soluble | Not Specified | Qualitative data indicates solubility, though quantitative data suggests low solubility at this pH.[2] |
Note: The molecular weight of Trovafloxacin Mesylate is 512.46 g/mol .
pH-Dependent Aqueous Solubility
Trovafloxacin exhibits a characteristic "U-shaped" solubility curve in aqueous solutions, with its minimum solubility occurring around neutral pH (pH 7).[1] This is a critical consideration when preparing solutions for cell culture or other biological assays buffered at or near physiological pH. Rapid dilution of a concentrated DMSO stock solution into a neutral aqueous buffer can lead to precipitation of the compound.[1]
Stability of Trovafloxacin
Trovafloxacin is susceptible to degradation by light, pH, and oxidation. Proper storage and handling are essential to maintain the integrity of the compound and its solutions.
Storage Recommendations
The following table provides recommended storage conditions for trovafloxacin mesylate powder and its solutions to ensure long-term stability.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 4 years | Store in a dry, dark environment.[1] |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| DMSO Stock Solution | -20°C | Up to 1 month | Protect from light.[1] |
| Aqueous Solution | 2-8°C | ≤ 24 hours | Not recommended for long-term storage due to potential for precipitation and degradation.[1] |
| Oral Liquid Formulation (10 mg/mL) | 25°C | At least 14 days | When stored in an amber-colored glass bottle.[3][4] |
Factors Causing Degradation
The primary factors that can lead to the degradation of trovafloxacin are:
-
Light: As with many fluoroquinolones, trovafloxacin is photosensitive and should be protected from light to prevent photodegradation.[1]
-
pH: Trovafloxacin is more stable in acidic conditions and is susceptible to decomposition on the basic side.[3][4]
-
Oxidation: The molecule can be susceptible to oxidation. Forced degradation studies often use hydrogen peroxide to assess oxidative stability.[5][6]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5]
Experimental Protocols
The following sections provide detailed methodologies for assessing the solubility and stability of trovafloxacin.
Protocol for Shake-Flask Solubility Determination
This protocol is adapted from standard shake-flask methods and is suitable for determining the thermodynamic solubility of trovafloxacin in various solvents.[7][8][9][10]
Materials:
-
Trovafloxacin mesylate powder
-
Selected solvent (e.g., Water, Phosphate Buffered Saline pH 7.4)
-
Glass flasks or vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of trovafloxacin mesylate powder to a flask containing a known volume of the desired solvent. Ensure there is undissolved solid material at the bottom of the flask.
-
Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the flasks at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the flasks to stand undisturbed for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant. For accurate results, immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of trovafloxacin in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
The determined concentration represents the solubility of trovafloxacin in the tested solvent under the specified conditions.
Protocol for Stability-Indicating HPLC Method
This protocol outlines a general stability-indicating reversed-phase HPLC method for the analysis of trovafloxacin and its degradation products.[3][4][11]
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.04 M phosphoric acid, pH 3) and acetonitrile.[11]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm[11]
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
Standard Solution Preparation:
-
Accurately weigh about 10 mg of trovafloxacin mesylate reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile). This yields a stock solution of approximately 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1-20 µg/mL).[11]
Sample Preparation (for Stability Studies):
-
Subject the trovafloxacin solution to stress conditions as described in Protocol 4.3.
-
At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralize the sample if necessary (e.g., after acid or base hydrolysis).
-
Dilute the sample with the mobile phase to a concentration within the linear range of the method.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Method Validation: The stability-indicating nature of the method must be validated by demonstrating specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the peak of the intact drug from the peaks of its degradation products.[3]
Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of trovafloxacin.[5][12][13]
General Procedure: Prepare a solution of trovafloxacin (e.g., 1 mg/mL) in a suitable solvent and expose it to the following stress conditions. Analyze the samples at various time points using the validated stability-indicating HPLC method (Protocol 4.2).
-
Acid Hydrolysis: Add 1N HCl to the drug solution and reflux for a specified period (e.g., 2-8 hours) at an elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: Add 1N NaOH to the drug solution and reflux for a specified period (e.g., 30 minutes - 2 hours) at an elevated temperature (e.g., 60-80°C). Trovafloxacin is known to be more susceptible to base-catalyzed degradation.[3][4]
-
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the drug solution and store at room temperature for up to 7 days, protected from light.[6]
-
Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., up to 7 days), protected from light.
-
Photolytic Degradation: Expose the drug solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows for handling and analyzing trovafloxacin.
Caption: Workflow for preparing Trovafloxacin solutions.
Caption: Workflow for Trovafloxacin stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. crpsonline.com [crpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of an oral liquid dosage form of trovafloxacin mesylate and its quantitation in tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. pharmainfo.in [pharmainfo.in]
- 7. enamine.net [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
Trovafloxacin: A Technical Guide to its Antibacterial Spectrum and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by its activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][3] Its bactericidal action stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][4][5] These enzymes are critical for bacterial DNA replication, transcription, and repair. By targeting both enzymes, trovafloxacin effectively disrupts these vital cellular processes, leading to bacterial cell death.[6][7] This document provides an in-depth technical guide on the antibacterial spectrum of trovafloxacin, standardized methodologies for its analysis, and a visualization of its mechanism of action. Although trovafloxacin was withdrawn from the market due to the risk of hepatotoxicity, its potent and broad-spectrum activity remains of significant interest for research and the development of new antimicrobial agents.[4]
Antibacterial Spectrum of Trovafloxacin
Trovafloxacin has demonstrated potent in vitro activity against a diverse array of clinically relevant bacteria. It is particularly noted for its enhanced activity against Gram-positive and anaerobic microorganisms compared to older fluoroquinolones.[3][8]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the in vitro activity of trovafloxacin against various bacterial species, presented as the minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.
Table 1: In Vitro Activity of Trovafloxacin against Gram-Positive Aerobic Bacteria
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | 100+ | 0.03 - 0.06 | 0.06 - 0.125 |
| Staphylococcus aureus (methicillin-resistant) | 100+ | 1.0 - 2.0 | 8.0 - 16.0 |
| Coagulase-negative staphylococci | 100+ | 0.06 | 0.25 |
| Streptococcus pneumoniae (penicillin-susceptible) | 83 | 0.06 | 0.125 |
| Streptococcus pneumoniae (penicillin-resistant) | 35 | 0.125 | 0.125 |
| Streptococcus pyogenes (Group A) | 46 | 0.06 | 0.125 |
| Streptococcus agalactiae (Group B) | - | 0.125 | 0.25 |
| Viridans group streptococci | 100 | 0.06 | 0.125 |
| Enterococcus faecalis (vancomycin-susceptible) | 100+ | 0.25 | 0.5 |
| Enterococcus faecium (vancomycin-susceptible) | 100+ | 0.5 | 1.0 |
| Enterococcus faecium (vancomycin-resistant) | 11 | 1.0 | >16.0 |
Data compiled from multiple sources.[8][9][10][11][12]
Table 2: In Vitro Activity of Trovafloxacin against Gram-Negative Aerobic Bacteria
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 100+ | 0.03 - 0.06 | 0.06 - 0.125 |
| Klebsiella pneumoniae | 100+ | 0.06 | 0.125 |
| Enterobacter cloacae | 100+ | 0.125 | 0.25 |
| Serratia marcescens | 100+ | 0.25 | 0.5 |
| Citrobacter freundii | 100+ | 0.06 | 0.125 |
| Proteus mirabilis | 100+ | 0.25 | 0.5 |
| Pseudomonas aeruginosa | 101 | 0.5 | 4.0 |
| Haemophilus influenzae | 100+ | ≤0.015 - 0.03 | 0.03 |
| Moraxella catarrhalis | 100+ | 0.03 | 0.06 |
| Neisseria gonorrhoeae | - | - | ≤0.008 |
Data compiled from multiple sources.[2][9][11][12][13]
Table 3: In Vitro Activity of Trovafloxacin against Anaerobic Bacteria
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | 221 | 0.25 | 1.0 |
| Prevotella spp. | 49 | 0.125 | 0.5 |
| Fusobacterium spp. | 62 | 0.125 | 0.5 |
| Peptostreptococcus spp. | 38 | 0.25 | 0.5 |
| Clostridium perfringens | - | 0.125 | 0.25 |
| Clostridium difficile | - | 0.5 | 1.0 |
Data compiled from multiple sources.[6][7][14][15]
Experimental Protocols
Standardized methods for antimicrobial susceptibility testing are crucial for obtaining accurate and reproducible data. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures.[16][17] The following are detailed protocols for the agar dilution and broth microdilution methods, which are commonly used to determine the MIC of antibiotics like trovafloxacin.
Agar Dilution Method
The agar dilution method is considered a reference standard for MIC determination and is particularly useful for testing a large number of isolates against a few antimicrobial agents.[4][8]
1. Preparation of Trovafloxacin Stock Solution:
-
Weigh a precise amount of trovafloxacin analytical standard powder.
-
Dissolve the powder in a suitable solvent (e.g., sterile distilled water, potentially with a small amount of NaOH to aid dissolution, followed by neutralization with HCl) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by membrane filtration (0.22 µm pore size).
2. Preparation of Agar Plates with Trovafloxacin:
-
Prepare a series of twofold dilutions of the trovafloxacin stock solution in sterile distilled water or a suitable buffer.
-
Melt Mueller-Hinton Agar (MHA) and cool to 45-50°C in a water bath.
-
For each desired final concentration, add 1 part of the appropriate trovafloxacin dilution to 9 parts of molten MHA (e.g., 2 mL of drug dilution to 18 mL of agar).
-
Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.
-
Include a drug-free control plate.
3. Inoculum Preparation:
-
From a pure 18-24 hour culture, select 3-5 colonies and suspend them in a suitable broth (e.g., Tryptic Soy Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.
4. Inoculation and Incubation:
-
Using a multipoint inoculator, spot the prepared bacterial suspension onto the surface of the agar plates, including the control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of trovafloxacin that completely inhibits the visible growth of the organism.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining MICs and is amenable to automation.[9]
1. Preparation of Trovafloxacin Dilutions:
-
Prepare a stock solution of trovafloxacin as described for the agar dilution method.
-
In a 96-well microtiter plate, perform serial twofold dilutions of the trovafloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations. Each well should contain a final volume of 100 µL.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).
2. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate (except the sterility control well).
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is the lowest concentration of trovafloxacin in which there is no visible growth (turbidity) of the organism.
Quality Control
For both methods, it is essential to include quality control (QC) strains with known MIC ranges for trovafloxacin to ensure the accuracy and reproducibility of the results. Recommended QC strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.[14][18]
Mechanism of Action and Signaling Pathways
Trovafloxacin's bactericidal activity is a result of its interaction with bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the topological state of DNA during replication and transcription.[19]
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, which is essential for the initiation of DNA replication.[19]
-
Topoisomerase IV: Primarily responsible for decatenating (unlinking) replicated daughter chromosomes, allowing for their segregation into daughter cells.[6]
Trovafloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[7] This leads to the accumulation of double-strand DNA breaks.[6]
The resulting DNA damage triggers a cascade of cellular responses, most notably the SOS response .[6] The SOS response is a global regulatory network that is induced by DNA damage and involves the activation of a set of genes responsible for DNA repair, mutagenesis, and cell cycle arrest. If the DNA damage is too extensive to be repaired, the accumulation of DNA breaks ultimately leads to cell death.[7]
Visualizations
References
- 1. Methods of measuring susceptibility of anaerobic bacteria to trovafloxacin, including quality control parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molbio.princeton.edu [molbio.princeton.edu]
- 3. 2184. Effect of Adjusted CLSI Breakpoints on Center-wide Fluoroquinolone Susceptibilities for Enterobacteriaceae and Pseudomonas aeruginosa: Is It Time to Restrict Empiric Fluoroquinolone Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agar dilution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. protocols.io [protocols.io]
- 14. Quality control limits for dilution and disk diffusion susceptibility tests of trovafloxacin against eight quality control strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. szu.gov.cz [szu.gov.cz]
- 17. DNA gyrase - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial-Induced DNA Damage and Genomic Instability in Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacokinetics and Pharmacodynamics of Trovafloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trovafloxacin is a synthetic fluoroquinolone antibiotic characterized by its broad spectrum of activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][3] Its mechanism of action, like other fluoroquinolones, involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[1][4] This technical guide provides an in-depth overview of the in vitro pharmacokinetics and pharmacodynamics of trovafloxacin, presenting key data in a structured format and detailing the experimental protocols used to generate this information. Although once a promising agent, its clinical use was significantly restricted due to concerns about hepatotoxicity.[5] Nevertheless, its potent in vitro activity continues to make it a subject of scientific interest.
Pharmacokinetics: In Vitro Profile
The in vitro pharmacokinetic properties of an antibiotic are crucial in predicting its potential efficacy. Key parameters include its protein binding, and cellular uptake and efflux.
In Vitro Protein Binding
The extent of plasma protein binding can significantly influence the amount of free, active drug available to exert its antibacterial effect. Trovafloxacin exhibits a higher degree of protein binding compared to some other fluoroquinolones.[6] In vitro studies using Mueller-Hinton broth containing human serum or albumin have been employed to determine the protein binding of trovafloxacin.[7]
Table 1: In Vitro Protein Binding of Trovafloxacin
| Parameter | Value | Reference |
| Protein Binding (Human Serum) | ~70-77% | [6][8] |
Cellular Uptake and Efflux
The ability of an antibiotic to penetrate bacterial cells and accumulate at its target site is a key determinant of its activity. Conversely, bacterial efflux pumps can actively transport the antibiotic out of the cell, leading to resistance. The uptake of trovafloxacin has been studied in human phagocytic and tissue-cultured epithelial cells.[8][9]
Studies have shown that trovafloxacin achieves high intracellular concentrations, with cellular to extracellular concentration ratios (C/E) greater than 9.[8] The uptake is rapid, reversible, and not dependent on energy.[8] While trovafloxacin is a substrate for some efflux pumps, it appears to be less affected by certain efflux mechanisms compared to other fluoroquinolones like ciprofloxacin.[10]
Pharmacodynamics: In Vitro Antibacterial Activity
The in vitro pharmacodynamics of trovafloxacin describe the relationship between drug concentration and its antibacterial effect. Key measures of this activity include the Minimum Inhibitory Concentration (MIC), Mutant Prevention Concentration (MPC), and the Post-Antibiotic Effect (PAE).
Antibacterial Spectrum and Potency (MICs)
Trovafloxacin demonstrates potent in vitro activity against a broad spectrum of pathogens, with particularly enhanced activity against Gram-positive organisms and anaerobes compared to older fluoroquinolones like ciprofloxacin.[2][3][11] Its activity against Streptococcus pneumoniae, including penicillin-resistant strains, is a notable feature.[1][5][12]
Table 2: In Vitro Activity of Trovafloxacin (MIC50 and MIC90) Against Selected Aerobic Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.06 - 0.125 | 0.125 - 0.25 | [1][5][12] |
| Streptococcus pneumoniae (penicillin-resistant) | ≤0.25 | ≤0.25 | [1] |
| Streptococcus pyogenes | 0.06 | 0.12 | [13] |
| Staphylococcus aureus (methicillin-susceptible) | 0.032 - 0.06 | 0.06 - 2 | [14][15] |
| Staphylococcus aureus (methicillin-resistant) | 1.0 - 2.0 | 2.0 - 16.0 | [14][15] |
| Enterococcus faecalis | 0.25 | - | [15] |
| Enterococcus faecium | 16.0 | - | [15] |
| Haemophilus influenzae | - | - | [2] |
| Moraxella catarrhalis | - | - | [2] |
| Escherichia coli | 0.03 | - | [14] |
| Klebsiella pneumoniae | 0.09 | - | [14] |
| Pseudomonas aeruginosa | 0.72 | 8.0 - 16.0 | [14] |
| Acinetobacter spp. | - | - | [16] |
| Stenotrophomonas maltophilia | - | - | [16] |
Table 3: In Vitro Activity of Trovafloxacin (MIC90) Against Selected Anaerobic Bacteria
| Organism | MIC90 (µg/mL) | Reference(s) |
| Bacteroides fragilis group | 1.0 - 2.0 | [3][17][18] |
| Gram-positive cocci | 0.5 | [3] |
| Gram-positive bacilli | 4.0 | [3] |
| Gram-negative cocci | 0.5 | [3] |
| Gram-negative bacilli | 1.0 | [3] |
Mutant Prevention Concentration (MPC)
The Mutant Prevention Concentration (MPC) is the lowest concentration of an antibiotic that prevents the growth of first-step resistant mutants in a large bacterial population (>10^10 CFU).[19] It is a measure of an antibiotic's ability to restrict the selection of resistant mutants. Trovafloxacin has been shown to have a favorable MPC profile against certain pathogens.[7][19][20]
Table 4: Mutant Prevention Concentration (MPC) of Trovafloxacin
| Organism | MPC (µg/mL) | MPC/MIC Ratio | Reference(s) |
| Streptococcus pneumoniae | - | - | [19][20] |
| Escherichia coli | 2 x MIC | 2 | [21] |
Based on its potential to restrict the selection of resistant mutants among fluoroquinolones for Streptococcus pneumoniae, trovafloxacin was ranked higher than gatifloxacin, grepafloxacin, and levofloxacin, but lower than moxifloxacin.[7][19]
Post-Antibiotic Effect (PAE)
The Post-Antibiotic Effect (PAE) is the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent.[22] Trovafloxacin exhibits a PAE against a range of Gram-positive and Gram-negative bacteria.[23][24]
Table 5: Post-Antibiotic Effect (PAE) of Trovafloxacin
| Organism | PAE (hours) | Reference(s) |
| Streptococcus pneumoniae | 0.7 - 1.8 | [23][24] |
| Staphylococcus aureus | 0.7 - 2.4 | [23][24] |
| Escherichia coli | 2.4 - 4.4 | [23][24] |
| Pseudomonas aeruginosa | 2.4 - 4.4 | [23][24] |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate in vitro evaluation of an antibiotic's pharmacokinetic and pharmacodynamic properties.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) are typically followed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Time-Kill Assay
Time-kill assays provide information on the rate and extent of bactericidal activity of an antibiotic over time.
Caption: Workflow for a time-kill assay.
Mutant Prevention Concentration (MPC) Assay
This assay determines the concentration of an antibiotic that prevents the emergence of resistant mutants.
Caption: Workflow for Mutant Prevention Concentration (MPC) determination.
Post-Antibiotic Effect (PAE) Assay
The PAE assay measures the duration of growth suppression following brief antibiotic exposure.[23][25]
Caption: Workflow for Post-Antibiotic Effect (PAE) determination.
Signaling Pathways and Logical Relationships
Mechanism of Action of Trovafloxacin
Trovafloxacin's bactericidal action results from the inhibition of two key bacterial enzymes involved in DNA topology and replication.
Caption: Mechanism of action of Trovafloxacin.
Mechanisms of Resistance to Trovafloxacin
Bacterial resistance to trovafloxacin can develop through several mechanisms, primarily involving alterations in the drug's targets or reduced intracellular accumulation.
Caption: Mechanisms of bacterial resistance to Trovafloxacin.
Conclusion
Trovafloxacin exhibits potent and broad-spectrum in vitro activity against a variety of clinically relevant bacteria, including challenging pathogens like penicillin-resistant Streptococcus pneumoniae and anaerobic organisms. Its pharmacodynamic profile, characterized by low MIC and MPC values and the presence of a post-antibiotic effect, underscores its bactericidal potential. The detailed experimental protocols provided in this guide serve as a resource for researchers conducting in vitro evaluations of antimicrobial agents. While its clinical application has been curtailed, the in vitro data for trovafloxacin remains a valuable reference point in the ongoing development of new and improved fluoroquinolone antibiotics.
References
- 1. In-vitro and in-vivo activity of trovafloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The in-vitro activity of trovafloxacin and nine other antimicrobials against 413 anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activities of Trovafloxacin and Ampicillin-Sulbactam Alone or in Combination versus Three Strains of Vancomycin- Intermediate Staphylococcus aureus in an In Vitro Pharmacodynamic Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trovafloxacin, a new fluoroquinolone with potent activity against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mutant-prevention concentration (MPC) : ideas for restricting the development of fluoroquinolone resistance [harvest.usask.ca]
- 8. Uptake and intracellular activity of trovafloxacin in human phagocytes and tissue-cultured epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uptake and intracellular activity of trovafloxacin in human phagocytes and tissue-cultured epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic activity of trovafloxacin with other agents against gram-positive and -negative organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative in vitro activities of trovafloxacin (CP-99,219) against 221 aerobic and 217 anaerobic bacteria isolated from patients with intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of fluoroquinolones (gatifloxacin, levofloxacin and trovafloxacin) and seven other antibiotics against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 14. researchgate.net [researchgate.net]
- 15. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro activity of trovafloxacin against ciprofloxacin-susceptible and -resistant clinical bacterial isolates and assessment of the trovafloxacin disk test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro activities of trovafloxacin against 557 strains of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative in vitro activities of trovafloxacin (CP-99,219) against 221 aerobic and 217 anaerobic bacteria isolated from patients with intra-abdominal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. academic.oup.com [academic.oup.com]
- 22. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Postantibiotic Effect of Trovafloxacin against Gram-Positive and -Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Postantibiotic effect of trovafloxacin against gram-positive and -negative organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Postantibiotic Effect and Postantibiotic Sub-MIC Effect of Levofloxacin Compared to Those of Ofloxacin, Ciprofloxacin, Erythromycin, Azithromycin, and Clarithromycin against 20 Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
Trovafloxacin: A Technical Guide to its Metabolism and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trovafloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic. Understanding its metabolic fate and degradation profile is crucial for evaluating its efficacy, safety, and environmental impact. This technical guide provides an in-depth overview of the metabolism and degradation pathways of trovafloxacin, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Metabolism of Trovafloxacin
Trovafloxacin is primarily metabolized in the liver, with biotransformation occurring mainly through Phase II conjugation reactions. Oxidative metabolism by the cytochrome P450 system plays a minimal role.[1][2][3] The major metabolic pathways are glucuronidation, N-acetylation, and N-sulfoconjugation.[1]
Metabolic Pathways
The metabolic conversion of trovafloxacin results in several key metabolites. The primary pathways include:
-
Glucuronidation: The carboxylic acid group of trovafloxacin undergoes glucuronidation to form an ester glucuronide. This is a major metabolic route, with the resulting metabolite being predominantly excreted in the urine.[2][3]
-
N-acetylation: The primary amine on the aminomethylpyrrolidine ring is acetylated to form the N-acetyl metabolite. This metabolite is primarily found in the feces.[1][2]
-
N-sulfoconjugation: The primary amine can also be conjugated with a sulfate group to form an N-sulfate metabolite, which is also excreted in the feces.[1]
Quantitative Data on Metabolism and Excretion
The following tables summarize the quantitative data on the excretion of trovafloxacin and its metabolites in humans following a single oral dose.
Table 1: Excretion of Trovafloxacin and its Metabolites in Humans (% of Administered Dose) [1][3]
| Metabolite | Urine | Feces |
| Unchanged Trovafloxacin | 5.9% | 43.2% |
| Ester Glucuronide | 13.2% | - |
| N-acetyl Trovafloxacin | - | 10.4% |
| N-sulfate of Trovafloxacin | - | 4.1% |
| Total Recovery | ~23.1% | ~63.3% |
Table 2: Distribution of Trovafloxacin and its Major Metabolites in Circulation [3]
| Compound | Percentage of Circulating Radioactivity |
| Unchanged Trovafloxacin | 55% |
| Trovafloxacin Glucuronide (M1) | 22% |
| N-acetyltrovafloxacin (M3) | Minor amounts |
| N-acetyltrovafloxacin glucuronide (M2) | Minor amounts |
Experimental Protocol: Analysis of Trovafloxacin and its Metabolites by LC-MS/MS
This protocol outlines a general method for the simultaneous determination of trovafloxacin and its major metabolites in biological matrices.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated biological sample (e.g., plasma, urine) onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute trovafloxacin and its metabolites with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A time-programmed gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for trovafloxacin and each metabolite.
Degradation of Trovafloxacin
The degradation of trovafloxacin can occur through various pathways, including photodegradation, hydrolysis, and oxidation. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Degradation Pathways
While specific degradation pathways for trovafloxacin are not extensively detailed in the literature, based on the known reactivity of the fluoroquinolone class, the following degradation routes are plausible under stress conditions:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to defluorination, decarboxylation, and cleavage of the piperazine ring.
-
Hydrolytic Degradation: Under acidic or basic conditions, the carboxylic acid and amide-like linkages within the molecule can be susceptible to hydrolysis.
-
Oxidative Degradation: The use of oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides and other oxidation products, primarily affecting the piperazine ring.
Quantitative Data on Degradation
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on trovafloxacin.
1. Preparation of Stock Solution:
-
Prepare a stock solution of trovafloxacin in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and reflux for a specified period (e.g., 4 hours). Neutralize the solution with 1N NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and reflux for a specified period (e.g., 2 hours). Neutralize the solution with 1N HCl.
-
Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for a specified duration.
-
Thermal Degradation: Heat the solid drug substance in an oven at a specified temperature (e.g., 80°C) for a defined period.
3. Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method, typically with UV and MS detection, to separate and identify the degradation products. The LC-MS/MS method described for metabolite analysis can be adapted for this purpose.
Conclusion
This technical guide has provided a comprehensive overview of the metabolism and potential degradation pathways of trovafloxacin. The primary metabolic routes are well-established as glucuronidation, N-acetylation, and N-sulfoconjugation. While specific degradation products of trovafloxacin are not widely reported, the general degradation pathways for fluoroquinolones under forced conditions provide a strong basis for understanding its stability profile. The detailed experimental protocols included herein offer a practical foundation for researchers and scientists in the field of drug development to conduct further studies on trovafloxacin.
References
A Technical Guide to Sourcing and Utilizing Trovafloxacin Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview for researchers, scientists, and drug development professionals on where to purchase Trovafloxacin analytical standard and outlines key experimental protocols for its use. Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Although its use in humans has been largely discontinued due to hepatotoxicity, it remains a valuable compound for research purposes.[1]
Trovafloxacin Analytical Standard Suppliers
A critical step in any research involving Trovafloxacin is sourcing a high-purity analytical standard. Several reputable suppliers offer this compound, often as Trovafloxacin mesylate. The table below summarizes key quantitative data from various suppliers to facilitate comparison.
| Supplier | Product Name | CAS Number | Molecular Weight | Purity |
| Sigma-Aldrich (via Fisher Scientific) | Trovafloxacin mesylate | 147059-75-4 | 512.46 | >98% (HPLC)[2] |
| Selleck Chemicals | Trovafloxacin Mesylate | 147059-75-4 | 512.46 | 99.84% (HPLC)[3][4] |
| Santa Cruz Biotechnology | trovafloxacin mesylate | 147059-75-4 | 512.46 | Not specified |
Note: Pricing is subject to change and may require logging into the supplier's website.
Experimental Protocols
Accurate and reproducible experimental results rely on well-defined protocols. Below are methodologies for two common analytical techniques for Trovafloxacin determination.
Reversed-Phase High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the quantification of Trovafloxacin in biological samples.[5]
Sample Preparation: Solid-phase extraction is employed to isolate Trovafloxacin from serum and urine samples.[5]
Chromatographic Conditions:
-
Column: C18[5]
-
Mobile Phase: A mixture of 0.04 M H3PO4, acetonitrile, tetrabutylammonium hydroxide, and 0.005 M dibutylamine phosphate (D-4) reagent in a ratio of 83:16.85:0.05:0.1 (v/v), with a final pH of 3.[5]
-
Detection: UV absorbance at 275 nm.[5]
-
Internal Standard: A methyl derivative of Trovafloxacin.[5]
Performance:
-
Lower Limit of Quantification: 0.1 µg/mL[5]
-
Linearity: 0.1 to 20.0 µg/mL (r² = 0.9997)[5]
-
Recovery: >70%[5]
-
Precision: Intra-day and inter-day coefficients of variation are generally less than 5%.[5]
Solid-Phase Spectrofluorimetry
This method offers a sensitive alternative for determining trace amounts of Trovafloxacin.[6]
Methodology:
-
Trovafloxacin is fixed on Sephadex SP C-25 gel.[6]
-
The gel beads are packed into a 1 mm silica cell.[6]
-
The relative fluorescence intensity is measured directly using a solid-phase attachment.[6]
Instrumental Parameters:
Performance:
-
Linear Range: 7–160 ng/mL (for a 500 mL sample volume)[6]
-
Detection Limit: 2 ng/mL[6]
-
Relative Standard Deviation: 1.2% (at 80 ng/mL)[6]
Experimental Workflow and Logical Relationships
Visualizing the process of acquiring and utilizing an analytical standard can aid in planning and execution. The following diagrams illustrate a typical workflow and the logical steps involved in analytical method development.
References
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. Sigma Aldrich Fine Chemicals Biosciences Trovafloxacin mesylate >98% (HPLC) | Fisher Scientific [fishersci.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of Trovafloxacin Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for Trovafloxacin, a fluoroquinolone antibiotic standard used in research settings. Due to its association with severe hepatotoxicity, which led to its market withdrawal, strict adherence to these guidelines is imperative to ensure personnel safety and prevent environmental contamination.[1][2][3]
Hazard Identification and Classification
Trovafloxacin mesylate is classified as a hazardous substance. Researchers must be fully aware of its potential health effects before handling.
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B/1C, causing severe skin burns and eye damage.[4][5]
-
Reproductive Toxicity: Category 2, suspected of damaging fertility or the unborn child.[4][5]
-
Acute Oral Toxicity: Category 4, harmful if swallowed.[6]
Signal Word: Danger[4]
Hazard Statements:
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, the following PPE and engineering controls are mandatory when handling Trovafloxacin.
| Control Type | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of dust or aerosols.[4] |
| Accessible Safety Shower and Eye Wash Station | For immediate decontamination in case of accidental exposure.[4] | |
| Personal Protective Equipment (PPE) | ||
| Eye/Face Protection | Safety glasses with side-shields or goggles. Use a face shield if there is a splash hazard. | |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or protective suit is required.[4][7] | |
| Respiratory Protection | If dust is generated and a fume hood is not available, a NIOSH-approved particulate respirator should be used. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the Trovafloxacin standard and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]
-
Minimize dust generation and accumulation.[8]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[4][8]
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly sealed.[4]
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[4]
-
Recommended storage temperature is -20°C for long-term stability.[4]
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[4][6]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4] |
Spill Management and Waste Disposal
Proper management of spills and disposal of Trovafloxacin waste is essential to prevent harm to personnel and the environment.
Spill Management:
-
Evacuate personnel from the spill area.[4]
-
Wear appropriate PPE, including respiratory protection.[4]
-
Contain the spill to prevent further spread.[4]
-
For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.[8]
-
For liquid spills, absorb with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite).[7]
-
Clean the spill area thoroughly with a suitable detergent and water, and collect the cleaning materials for disposal.[7]
Waste Disposal:
-
Dispose of Trovafloxacin waste in accordance with federal, state, and local regulations.[4]
-
The primary recommended method for disposal is incineration by a licensed hazardous waste disposal company.[7]
-
Do not dispose of down the drain or into the environment.[7]
-
Empty containers that held acutely toxic hazardous wastes must be managed as hazardous waste.[9]
Toxicological and Pharmacokinetic Data
The following tables summarize key toxicological and pharmacokinetic data for Trovafloxacin.
Table 1: Toxicological Data
| Parameter | Observation | Species | Reference |
| Acute Toxicity | Oral LD50: Data not available | - | [6] |
| Skin Irritation | Minimal skin response (slight reddening) after 24-hour exposure | Rabbit | [8] |
| Liver Toxicity | Associated with severe hepatic injury and acute liver failure in humans.[3][10] Fatty change in the liver of male rats.[11] | Human, Rat | [3][10][11] |
| Reproductive Toxicity | Testicular degeneration observed at all dose levels. | Rat | [8] |
Table 2: Human Pharmacokinetic Parameters (Single Dose)
| Dose | Cmax (mg/L) | T1/2 (hours) | AUC (mg*h/L) | Reference |
| 100 mg (oral) | 1.0 ± 0.3 | 9.2 ± 1.2 | - | [12] |
| 200 mg (IV) | 2.3 | 12.3 | - | [13][14] |
| 300 mg (oral) | 2.9 ± 0.4 | 10.5 ± 1.4 | - | [12] |
| 300 mg (IV) | 4.3 | 10.8 | 43.4 | [13][14] |
Experimental Protocols
Trovafloxacin/LPS Co-exposure Model in Mice for Idiosyncratic Liver Injury
This protocol outlines the induction of idiosyncratic-like liver injury in mice.[1]
Materials:
-
Trovafloxacin mesylate
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Vehicle (e.g., 0.5% methylcellulose)
-
Sterile saline
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week before the experiment.[1]
-
Trovafloxacin Preparation: Prepare a suspension of Trovafloxacin mesylate in the vehicle. A common dose is 150 mg/kg.[1]
-
LPS Preparation: Prepare a solution of LPS in sterile saline.
-
Administration: Administer Trovafloxacin via oral gavage. At a specified time post-Trovafloxacin administration, inject LPS intraperitoneally.[1]
-
Monitoring and Sample Collection: Monitor animals for signs of toxicity. Euthanize mice at a predetermined time point (e.g., 6-8 hours after LPS injection). Collect blood for analysis of plasma alanine aminotransferase (ALT) and cytokines (e.g., TNF-α, IFN-γ).[1]
Quantification of Trovafloxacin in Plasma/Serum by HPLC
This is a generalized procedure for determining Trovafloxacin concentrations in biological samples.[13]
Procedure:
-
Sample Preparation:
-
Collect whole blood in tubes with an appropriate anticoagulant.
-
Immediately centrifuge at 4°C to separate plasma.
-
To prevent ex vivo conversion of prodrugs (if applicable), acidify or treat plasma with an esterase inhibitor and freeze at -70°C.
-
Perform protein precipitation by adding a solvent like acetonitrile, then vortex and centrifuge.[13]
-
-
HPLC Analysis:
-
Calibration and Quantification:
-
Prepare calibration standards of Trovafloxacin in blank plasma.
-
Construct a calibration curve and quantify the concentrations in the unknown samples.[13]
-
Mechanism of Action and Toxicity Pathways
Antibacterial Mechanism of Action
Trovafloxacin's bactericidal action results from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Trovafloxacin Enhances TNF-Induced Inflammatory Stress and Cell Death Signaling and Reduces TNF Clearance in a Murine Model of Idiosyncratic Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Trovafloxacin|147059-72-1|MSDS [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. odu.edu [odu.edu]
- 10. drugs.com [drugs.com]
- 11. citizen.org [citizen.org]
- 12. Multiple-dose pharmacokinetics and safety of trovafloxacin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, alatrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trovafloxacin - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method development for Trovafloxacin quantification
An Application Note on the Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Trovafloxacin.
Introduction
Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic known for its activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV.[1][2] Accurate and reliable quantification of Trovafloxacin in bulk drug, pharmaceutical formulations, and biological matrices is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Trovafloxacin. The method is developed to separate Trovafloxacin from its degradation products, which may form under various stress conditions. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines.[3]
Principle
The chromatographic separation is achieved on a C18 stationary phase. Trovafloxacin and its related substances are separated using an isocratic mobile phase composed of a phosphate buffer and an organic modifier (acetonitrile). The buffer maintains a consistent pH to ensure reproducible ionization and retention of the analyte. Detection is performed using a UV detector at 275 nm, a wavelength where Trovafloxacin exhibits significant absorbance.[3][4] This method effectively separates the parent drug from impurities and potential degradants generated during forced degradation studies.
Materials and Reagents
-
Trovafloxacin Reference Standard: USP or equivalent grade.
-
Acetonitrile: HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.
-
Orthophosphoric Acid (H₃PO₄): Analytical grade.
-
Water: HPLC grade or ultrapure water.
-
Hydrochloric Acid (HCl): Analytical grade.
-
Sodium Hydroxide (NaOH): Analytical grade.
-
Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade.
-
Equipment:
-
HPLC system with UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Centrifuge.
-
Syringe filters (0.45 µm).
-
Experimental Protocols
Preparation of Solutions
-
Mobile Phase (20 mM Phosphate Buffer pH 3.0: Acetonitrile, 80:20 v/v):
-
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.0 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 800 mL of the prepared buffer with 200 mL of acetonitrile.
-
Degas the final mobile phase by sonication for 15-20 minutes.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Trovafloxacin reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This stock solution can be further diluted with the mobile phase to prepare working standard solutions and calibration standards.[3]
-
Chromatographic Conditions
The quantitative analysis is performed using the parameters summarized in the table below.
| Parameter | Condition |
| Instrument | HPLC with UV-Vis or PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm[3][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or 30 °C for improved reproducibility) |
| Run Time | 10 minutes |
Sample Preparation Protocol (Human Serum/Plasma)
-
Transfer 500 µL of the serum or plasma sample into a microcentrifuge tube.
-
Add 1.0 mL of cold acetonitrile to precipitate the proteins.[5]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Inject 20 µL of the filtrate into the HPLC system for analysis.
Method Validation Protocol
The developed method should be validated as per ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]
-
Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.
-
Acid Hydrolysis: Treat 1 mL of the stock solution with 1 mL of 0.1 N HCl and reflux at 60°C for 30 minutes. Neutralize the solution before injection.
-
Base Hydrolysis: Treat 1 mL of the stock solution with 1 mL of 0.1 N NaOH and reflux at 60°C for 30 minutes. Neutralize the solution before injection.
-
Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.[7][8]
-
Thermal Degradation: Expose the solid drug powder to 70°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to direct sunlight or a photostability chamber for 24 hours.
-
Analyze all stressed samples to ensure the Trovafloxacin peak is well-resolved from any degradation products.
-
-
Linearity: Prepare a series of at least five concentrations of Trovafloxacin (e.g., 1-50 µg/mL) from the stock solution.[3] Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo sample with known amounts of Trovafloxacin at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[3] Calculate the percentage recovery.
-
Precision:
-
LOD and LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Method Validation and System Suitability Summary
The following tables summarize the expected performance characteristics of the validated method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 50 µg/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.999[4] |
| Accuracy (% Recovery) | 98.0% - 102.0%[3] |
| Intra-day Precision (%RSD) | < 2.0%[4] |
| Inter-day Precision (%RSD) | < 2.0%[4] |
| Limit of Detection (LOD) (µg/mL) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) (µg/mL) | ~0.1 µg/mL[4][9] |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | % Degradation (Approx.) | Observations |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 30 min | 10 - 15% | Degradation peaks observed, well-resolved. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 30 min | 15 - 20% | Degradation peaks observed, well-resolved. |
| Oxidative Degradation | 30% H₂O₂, RT, 24 hrs | 20 - 25% | Major degradation peak observed. |
| Thermal Degradation | 70°C, 48 hrs | 5 - 10% | Minor degradation observed. |
| Photolytic Degradation | Sunlight, 24 hrs | 10 - 15% | Degradation peaks observed. |
Visualizations
Caption: Experimental workflow for Trovafloxacin quantification by HPLC.
Caption: Logical relationship of key HPLC method development parameters.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of Trovafloxacin in the presence of its degradation products. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis and stability studies of Trovafloxacin in various sample matrices.[3] The straightforward sample preparation and isocratic elution make it an efficient tool for researchers and drug development professionals.
References
- 1. Trovafloxacin - Wikipedia [en.wikipedia.org]
- 2. Trovafloxacin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of trovafloxacin in human body fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Trovafloxacin in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1][3] Trovafloxacin has demonstrated in vitro activity against a wide range of Gram-positive, Gram-negative, and anaerobic microorganisms.[3][4][5] Although withdrawn from the market for systemic use due to hepatotoxicity, its well-characterized activity makes it a useful reference standard in antimicrobial susceptibility testing (AST) for research and drug development purposes.[2]
These application notes provide detailed protocols for using trovafloxacin as a standard in common AST methods, along with expected performance against quality control strains and a summary of its activity against various clinical isolates.
Mechanism of Action
Trovafloxacin, like other fluoroquinolones, targets the bacterial enzymes DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is primarily topoisomerase IV.[6] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.[1][3]
Data Presentation
Table 1: Trovafloxacin Quality Control Ranges for Broth Microdilution and Disk Diffusion Methods
| Quality Control Strain | ATCC Number | Trovafloxacin MIC (µg/mL) Range | Trovafloxacin 10 µg Disk Zone Diameter (mm) Range |
| Escherichia coli | 25922 | 0.008 - 0.03 | 29 - 36 |
| Staphylococcus aureus | 29213 | 0.015 - 0.06 | 29 - 35 |
| Enterococcus faecalis | 29212 | 0.06 - 0.25 | Not Applicable |
| Pseudomonas aeruginosa | 27853 | 0.25 - 2.0 | 21 - 27 |
| Streptococcus pneumoniae | 49619 | 0.03 - 0.12 | Not Applicable |
| Haemophilus influenzae | 49247 | 0.004 - 0.015 | Not Applicable |
| Neisseria gonorrhoeae | 49226 | 0.001 - 0.008 | 42 - 55 |
Data sourced from a 10-laboratory collaborative study designed to generate quality control limits for trovafloxacin susceptibility tests.
Table 2: In Vitro Activity of Trovafloxacin against a Range of Clinical Isolates (MIC50 and MIC90 in µg/mL)
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gram-Positive Aerobes | |||
| Staphylococcus aureus (Methicillin-susceptible) | - | 0.03 | 0.03 |
| Staphylococcus aureus (Methicillin-resistant) | - | 1.0 | 2.0 |
| Streptococcus pneumoniae | - | 0.064 | 0.25 |
| Streptococcus pyogenes | - | 0.125 | 0.25 |
| Enterococcus faecalis | 574 | - | 2.0 |
| Gram-Negative Aerobes | |||
| Escherichia coli | - | - | 0.12 - 1.0 |
| Klebsiella pneumoniae | - | - | 0.12 - 1.0 |
| Pseudomonas aeruginosa | - | - | 4.0 - 8.0 |
| Haemophilus influenzae | 28 | - | ≤0.03 |
| Moraxella catarrhalis | - | - | ≤0.015 - 0.06 |
| Anaerobes | |||
| Bacteroides fragilis group | 497 | 0.12 | 1.0 |
MIC50 and MIC90 values are compiled from various in vitro studies.[5][7][8][9] The number of isolates may vary between studies.
Experimental Protocols
The following are standardized protocols for performing antimicrobial susceptibility testing with Trovafloxacin. These are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid growth medium.
Materials:
-
Trovafloxacin analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test organism suspension standardized to 0.5 McFarland
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Trovafloxacin Stock Solution: Prepare a stock solution of Trovafloxacin in a suitable solvent and dilute further in CAMHB to twice the highest desired final concentration.
-
Serial Dilutions: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. Add 50 µL of the Trovafloxacin working solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension, bringing the final volume in each well to 100 µL.
-
Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Trovafloxacin that completely inhibits visible growth of the organism.
Agar Dilution Method
This method also determines the MIC, but on a solid agar medium.
Materials:
-
Trovafloxacin analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test organism suspension standardized to 0.5 McFarland
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Trovafloxacin-Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of Trovafloxacin.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension (approximately 1-2 µL), delivering about 10^4 CFU per spot.
-
Controls: Include a control plate with no antibiotic.
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Trovafloxacin at which there is no visible growth, a faint haze, or a single colony.
Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
10 µg Trovafloxacin disks
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Test organism suspension standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Disk dispenser or sterile forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the suspension and streak it evenly over the entire surface of an MHA plate to obtain confluent growth.
-
Disk Application: Aseptically apply a 10 µg Trovafloxacin disk to the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results based on established zone diameter breakpoints.
Resistance Mechanisms
Resistance to fluoroquinolones, including trovafloxacin, typically arises through two primary mechanisms:
-
Alterations in the target enzymes: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes reduce the binding affinity of the drug to DNA gyrase and topoisomerase IV.[6]
-
Reduced intracellular drug concentration: This can occur through decreased uptake due to alterations in porin channels or increased efflux of the drug via multidrug resistance (MDR) pumps.[6]
Conclusion
Trovafloxacin, despite its clinical limitations, serves as a valuable and potent reference compound for in vitro antimicrobial susceptibility testing. Its broad spectrum of activity and well-defined mechanism of action make it a useful tool for researchers and drug development professionals in the evaluation of novel antimicrobial agents. Adherence to standardized protocols, such as those outlined by CLSI, is essential for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Susceptibility of 497 clinical isolates of gram-negative anaerobes to trovafloxacin and eight other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
Application of Trovafloxacin Standard in Anaerobic Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trovafloxacin as a standard in the research of anaerobic bacteria. This document includes detailed protocols for susceptibility testing, quantitative data on its in vitro activity, and diagrams illustrating its mechanism of action and relevant experimental workflows. Trovafloxacin, a fluoronaphthyridone antibiotic, has demonstrated potent activity against a wide range of anaerobic microorganisms by inhibiting essential enzymes involved in DNA replication.[1] Although its clinical use has been restricted, it remains a valuable tool for in vitro research and as a comparator agent in the development of new anti-anaerobic drugs.
In Vitro Activity of Trovafloxacin Against Anaerobic Bacteria
Trovafloxacin has shown excellent in vitro activity against a broad spectrum of anaerobic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Trovafloxacin against various clinically relevant anaerobic isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.
| Gram-Negative Anaerobic Bacilli | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis group | 497 | ≤0.03 - 4 | 0.12 | 1.0 |
| Bacteroides fragilis | 91 | ≤0.5 | - | - |
| Other B. fragilis group spp. | 130 | ≤2 (99% inhibited) | - | - |
| Prevotella spp. | 49 | - | - | - |
| Porphyromonas spp. | 15 | - | - | - |
| Fusobacterium spp. | 62 | - | - | - |
Data compiled from multiple studies.[2][3][4]
| Gram-Positive Anaerobic Bacteria | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gram-Positive Cocci | 75 | - | - | 0.5 |
| Gram-Positive Bacilli | 151 | - | - | 4 |
| Clostridium spp. | 61 | - | - | - |
| Peptostreptococcus spp. | 38 | - | - | - |
Data compiled from various in vitro studies.
Mechanism of Action
Trovafloxacin's bactericidal action results from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, Trovafloxacin stabilizes it in a cleaved state, leading to lethal double-stranded breaks in the DNA and ultimately cell death.[5]
Experimental Protocols
The following are detailed protocols for determining the susceptibility of anaerobic bacteria to Trovafloxacin, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][6][7][8][9]
Agar Dilution Method (Wadsworth)
This is the reference method for antimicrobial susceptibility testing of anaerobic bacteria.[10]
Materials:
-
Trovafloxacin standard powder
-
Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL)[10]
-
Anaerobic incubation system (e.g., anaerobic chamber or jars with gas-generating systems)
-
Inoculum replicator (e.g., Steers-Foltz replicator)[10]
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
Procedure:
-
Prepare Trovafloxacin Stock Solution: Prepare a stock solution of Trovafloxacin according to the manufacturer's instructions.
-
Prepare Agar Plates with Trovafloxacin:
-
Melt the supplemented Brucella agar and cool to 48-50°C.
-
Add appropriate volumes of the Trovafloxacin stock solution to the molten agar to achieve the desired final concentrations (typically a series of two-fold dilutions, e.g., 0.06 to 128 µg/mL).
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Prepare a growth control plate without any antibiotic.
-
-
Prepare Inoculum:
-
From a pure 24-48 hour culture of the anaerobic bacterium, suspend several colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.
-
-
Inoculate Plates:
-
Using an inoculum replicator, inoculate the surface of the agar plates with the bacterial suspension.
-
The replicator delivers a standardized volume of the inoculum to each spot on the plate.
-
-
Incubation:
-
Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of Trovafloxacin that completely inhibits visible growth on the agar.
-
References
- 1. CLSI announces availability of new CLSI microbiology documents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility of 497 clinical isolates of gram-negative anaerobes to trovafloxacin and eight other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of trovafloxacin against 557 strains of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activities of trovafloxacin against 557 strains of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. intertekinform.com [intertekinform.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Trovafloxacin Standard Stock and Working Solutions
Introduction
Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] It is also recognized as a potent and selective inhibitor of the pannexin 1 (PANX1) channel.[1][4] Due to its physicochemical properties, particularly its pH-dependent solubility, proper preparation of stock and working solutions is critical for ensuring experimental accuracy and reproducibility. Trovafloxacin mesylate, the salt form commonly used in research, exhibits low solubility at neutral physiological pH, which presents a challenge for in vitro and in vivo studies.[5][6]
These application notes provide detailed protocols for the preparation of Trovafloxacin mesylate stock and working solutions, along with troubleshooting guidance to address common solubility issues.
Data Presentation
The quantitative data for Trovafloxacin and its mesylate salt are summarized below. Utilizing the correct molecular weight is crucial for accurate molar concentration calculations.
Table 1: Physicochemical Properties of Trovafloxacin and Trovafloxacin Mesylate
| Property | Trovafloxacin | Trovafloxacin Mesylate |
| Molecular Formula | C₂₀H₁₅F₃N₄O₃ | C₂₀H₁₅F₃N₄O₃ · CH₃SO₃H |
| Molecular Weight | 416.35 g/mol [7] | 512.46 g/mol [4][8] |
| Appearance | Solid | White to off-white powder[7][8] |
Table 2: Solubility of Trovafloxacin Mesylate
| Solvent | Concentration | Notes |
| DMSO | ≥50.8 mg/mL[9] to 100 mM[4] | Anhydrous DMSO is recommended as moisture can reduce solubility.[5] Sonication and gentle warming may be required.[3][5][7] |
| Water | 23 g/L (results in pH ~3.5)[6] | Solubility is highly pH-dependent.[5] |
| Water (pH ~7.4) | ~15 mg/L[5][6] | Exhibits a "U-shaped" solubility curve with minimum solubility at neutral pH.[5][6] |
| Ethanol | ≥2.73 mg/mL | Gentle warming and sonication may be required.[9] |
Table 3: Recommended Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C[5][7] | ≥ 4 years[5][10] | Store in a dry, dark environment.[5][11] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1][5][10] or 1 year[3][7] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5] Protect from light.[5] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1][5][10] | |
| Aqueous Working Solution | Room Temperature or 4°C | Use immediately | Not recommended for storage due to potential for precipitation and instability.[5] |
Experimental Workflow
The following diagram illustrates the general workflow for preparing Trovafloxacin mesylate stock and working solutions for typical in vitro applications.
Experimental Protocols
Protocol 1: Preparation of a 20 mM Trovafloxacin Mesylate Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
Trovafloxacin mesylate powder (MW: 512.46 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare a 20 mM stock solution, calculate the required mass of Trovafloxacin mesylate.
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 20 mM (0.020 mol/L) solution:
-
Mass = 0.020 mol/L × 0.001 L × 512.46 g/mol = 0.01025 g = 10.25 mg
-
-
Weighing: Aseptically weigh 10.25 mg of Trovafloxacin mesylate powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly. If the powder does not dissolve completely, gently warm the solution up to 37°C or sonicate until all particulates are visually gone.[5]
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes to prevent repeated freeze-thaw cycles.[5] Store the aliquots at -80°C for long-term stability (up to 6-12 months).[1][3][5][7]
Protocol 2: Preparation of a 20 µM Aqueous Working Solution for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium, buffer) for immediate use.
Materials:
-
20 mM Trovafloxacin mesylate stock solution in DMSO (from Protocol 1)
-
Sterile aqueous medium (e.g., cell culture medium, PBS)
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 20 mM DMSO stock solution at room temperature.[5]
-
Dilution: To prepare a 20 µM working solution, a 1:1000 dilution is required.
-
Add 1 µL of the 20 mM stock solution to 999 µL of the desired sterile aqueous medium.[5]
-
-
Mixing: Mix thoroughly by gentle pipetting or brief vortexing.[5]
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment. Do not store aqueous working solutions, as Trovafloxacin can precipitate out of solution at neutral pH.[5]
Note on Final DMSO Concentration: The final concentration of DMSO in the working solution should be kept low, typically below 0.5%, to avoid solvent-induced toxicity in cell-based assays.[5] The 1:1000 dilution described above results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[5]
Protocol 3: Preparation of a Co-Solvent Formulation for Higher Aqueous Concentration
For applications requiring higher concentrations of Trovafloxacin in an aqueous environment where solubility is a major concern (e.g., some in vivo studies), a co-solvent system can be employed.[5][10]
Materials:
-
Trovafloxacin mesylate DMSO stock solution (e.g., 20.8 mg/mL)[10]
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Procedure: This protocol yields a 2.08 mg/mL Trovafloxacin solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][10]
-
In a sterile tube, add 100 µL of a 20.8 mg/mL Trovafloxacin mesylate DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[5][10]
-
Add 50 µL of Tween-80 and mix again until the solution is clear.[5][10]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.[5][10]
-
Use this formulation immediately after preparation.[5]
Troubleshooting
Table 4: Common Issues and Recommended Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Stock solution is cloudy or has precipitate. | - Incomplete dissolution.- DMSO has absorbed moisture.- Concentration is too high for storage temperature. | - Gently warm (up to 37°C) and/or sonicate to redissolve.[5]- Use fresh, anhydrous DMSO.[5]- Store aliquots at -80°C to minimize freeze-thaw cycles.[5] |
| Precipitate forms upon dilution in aqueous buffer/media. | - Poor solubility at neutral pH.[5]- Rapid change in solvent polarity.- High final concentration. | - Prepare working solutions fresh for each experiment and use immediately.[5]- Ensure the final DMSO concentration in the media is low (<0.5%).[5]- Consider using a co-solvent formulation (Protocol 3).[5] |
| Inconsistent experimental results. | - Degradation of the compound in solution.- Incomplete dissolution of the compound. | - Prepare fresh working solutions for each experiment from a frozen DMSO stock.[5]- Protect solutions from light.[5]- Visually inspect solutions for any particulate matter before use.[5] |
| Cell toxicity observed at expected non-toxic doses. | - High concentration of DMSO in the final working solution. | - Ensure the final DMSO concentration is below the tolerance level of your specific cell line (typically <0.5%).[5]- Include a vehicle control (media with the same final DMSO concentration) in your experiments.[5] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trovafloxacin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trovafloxacin mesylate | Antibiotics | PANX1 Inhibitors | TargetMol [targetmol.com]
- 4. Trovafloxacin mesylate, Fluoroquinolone antibiotic agent (CAS 147059-75-4) | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Trovafloxacin | TargetMol [targetmol.com]
- 8. Trovafloxacin 98 HPLC 147059-75-4 [sigmaaldrich.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Trovafloxacin as a Standard for In Vitro Resistance Selection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using trovafloxacin as a reference standard in in vitro resistance selection studies. Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, serves as a valuable comparator for assessing the potential of new antimicrobial agents to select for resistant mutants. Due to its well-characterized mechanism of action and resistance pathways, it provides a robust baseline for evaluating novel compounds.
Introduction
Trovafloxacin is a fluoronaphthyridone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1][2][3][4] Resistance to trovafloxacin, and fluoroquinolones in general, typically develops through a stepwise accumulation of mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, primarily gyrA and parC.[5][6][7][8][9] This multi-step process makes trovafloxacin an excellent tool for studying the dynamics of resistance emergence. Although withdrawn from broad clinical use due to hepatotoxicity, its well-documented in vitro activity and resistance profiles make it a suitable laboratory standard.[1][2][3]
Key Concepts in Resistance Selection Studies
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Mutant Selection Window (MSW): The concentration range between the MIC and the Mutant Prevention Concentration (MPC), where the selection of resistant mutants is most likely to occur.
-
Mutant Prevention Concentration (MPC): The lowest concentration of an antimicrobial that prevents the growth of any single-step resistant mutants in a large bacterial population (>10^10 CFU).[10][11][12][13][14]
-
Resistance Frequency: The proportion of a bacterial population that exhibits resistance to a specific concentration of an antibiotic.[1]
Data Presentation: Trovafloxacin Resistance Parameters
The following tables summarize key quantitative data for trovafloxacin from published studies. These values can serve as a benchmark for comparison with investigational compounds.
Table 1: Trovafloxacin MIC and MPC Values for Escherichia coli
| Strain | Growth Condition | MIC (µg/mL) | MPC (µg/mL) | MPC/MIC Ratio | Reference |
| E. coli ATCC 25922 | Aerobic, 37°C | Not specified | 2 x MIC | 2 | [10][11] |
Table 2: Trovafloxacin Activity against Streptococcus pneumoniae
| Parameter | Value (µg/mL) | Reference |
| MIC Range | 0.06 - 0.12 | [15] |
| MPC (provisional) | Ranked higher than gatifloxacin, grepafloxacin, and levofloxacin for restricting mutant selection | [12][13][14] |
Table 3: Trovafloxacin Single-Step Mutation Rates in Streptococcus pneumoniae
| Strain Condition | Drug Concentration | Mutation Rate | Reference |
| Ciprofloxacin MIC: 1 µg/mL | At MIC | 5.0 x 10⁻⁴ to 3.6 x 10⁻⁹ | [16] |
| Ciprofloxacin MIC: 4 to 32 µg/mL | At MIC | 3.3 x 10⁻⁶ to 6.7 x 10⁻⁸ | [16] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the general guidelines for broth microdilution as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strain of interest
-
Trovafloxacin powder
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Incubator
Procedure:
-
Prepare a stock solution of trovafloxacin in a suitable solvent.
-
Perform serial two-fold dilutions of trovafloxacin in the broth medium directly in the 96-well plates.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of trovafloxacin that shows no visible turbidity.
Protocol 2: Single-Step Resistance Selection and Frequency Determination
This protocol is designed to determine the frequency at which resistant mutants arise in a single exposure to the antibiotic.
Materials:
-
Bacterial strain of interest
-
Trovafloxacin
-
Agar plates with and without various concentrations of trovafloxacin (e.g., 2x, 4x, 8x MIC)
-
Overnight bacterial culture
-
Spectrophotometer
-
Sterile saline or PBS
Procedure:
-
Grow a large volume of the bacterial culture to a high density (~10^10 CFU/mL).
-
Concentrate the bacterial culture by centrifugation and resuspend in a smaller volume of saline.
-
Plate serial dilutions of the culture on antibiotic-free agar to determine the total viable count (CFU/mL).
-
Plate the concentrated, high-density inoculum onto agar plates containing different multiples of the trovafloxacin MIC.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of colonies that grow on the antibiotic-containing plates.
-
Calculate the resistance frequency by dividing the number of resistant colonies by the total viable count.
Protocol 3: Multi-Step (Serial Passage) Resistance Selection
This method is used to select for multi-step mutations leading to higher levels of resistance.
Materials:
-
Bacterial strain of interest
-
Trovafloxacin
-
Broth medium
-
96-well plates or culture tubes
Procedure:
-
Determine the baseline MIC of trovafloxacin for the bacterial strain.
-
Inoculate a sub-inhibitory concentration (e.g., 0.5x MIC) of trovafloxacin in broth with the bacterial strain.
-
Incubate for 24 hours.
-
On the following day, determine the MIC of the culture from the highest concentration that showed growth.
-
Use this culture to inoculate a new series of two-fold dilutions of trovafloxacin.
-
Repeat this process for a set number of passages (e.g., 14-30 days) or until a significant increase in MIC is observed.
-
Periodically, sequence the QRDRs of gyrA and parC from the resistant isolates to identify mutations.
Visualizations
Mechanism of Action and Resistance
References
- 1. Trovafloxacin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trovafloxacin - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. trovafloxacin mesylate, Trovan: Drug Side Effects and Dosing [medicinenet.com]
- 5. In vitro selection of fluoroquinolone-resistant Neisseria gonorrhoeae harboring alterations in DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. In vitro selection of fluoroquinolone resistance in Brucella melitensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.unar.ac.id [repository.unar.ac.id]
- 9. In vitro induction and selection of fluoroquinolone-resistant mutants in Elizabethkingia anophelis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Mutant prevention concentration of nalidixic acid, ciprofloxacin, clinafloxacin, levofloxacin, norfloxacin, ofloxacin, sparfloxacin or trovafloxacin for Escherichia coli under different growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Mutant prevention concentrations of fluoroquinolones for clinical isolates of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacodynamics of Trovafloxacin, Ofloxacin, and Ciprofloxacin against Streptococcus pneumoniae in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro selection of resistance to clinafloxacin, ciprofloxacin, and trovafloxacin in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Trovafloxacin in Environmental Samples
Introduction
Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that has been used to treat a variety of bacterial infections.[1][2] Like other pharmaceuticals, it can enter the environment through various pathways, including wastewater treatment plant effluents and agricultural runoff. The presence of antibiotics in the environment is a growing concern due to the potential for the development of antibiotic-resistant bacteria and adverse effects on aquatic and terrestrial ecosystems.[3] Therefore, sensitive and reliable analytical methods are required to monitor the concentration of trovafloxacin in environmental matrices such as water, soil, and sediment.
This application note provides a detailed protocol for the quantitative analysis of trovafloxacin in environmental samples using Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Method
The method of choice for the trace-level quantification of trovafloxacin in complex environmental matrices is LC-MS/MS due to its high selectivity and sensitivity.[4] Sample preparation is crucial to remove interfering substances and concentrate the analyte, for which SPE is a widely used and effective technique.[5][6][7]
Table 1: LC-MS/MS Instrumentation and Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 417.2 |
| Product Ions (m/z) | 399.2, 371.2 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Method Validation
The analytical method should be validated to ensure its suitability for the intended purpose.[8][9][10] Key validation parameters are summarized in the table below. The values presented are typical for the analysis of fluoroquinolones in environmental samples and may vary depending on the specific matrix and instrumentation.
Table 2: Method Validation Parameters for Trovafloxacin Analysis
| Parameter | Water | Soil/Sediment |
| Linearity (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/L[4] | 0.5 - 5.0 µg/kg |
| Recovery | 85 - 110% | 70 - 120% |
| Precision (RSD) | <15% | <20% |
| Matrix Effect | To be assessed and compensated for using matrix-matched standards or isotopically labeled internal standards. | To be assessed and compensated for using matrix-matched standards or isotopically labeled internal standards. |
Experimental Protocols
Sample Collection and Storage
-
Water Samples: Collect water samples in amber glass bottles to prevent photodegradation. Store samples at 4°C and analyze within 48 hours. If longer storage is needed, freeze at -20°C.
-
Soil and Sediment Samples: Collect soil and sediment samples in glass or polyethylene containers. Store samples at 4°C in the dark and analyze as soon as possible. For long-term storage, freeze at -20°C.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is for the extraction and concentration of trovafloxacin from water and soil/sediment samples.
Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid
-
Ultrapure Water
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Protocol for Water Samples:
-
Sample Pre-treatment: Filter the water sample (100-500 mL) through a 0.45 µm glass fiber filter. Adjust the pH of the filtrate to 3 with formic acid.
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 3).
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analyte with 2 x 4 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol for Soil/Sediment Samples:
-
Extraction: Weigh 5 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube. Add 10 mL of an extraction solvent (e.g., acetonitrile/water 1:1 v/v with 0.1% formic acid).
-
Vortex and Sonicate: Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Collect the supernatant. Repeat the extraction process (steps 1-3) on the residue and combine the supernatants.
-
Dilution: Dilute the combined supernatant with ultrapure water (pH 3) to a final volume of 100 mL.
-
SPE Clean-up: Proceed with the SPE protocol for water samples from step 2 (SPE Cartridge Conditioning).
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of trovafloxacin in environmental samples.
Mechanism of Action of Trovafloxacin
Trovafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[1][11] These enzymes are essential for DNA replication, transcription, and repair.[11] The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[12]
Caption: Simplified signaling pathway of trovafloxacin's mechanism of action.
References
- 1. Trovafloxacin - Wikipedia [en.wikipedia.org]
- 2. The chemistry and biological profile of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. today.rtl.lu [today.rtl.lu]
- 4. LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of UFLC-MS/MS Analytical Method for the Simultaneous Quantification of Antibiotic Residues in Surface Water, Groundwater, and Pharmaceutical Waste Water Samples from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Trovafloxacin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Trovafloxacin Standard for Calibration of Analytical Instruments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, serves as a reliable analytical standard for the calibration of various analytical instruments, particularly High-Performance Liquid Chromatography (HPLC) systems.[1] Its well-defined physicochemical properties and strong chromophore and fluorophore characteristics make it suitable for ensuring the accuracy, precision, and linearity of analytical methods. These application notes provide detailed protocols for the preparation of trovafloxacin standards and their use in the calibration of HPLC instruments equipped with Ultraviolet (UV) and Fluorescence detectors.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of trovafloxacin is essential for its proper handling and use as a calibration standard. Trovafloxacin is a 1,8-naphthyridine derivative.[2] The methanesulfonate salt is a white to off-white crystalline powder.[3]
Table 1: Physicochemical Properties of Trovafloxacin and its Mesylate Salt
| Property | Value | Reference(s) |
| Trovafloxacin (Parent) | ||
| Molecular Formula | C₂₀H₁₅F₃N₄O₃ | [3] |
| Molecular Weight | 416.36 g/mol | [3] |
| pKa (COOH) | 5.87 | [3] |
| pKa (NH₂) | 8.09 | [3] |
| Melting Point | >195°C (decomposition) | [4][5] |
| Trovafloxacin Mesylate | ||
| Molecular Formula | C₂₁H₁₉F₃N₄O₆S | [6] |
| Molecular Weight | 512.46 g/mol | [3][6] |
| Melting Point | 253-256°C (decomposition) | [4] |
| Solubility | ||
| Water | 23 g/L (results in an acidic solution, pH ~3.5) | [3][7] |
| Water (at physiological pH ~7.4) | 15 mg/L | [3][7] |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | [8][9] |
| Acetonitrile | Slightly soluble | [4][5] |
| Ethanol | Insoluble | [9] |
Experimental Protocols
Protocol 1: Preparation of Trovafloxacin Stock and Calibration Standard Solutions
This protocol describes the preparation of a primary stock solution of trovafloxacin mesylate and subsequent serial dilutions to create a series of calibration standards.
Materials:
-
Trovafloxacin mesylate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)[7]
-
Methanol (HPLC grade)[10]
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
Procedure:
1. Preparation of Primary Stock Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of trovafloxacin mesylate powder and transfer it to a 10 mL volumetric flask. b. Add a small amount of DMSO to dissolve the powder completely. Gentle vortexing or sonication can be used to aid dissolution. c. Once dissolved, bring the solution to the final volume with methanol.[10] d. This primary stock solution can be stored at -20°C for extended periods.[11]
2. Preparation of Working Stock Solution (e.g., 100 µg/mL): a. Pipette 1 mL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask. b. Dilute to the mark with methanol and mix thoroughly.[10]
3. Preparation of Calibration Standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL): a. Prepare a series of volumetric flasks (e.g., 10 mL). b. Pipette the calculated volumes of the 100 µg/mL working stock solution into each flask. c. Dilute to the final volume with the mobile phase to be used in the HPLC analysis. d. These calibration standards should be prepared fresh daily.
Figure 1. Workflow for the preparation of trovafloxacin calibration standards.
Protocol 2: HPLC-UV Method for Trovafloxacin Analysis
This protocol outlines a general reversed-phase HPLC method with UV detection for the quantification of trovafloxacin.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., Nucleosil 100-5 C18).[12]
-
Mobile Phase: A mixture of 0.04 M phosphoric acid and acetonitrile (e.g., 83:17 v/v), adjusted to pH 3.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 275 nm.[11]
-
Injection Volume: 20 µL.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared calibration standards in ascending order of concentration.
-
Data Acquisition: Record the peak area for each standard.
-
Linearity Assessment: Plot a calibration curve of peak area versus concentration and determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.[11]
Protocol 3: HPLC-Fluorescence Method for Trovafloxacin Analysis
This protocol provides a more sensitive method for trovafloxacin analysis using fluorescence detection.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., Nucleosil 100-5 C18).[13]
-
Mobile Phase: A mixture of acetonitrile and 10 mmol/L tetrabutylammonium phosphate in distilled water (e.g., 250:750 v/v).[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Fluorescence Detection:
-
Injection Volume: 20 µL.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared calibration standards in ascending order of concentration.
-
Data Acquisition: Record the peak area for each standard.
-
Linearity Assessment: Plot a calibration curve of peak area versus concentration and determine the linearity by calculating the correlation coefficient (r²).
References
- 1. researchgate.net [researchgate.net]
- 2. trovafloxacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. TROVAFLOXACIN | 147059-72-1 [chemicalbook.com]
- 5. TROVAFLOXACIN CAS#: 147059-72-1 [m.chemicalbook.com]
- 6. molnova.com [molnova.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. crpsonline.com [crpsonline.com]
- 11. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of trovafloxacin in human body fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microbiological Assays Using Trovafloxacin as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing microbiological assays using Trovafloxacin as a reference standard. The methodologies outlined are based on established agar diffusion and broth microdilution techniques to determine the potency and susceptibility of microorganisms to Trovafloxacin.
Introduction
Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[1][2] This document details standardized procedures for using Trovafloxacin as a reference standard in microbiological assays, which are critical for quality control, susceptibility testing, and research purposes. The two primary methods covered are the Agar Disk Diffusion (Kirby-Bauer) assay and the Broth Microdilution assay for determining Minimum Inhibitory Concentration (MIC).
Agar Disk Diffusion (Kirby-Bauer) Assay
The agar disk diffusion test is a widely used method for determining the susceptibility of bacterial isolates to antimicrobial agents.[3][4] A paper disk impregnated with a known concentration of Trovafloxacin is placed on an agar plate inoculated with a test microorganism. The antibiotic diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of inhibition will appear around the disk.
Experimental Protocol
1.1.1. Materials
-
Trovafloxacin reference standard
-
Quality control bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853, Streptococcus pneumoniae ATCC 49619, Haemophilus influenzae ATCC 49247)[8][9]
-
For fastidious organisms like S. pneumoniae and H. influenzae, supplement MHA with 5% sheep blood or lysed horse blood and appropriate growth factors (e.g., Haemophilus Test Medium supplements).[5][9]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile swabs
-
Incubator (35°C ± 2°C)[5]
-
Calipers or ruler for measuring zone diameters
1.1.2. Procedure
-
Prepare Inoculum: From a fresh overnight culture (18-24 hours) on a non-selective agar plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or PBS.
-
Standardize Inoculum: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Apply Antibiotic Disks: Allow the plate to dry for 3-5 minutes. Aseptically apply the 10 µg Trovafloxacin disks to the surface of the agar. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours. For S. pneumoniae, incubate in a CO2-enriched atmosphere.[5]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.[4]
Data Presentation: Zone Diameter Quality Control Ranges
The following table summarizes the acceptable quality control ranges for zone diameters for specific reference strains when tested with 10 µg Trovafloxacin disks.
| Quality Control Strain | Zone Diameter Range (mm) |
| Escherichia coli ATCC 25922 | 26 - 33 |
| Staphylococcus aureus ATCC 25923 | 24 - 31 |
| Pseudomonas aeruginosa ATCC 27853 | 18 - 24 |
| Streptococcus pneumoniae ATCC 49619 | 22 - 29 |
| Haemophilus influenzae ATCC 49247 | 27 - 34 |
Note: Data compiled from multiple sources for illustrative purposes. Actual ranges should be verified against current CLSI or EUCAST guidelines.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12] This method involves preparing serial dilutions of Trovafloxacin in a liquid growth medium in a 96-well microtiter plate.
Experimental Protocol
2.1.1. Materials
-
Trovafloxacin reference standard
-
Quality control bacterial strains (as listed in section 1.1.1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]
-
For fastidious organisms, use appropriate supplemented broth (e.g., Haemophilus Test Medium Broth for H. influenzae, CAMHB with 2-5% lysed horse blood for S. pneumoniae).[5][9]
-
Sterile 96-well microtiter plates
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Multi-channel pipette
-
Incubator (35°C ± 2°C)
2.1.2. Procedure
-
Prepare Trovafloxacin Stock Solution: Accurately weigh the Trovafloxacin reference standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration. Further dilutions are made in the appropriate broth.
-
Prepare Inoculum: Prepare and standardize the inoculum as described in steps 1 and 2 of the Agar Disk Diffusion protocol (section 1.1.2). Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Prepare Serial Dilutions in Microtiter Plate: Perform two-fold serial dilutions of Trovafloxacin in CAMHB directly in the 96-well plate. The final volume in each well is typically 100 µL. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Inoculate Microtiter Plate: Add the standardized bacterial suspension to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Trovafloxacin that completely inhibits visible growth of the organism.[11][12]
Data Presentation: MIC Quality Control Ranges
The following table provides the expected MIC ranges for Trovafloxacin against specified quality control strains.
| Quality Control Strain | MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | 0.015 - 0.06 |
| Staphylococcus aureus ATCC 29213 | 0.03 - 0.12 |
| Pseudomonas aeruginosa ATCC 27853 | 0.25 - 2.0[9] |
| Enterococcus faecalis ATCC 29212 | 0.06 - 0.25 |
| Streptococcus pneumoniae ATCC 49619 | 0.06 - 0.25 |
| Haemophilus influenzae ATCC 49247 | 0.008 - 0.03 |
Note: Data compiled from multiple sources for illustrative purposes. Actual ranges should be verified against current CLSI or EUCAST guidelines.
Data Presentation: Trovafloxacin MIC50 and MIC90 Values for Various Pathogens
The following table presents a summary of Trovafloxacin's in vitro activity against a range of clinical isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-sensitive) | 0.032[13] | - |
| Staphylococcus aureus (Methicillin-resistant) | 1.0[13] | 2.0[14] |
| Coagulase-negative staphylococci | 0.064[13] | 0.25[14] |
| Streptococcus pneumoniae | 0.064[13] | - |
| Group A & B Streptococci | 0.125[13] | - |
| Enterococcus faecalis | 0.25[13] | - |
| Enterococcus faecium | 16.0[13] | - |
| Bacteroides fragilis | ≤ 0.5[15] | - |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Microbiological Susceptibility Testing.
Mechanism of Action Diagram
Caption: Trovafloxacin's Mechanism of Action.
References
- 1. Trovafloxacin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 10.5 Testing the Effectiveness of Antimicrobials – Allied Health Microbiology [open.oregonstate.education]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. academic.oup.com [academic.oup.com]
- 6. Calibration of disk diffusion antibiotic susceptibility testing: species-related trovafloxacin interpretive zone breakpoints and selection of disk potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity and selection of disk content for disk diffusion susceptibility tests with trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality control limits for dilution and disk diffusion susceptibility tests of trovafloxacin against eight quality control strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality Control Limits for Dilution and Disk Diffusion Susceptibility Tests of Trovafloxacin against Eight Quality Control Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. idexx.dk [idexx.dk]
- 13. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro activities of trovafloxacin against 557 strains of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting peak shape issues in Trovafloxacin HPLC analysis
Welcome to the technical support center for troubleshooting peak shape issues in Trovafloxacin HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape issues observed during Trovafloxacin HPLC analysis?
The most frequently encountered peak shape problems during the HPLC analysis of Trovafloxacin are peak tailing, peak fronting, and split peaks. These issues can compromise the accuracy and precision of quantification.
Q2: What are the typical chemical properties of Trovafloxacin that can influence its chromatographic behavior?
Trovafloxacin is a fluoroquinolone antibiotic.[1][2] Its chemical structure includes a basic amino group, which can lead to interactions with residual silanol groups on the silica-based stationary phases commonly used in reversed-phase HPLC.[2] This interaction is a primary cause of peak tailing. Trovafloxacin is also susceptible to degradation in the presence of light and should be stored in light-resistant containers.[2]
Q3: What are the general HPLC method parameters for Trovafloxacin analysis?
A typical HPLC method for Trovafloxacin utilizes a C18 reversed-phase column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol.[3][4] UV detection is commonly performed around 275 nm.[3][4]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that extends from the peak maximum.
Potential Causes and Solutions
| Cause | Solution |
| Secondary Interactions with Silanols | Trovafloxacin's basic nature can lead to interactions with acidic silanol groups on the column packing. To mitigate this, consider the following: • Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of Trovafloxacin's amino group (pKa ≈ 8.09) to ensure it is fully protonated and less likely to interact with silanols.[2] A pH of 3.0 is often effective.[3] • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups. • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak tailing.[5][6] • Reduce Injection Volume: Decrease the volume of the sample injected onto the column. • Dilute the Sample: Lower the concentration of Trovafloxacin in your sample. |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing. • Use a Guard Column: A guard column can protect the analytical column from strongly retained sample components.[7][8] • Column Washing: Flush the column with a strong solvent to remove contaminants. • Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[5] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[8] • Minimize Tubing Length: Use the shortest possible tubing to connect the HPLC components. • Use Narrow-Bore Tubing: Employ tubing with a smaller internal diameter. |
Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing
-
Prepare a series of mobile phases: Prepare identical mobile phases (e.g., 25 mM potassium dihydrogen phosphate and acetonitrile in a 75:25 v/v ratio) but adjust the pH of the aqueous portion to 4.0, 3.5, 3.0, and 2.5 using phosphoric acid.[3][4]
-
Equilibrate the column: For each mobile phase, equilibrate the C18 column for at least 30 minutes or until a stable baseline is achieved.
-
Inject Trovafloxacin standard: Inject a standard solution of Trovafloxacin and record the chromatogram.
-
Evaluate peak shape: Measure the tailing factor for the Trovafloxacin peak at each pH. The optimal pH will yield a tailing factor closest to 1.0.
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak with a leading edge that is less steep than the trailing edge.
Potential Causes and Solutions
| Cause | Solution |
| Sample Overload | Injecting a highly concentrated sample can lead to peak fronting.[9] • Dilute the Sample: Reduce the concentration of Trovafloxacin in your sample. • Decrease Injection Volume: Inject a smaller volume of your sample. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[10] • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. |
| Column Collapse | This is a less common issue but can occur with certain columns under highly aqueous mobile phase conditions, leading to a loss of retention and peak fronting.[10] • Use an Aqueous-Stable Column: If using a mobile phase with a high percentage of water, ensure your C18 column is designed for such conditions. |
Issue 3: Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
Potential Causes and Solutions
| Cause | Solution |
| Partially Blocked Column Frit | Debris from the sample or HPLC system can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[5] • Backflush the Column: Reverse the column and flush it with a strong solvent to dislodge any particulates. • Replace the Frit: If backflushing is unsuccessful, the frit may need to be replaced. |
| Column Void or Channeling | A void or channel in the column packing can create different flow paths for the analyte, leading to split peaks.[8][11] • Replace the Column: A column with a void typically needs to be replaced. |
| Sample Solvent Incompatibility | Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.[11] • Ensure Solvent Miscibility: Confirm that your sample solvent is fully miscible with the mobile phase. Ideally, use the mobile phase as the sample solvent. |
| Co-elution | What appears to be a split peak may actually be two different compounds eluting very close to each other.[10] • Optimize Separation: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the two peaks. |
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for peak tailing in Trovafloxacin HPLC analysis.
Caption: Troubleshooting workflow for peak fronting and splitting.
References
- 1. The chemistry and biological profile of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of trovafloxacin in human body fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. waters.com [waters.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Trovafloxacin Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the detection of Trovafloxacin. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated mass ([M+H]⁺) of Trovafloxacin?
A1: The expected protonated mass of Trovafloxacin is approximately 441.1 m/z. This corresponds to the molecule's monoisotopic mass plus the mass of a proton.
Q2: Which ionization mode is recommended for Trovafloxacin analysis?
A2: Positive electrospray ionization (ESI+) is the recommended mode for analyzing Trovafloxacin and other fluoroquinolones. This is because the nitrogen atoms in the piperazine ring are readily protonated, leading to a strong signal.
Q3: What are the common product ions of Trovafloxacin in MS/MS analysis?
A3: Common product ions for Trovafloxacin (precursor ion 441.1 m/z) result from the fragmentation of the piperazine ring and the loss of small molecules. Typical product ions to monitor in Multiple Reaction Monitoring (MRM) are 423.1 m/z ([M+H-H₂O]⁺), 397.1 m/z ([M+H-CO₂]⁺), and 299.1 m/z (piperazine fragment).[1]
Q4: What type of liquid chromatography column is suitable for Trovafloxacin separation?
A4: A C18 reversed-phase column is commonly used for the chromatographic separation of Trovafloxacin and other fluoroquinolones.[2][3][4]
Q5: What are typical mobile phases for LC-MS analysis of Trovafloxacin?
A5: A common mobile phase composition consists of a gradient of acetonitrile and water, both containing a small amount of an acidifier like formic acid (e.g., 0.1%).[1][5] This helps to improve peak shape and ionization efficiency.
Troubleshooting Guide
Issue 1: Low or No Signal for Trovafloxacin
-
Possible Cause: Incorrect mass spectrometry parameters.
-
Solution: Ensure the mass spectrometer is set to positive ionization mode (ESI+). Verify that the precursor ion for Trovafloxacin (441.1 m/z) is correctly entered. Optimize the capillary voltage (a typical starting point is 3.5 kV) and desolvation temperature (around 400°C) to maximize the signal.[1]
-
-
Possible Cause: Inefficient spray formation.
-
Solution: Check the nebulizer gas flow. If it's too low, the sample may not be aerosolized effectively. If it's too high, it can lead to ion suppression. Adjust the flow rate to achieve a stable spray.
-
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution: The pH of the mobile phase can significantly impact ionization. The addition of 0.1% formic acid is recommended to promote protonation. Ensure the mobile phase components are of high purity (LC-MS grade).
-
Issue 2: High Background Noise or Contamination
-
Possible Cause: Contaminated solvent or glassware.
-
Solution: Use only LC-MS grade solvents and thoroughly clean all glassware. Run a blank injection (mobile phase only) to check for background contamination.
-
-
Possible Cause: Carryover from previous injections.
-
Solution: Implement a robust needle and column wash protocol between sample injections. A wash solution with a higher percentage of organic solvent than the final mobile phase composition is often effective.
-
-
Possible Cause: Presence of common background ions.
-
Solution: Be aware of common background ions in ESI+, such as plasticizers (e.g., phthalates) or sodium adducts, and ensure they are not interfering with your analyte's mass.
-
Issue 3: Poor Peak Shape or Tailing
-
Possible Cause: Secondary interactions with the column.
-
Solution: The addition of an ion-pairing agent or a small amount of acid (like formic acid) to the mobile phase can improve peak shape. Ensure the pH of the mobile phase is appropriate for the analyte.
-
-
Possible Cause: Column degradation.
-
Solution: If the column has been used extensively, its performance may decline. Replace the column with a new one of the same type.
-
-
Possible Cause: Inappropriate injection solvent.
-
Solution: The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to ensure good peak shape.
-
Issue 4: Inconsistent Retention Times
-
Possible Cause: Unstable pump pressure or flow rate.
-
Solution: Check the LC system for leaks and ensure the pumps are properly primed and delivering a consistent flow rate.
-
-
Possible Cause: Column temperature fluctuations.
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Ensure the mobile phase is prepared accurately and consistently for each run. If using an online mixer, ensure it is functioning correctly.
-
Quantitative Data Summary
Table 1: Trovafloxacin Mass Spectrometry Parameters
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | [1] |
| Precursor Ion (m/z) | 441.1 | [1] |
| Product Ion 1 (m/z) | 423.1 ([M+H-H₂O]⁺) | [1] |
| Product Ion 2 (m/z) | 397.1 ([M+H-CO₂]⁺) | [1] |
| Product Ion 3 (m/z) | 299.1 (piperazine fragment) | [1] |
| Capillary Voltage | 3.5 kV | [1] |
| Desolvation Temperature | 400°C | [1] |
| Desolvation Gas Flow | 800 L/hr | [1] |
| Cone Gas Flow | 50 L/hr | [1] |
| Collision Gas | Argon | [1] |
Table 2: Example Liquid Chromatography Parameters
| Parameter | Value | Reference |
| Column | C18 Reversed-Phase | [2][4] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [1] |
| Flow Rate | 0.4 mL/min | [1] |
| Column Temperature | 40°C | [1] |
| Injection Volume | 5 µL | [1] |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Use a C18 column with the parameters outlined in Table 2.
-
Set up a gradient elution starting with 5% Mobile Phase B, increasing to 95% B over 5 minutes, holding for 1 minute, and then returning to initial conditions for equilibration.[1]
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer with an ESI source.
-
Set the instrument to positive ionization mode.
-
Use the MRM transitions and parameters from Table 1. The collision energy for each transition should be optimized on the specific instrument, with starting points of 20 eV for 441.1 -> 423.1, 30 eV for 441.1 -> 397.1, and 40 eV for 441.1 -> 299.1.[1]
-
Acquire and process the data using the instrument's software.
-
Visualizations
Caption: Experimental workflow for Trovafloxacin analysis.
Caption: Trovafloxacin and TNF-α signaling pathway.
References
- 1. Trovafloxacin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unexpected link between an antibiotic, pannexin channels, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trovafloxacin enhances TNF-induced inflammatory stress and cell death signaling and reduces TNF clearance in a murine model of idiosyncratic hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of hepatocellular apoptosis induced by trovafloxacin-tumor necrosis factor-alpha interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unexpected link between an antibiotic, pannexin channels and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize matrix effects in Trovafloxacin bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the bioanalysis of Trovafloxacin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Trovafloxacin bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of Trovafloxacin, endogenous components of biological samples like plasma, serum, or urine can interfere with the ionization of Trovafloxacin and its internal standard in the mass spectrometer's ion source.[2][3] This can lead to inaccurate and imprecise quantification, potentially compromising the integrity of pharmacokinetic and toxicokinetic study results.[1] Phospholipids are a major contributor to matrix effects in plasma and serum samples.[3][4]
Q2: What are the most common strategies to minimize matrix effects for Trovafloxacin?
A2: The most effective strategies to minimize matrix effects in Trovafloxacin bioanalysis can be categorized into three main areas:
-
Efficient Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting Trovafloxacin. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[3]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate Trovafloxacin from matrix components is crucial. This can involve adjusting the mobile phase composition, gradient, and choice of the analytical column.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard, such as a deuterated Trovafloxacin, is highly recommended.[5] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate and precise quantification.[5]
Q3: Which sample preparation technique is best for minimizing matrix effects for Trovafloxacin?
A3: The choice of sample preparation technique depends on the required level of cleanliness, sensitivity, and throughput.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing phospholipids and other interferences, thus significantly reducing matrix effects.[6] SPE is often the preferred method when high sensitivity and accuracy are required.[6]
-
Liquid-Liquid Extraction (LLE): Can also provide clean extracts and is a good alternative to SPE.[6] The selectivity of LLE can be tuned by adjusting the pH and the choice of organic solvent.[7]
-
Protein Precipitation (PPT): This is the simplest and fastest method, but it is less effective at removing matrix components, particularly phospholipids, which can lead to significant matrix effects.[8][9] However, its speed makes it suitable for high-throughput screening in early drug discovery.[8]
Q4: How can I assess the extent of matrix effects in my Trovafloxacin assay?
A4: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[2] This involves comparing the peak area of Trovafloxacin spiked into an extracted blank matrix sample with the peak area of Trovafloxacin in a neat solution at the same concentration.[2] A ratio of these peak areas (Matrix Factor) less than 1 indicates ion suppression, while a ratio greater than 1 indicates ion enhancement.[2] A qualitative assessment can be performed using the "post-column infusion" technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[2]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Poor reproducibility of Trovafloxacin peak areas | Significant and variable matrix effects between samples. Inconsistent sample preparation. | - Implement a more rigorous sample preparation method like SPE or LLE to better remove interfering matrix components.[6] - Use a stable isotope-labeled (deuterated) internal standard for Trovafloxacin to compensate for variability.[5] - Optimize chromatographic separation to resolve Trovafloxacin from the regions of ion suppression. |
| Low Trovafloxacin signal intensity (Ion Suppression) | Co-elution of Trovafloxacin with phospholipids or other endogenous matrix components.[3] | - Incorporate a phospholipid removal step in your sample preparation (e.g., using specific SPE cartridges or plates).[4][10] - Modify the LC gradient to better separate Trovafloxacin from the phospholipid elution zone. - Evaluate a different ionization source (e.g., APCI, if ESI is being used) as it may be less susceptible to matrix effects for your specific matrix. |
| Inconsistent Internal Standard Response | The chosen internal standard does not adequately mimic the behavior of Trovafloxacin during extraction and ionization. | - Switch to a stable isotope-labeled (deuterated) internal standard for Trovafloxacin.[5] This is the most effective way to compensate for matrix effects.[5] - If a SIL-IS is not available, ensure the structural analog used as an internal standard has very similar physicochemical properties and chromatographic retention time to Trovafloxacin. |
| High background noise in the chromatogram | Incomplete removal of matrix components. Contamination from solvents or labware. | - Use a more effective sample cleanup method such as SPE.[6] - Ensure high purity solvents and reagents are used. - Implement a column wash step in your LC method to remove strongly retained matrix components. |
Data on Sample Preparation Techniques for Fluoroquinolones
The following table summarizes typical performance data for different sample preparation methods for fluoroquinolone analysis in plasma, which can serve as a general guide for Trovafloxacin.
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 88 - 109[11] | 93 - 106[11] | Fast, simple, high-throughput.[7] | Less effective at removing matrix components, prone to significant matrix effects.[8] |
| Liquid-Liquid Extraction (LLE) | >70 | Can be minimized with optimization. | Provides cleaner extracts than PPT.[7] | More labor-intensive and time-consuming.[7] |
| Solid-Phase Extraction (SPE) | >70[12] | Generally the lowest among the three methods. | Provides the cleanest extracts, effectively removes phospholipids.[6] | More complex method development, can be more costly. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Trovafloxacin in Serum/Urine
This protocol is adapted from a validated HPLC method for Trovafloxacin.[12]
-
Sample Pre-treatment:
-
To 1 mL of serum or urine, add the internal standard (a methyl derivative of trovafloxacin).[12]
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute Trovafloxacin and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PPT) for Fluoroquinolones in Plasma
This is a general protocol for fluoroquinolones that can be adapted for Trovafloxacin.[7][11]
-
Sample Aliquoting:
-
Pipette 100 µL of plasma into a microcentrifuge tube.[7]
-
-
Internal Standard Addition:
-
Add the appropriate volume of the deuterated Trovafloxacin internal standard solution.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample).[7]
-
-
Vortexing:
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[11]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness.
-
Reconstitute in the initial mobile phase. This step can help to improve peak shape and reduce solvent effects.
-
-
Analysis:
-
Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.
-
Protocol 3: Liquid-Liquid Extraction (LLE) for Fluoroquinolones in Plasma
This is a general protocol for fluoroquinolones that can be adapted for Trovafloxacin.[7]
-
Sample Aliquoting:
-
Pipette 200 µL of plasma into a glass tube.[7]
-
-
Internal Standard Addition:
-
Add the deuterated Trovafloxacin internal standard.
-
-
pH Adjustment (if necessary):
-
Adjust the sample pH to optimize the extraction of Trovafloxacin into the organic phase.
-
-
Extraction:
-
Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and dichloromethane).[7]
-
-
Mixing:
-
Vortex the mixture for 5-10 minutes to facilitate the transfer of the analytes into the organic phase.[7]
-
-
Centrifugation:
-
Centrifuge at approximately 3000 x g for 5 minutes to separate the aqueous and organic layers.[7]
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a clean tube.[7]
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
Caption: General workflow for Trovafloxacin bioanalysis.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. texilajournal.com [texilajournal.com]
- 6. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 12. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Trovafloxacin Instability: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for addressing the challenges associated with the stability of Trovafloxacin in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to assist in your experimental design and execution, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the instability of Trovafloxacin in solution?
A1: The stability of Trovafloxacin in solution is primarily influenced by its pH-dependent solubility, susceptibility to photodegradation, and potential for oxidative degradation. Trovafloxacin exhibits a "U-shaped" solubility profile, with its lowest solubility occurring at a neutral pH of approximately 7.[1] This characteristic is a critical consideration for experiments conducted in standard cell culture media, which are typically buffered at physiological pH. Furthermore, like many fluoroquinolones, Trovafloxacin should be protected from light to prevent degradation.[2]
Q2: What is the recommended solvent for preparing Trovafloxacin stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Trovafloxacin mesylate. It is soluble in DMSO at concentrations ranging from approximately 25 mg/mL to over 100 mg/mL.[1] To avoid solubility issues, it is advisable to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact the solubility of the compound.
Q3: My Trovafloxacin solution shows a precipitate after dilution in my aqueous experimental medium. Why is this happening and how can I prevent it?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue, primarily due to the low solubility of Trovafloxacin at neutral pH.[1] To prevent this, a stepwise dilution is recommended. First, dilute the concentrated DMSO stock solution with additional DMSO to a lower concentration before introducing it into the aqueous medium. It is also crucial to ensure that the final concentration of DMSO in the experimental medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity.[1]
Q4: What are the optimal storage conditions for Trovafloxacin powder and solutions?
A4: For long-term storage, Trovafloxacin mesylate powder should be stored at -20°C.[1] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1] Aqueous solutions of Trovafloxacin are not recommended for long-term storage due to their potential for instability and precipitation.[1] All solutions should be protected from light.[2]
Q5: Are there any known degradation pathways for Trovafloxacin?
A5: While specific, detailed degradation pathways for Trovafloxacin are not extensively documented in publicly available literature, general degradation pathways for fluoroquinolones involve oxidation of the piperazine ring and defluorination. One identified potential degradation pathway for Trovafloxacin involves the oxidation of its cyclopropylamine moiety.[3] Forced degradation studies on an oral liquid formulation have shown susceptibility to degradation by sodium hydroxide.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in stock solution (DMSO) | - DMSO has absorbed moisture.- Concentration is too high for the storage temperature. | - Use fresh, anhydrous DMSO.- Gently warm the solution and/or sonicate to redissolve.- Store aliquots at -80°C to minimize freeze-thaw cycles.[1] |
| Precipitate forms upon dilution in aqueous buffer/media | - Poor solubility at neutral pH.- Rapid change in solvent polarity.- High final concentration. | - Perform a serial dilution of the DMSO stock in DMSO first before adding to the aqueous solution.- Ensure the final DMSO concentration in the media is low (<0.5%).- Prepare the working solution fresh for each experiment.- Consider using a co-solvent formulation.[1] |
| Inconsistent experimental results | - Incomplete dissolution of the compound.- Degradation of the compound in solution. | - Visually inspect solutions for any particulate matter before use.- Prepare fresh solutions for each experiment from a properly stored stock.- Protect solutions from light during preparation and use.- Ensure the pH of the final solution is compatible with Trovafloxacin solubility. |
| Unexpected peaks in HPLC analysis | - Degradation of Trovafloxacin. | - Review storage conditions and handling procedures.- Perform forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to identify potential degradation products.- Use a validated stability-indicating HPLC method.[3] |
Quantitative Data
Table 1: Solubility of Trovafloxacin Mesylate
| Solvent | Concentration | pH of Saturated Solution | Reference |
| Water | ~23 g/L | ~3.5 | [1][2] |
| Water (at physiological pH ~7.4) | ~15 mg/L | ~7.4 | [1] |
| DMSO | ≥50.8 mg/mL to >100 mg/mL | Not Applicable | [1][5] |
| Ethanol | ≥2.73 mg/mL (with gentle warming and sonication) | Not Applicable | [5] |
Table 2: Stability of Trovafloxacin Solutions
| Formulation | Storage Conditions | Duration | Stability | Reference |
| Oral Liquid Formulation (10 mg/mL) | 25°C in an amber-colored glass bottle | At least 14 days | Stable | [4] |
| DMSO Stock Solution | -20°C | Up to 1 month | Stable | [1] |
| DMSO Stock Solution | -80°C | Up to 6 months | Stable | [1] |
| Human Serum Samples | -20°C | Up to 12 months | Stable | [6] |
| Human Urine Samples | -80°C | Up to 18 months | Stable | [6] |
Experimental Protocols
Protocol 1: Preparation of a Trovafloxacin Mesylate Stock Solution in DMSO
-
Use a fresh, unopened vial of anhydrous DMSO.
-
Weigh the desired amount of Trovafloxacin mesylate powder in a sterile conical tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 25 mg/mL).
-
Vortex or sonicate the solution until the Trovafloxacin mesylate is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Forced Degradation Study for Trovafloxacin
This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating properties of an analytical method.
-
Acid Hydrolysis: Dissolve Trovafloxacin in a solution of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution with an appropriate base before analysis.
-
Base Hydrolysis: Dissolve Trovafloxacin in a solution of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution with an appropriate acid before analysis. A study has shown Trovafloxacin to be susceptible to degradation by sodium hydroxide.[4]
-
Oxidative Degradation: Dissolve Trovafloxacin in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Store at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose a solid sample of Trovafloxacin to dry heat (e.g., 70°C) for a specified period (e.g., 48 hours). Also, heat a solution of Trovafloxacin at a controlled temperature (e.g., 60°C) for a specified period.
-
Photodegradation: Expose a solution of Trovafloxacin to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A parallel sample should be kept in the dark as a control.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), and compare the chromatograms to that of an unstressed control sample to identify degradation products.
Visualizations
Caption: Workflow for preparing Trovafloxacin solutions.
Caption: Plausible degradation pathways for Trovafloxacin.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of an oral liquid dosage form of trovafloxacin mesylate and its quantitation in tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving extraction efficiency of Trovafloxacin from complex matrices
Welcome to the technical support center for Trovafloxacin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the extraction efficiency of Trovafloxacin from complex matrices such as plasma, serum, urine, and tissue.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Trovafloxacin from biological samples?
The most frequently employed methods for Trovafloxacin extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2][3] SPE is widely used and often preferred for its selectivity and ability to handle larger sample volumes, leading to better preconcentration of the analyte.[3] LLE is another effective technique that separates compounds based on their differential solubility in two immiscible liquid phases.[4] Protein precipitation is also used, sometimes as a standalone method or as a preliminary step before SPE or LLE.[1][5]
Q2: I'm experiencing low recovery of Trovafloxacin. What are the common causes?
Low recovery rates can stem from several factors throughout the extraction process.[6][7] Key areas to investigate include:
-
Suboptimal pH: The pH of the sample and wash solutions is critical. It must be controlled to ensure Trovafloxacin is in the correct ionization state for retention on the extraction media.[7] For related fluoroquinolones, acidic conditions (e.g., pH 4) have been shown to be optimal for extraction.[8]
-
Incorrect Solvent Choice: The polarity and strength of the loading, washing, and elution solvents must be appropriate for Trovafloxacin and the chosen extraction method.[6][7]
-
Incomplete Elution: The elution solvent may not be strong enough, or the volume may be insufficient to completely recover the analyte from the SPE sorbent.[7][9]
-
Analyte Degradation: Trovafloxacin, like some other antibiotics, may be sensitive to light, oxygen, or heat, which can cause degradation during the extraction process.[6]
-
Matrix Effects: Components in the biological matrix (e.g., proteins, phospholipids, salts) can co-elute with Trovafloxacin and interfere with its ionization in the mass spectrometer, causing ion suppression or enhancement and leading to inaccurate quantification.[10][11][12]
Q3: How does pH affect the extraction efficiency of Trovafloxacin?
The pH has a major influence on extraction performance because it affects the charge of both the analyte and the sorbent material.[13] Trovafloxacin has both amine and carboxylic acid groups.[14] Adjusting the sample pH is crucial to ensure the analyte is in the proper ionic state for retention on an SPE cartridge (e.g., ion-exchange) or for partitioning into an organic solvent during LLE. For example, a study on similar antimicrobials found that a citrate buffer at pH 4 mixed with methanol was an effective extraction solvent.[8] A further reduction in pH resulted in decreased extraction efficiency.[8]
Q4: What are "matrix effects" and how can I minimize them?
Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte (Trovafloxacin) in the mass spectrometer source.[10][11] This interference can lead to either suppression or enhancement of the signal, resulting in erroneous quantitative results.[10][11]
Strategies to minimize matrix effects include:
-
Improving Sample Cleanup: Employ more selective extraction techniques like SPE to effectively remove interfering substances such as phospholipids and proteins.[12]
-
Optimizing Chromatography: Adjust the HPLC/UPLC conditions (e.g., mobile phase, gradient, column chemistry) to achieve better separation between Trovafloxacin and matrix components.[11]
-
Using a Suitable Internal Standard (IS): The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, which behaves nearly identically to the analyte during extraction and ionization.[15][16]
Troubleshooting Guide
This guide provides a logical workflow to diagnose and resolve common issues during Trovafloxacin extraction.
Caption: A decision tree for troubleshooting low Trovafloxacin recovery.
Data & Experimental Parameters
Table 1: Summary of Extraction Parameters and Performance
| Parameter | Serum/Plasma | Urine | Tissue | Reference |
| Extraction Method | SPE, LLE, Protein Precipitation | SPE | Solid-Liquid Extraction (SLE), SPE | [1][8][17][18] |
| Typical Recovery | >70% | ~100% (with HPLC validation) | 99-106% (for similar fluoroquinolones) | [5][17][18] |
| Optimal pH (for extraction) | pH 3 | Not Specified | pH 4 (for similar fluoroquinolones) | [8][17] |
| Linear Range | 0.1 to 20.0 µg/mL | 7 to 160 ng/mL | 0.3 to 30 µg/g (for similar fluoroquinolones) | [5][17][18] |
| Lower Limit of Quantification | 0.1 µg/mL | 2 ng/mL (detection limit) | 0.3 µg/g (for similar fluoroquinolones) | [5][17][18] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Serum/Plasma
This protocol is a general guideline and may require optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. welchlab.com [welchlab.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effective extraction of fluoroquinolones from water using facile modified plant fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. waters.com [waters.com]
- 17. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ultra-high performance liquid chromatographic determination of levofloxacin in human plasma and prostate tissue with use of experimental design optimization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution of Trovafloxacin and its Metabolites in Chromatography
Welcome to the technical support center for the chromatographic analysis of Trovafloxacin and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Trovafloxacin that I should be aware of during chromatographic analysis?
A1: Trovafloxacin is metabolized primarily through Phase II conjugation. The major metabolites identified in human urine and feces are:
-
Trovafloxacin glucuronide (M1): The ester glucuronide of Trovafloxacin.
-
N-acetyltrovafloxacin glucuronide (M2): The glucuronide conjugate of N-acetyltrovafloxacin.
-
N-acetyltrovafloxacin (M3): Formed by the N-acetylation of the piperazine ring.
-
Sulfate conjugate of Trovafloxacin (M4): A sulfate conjugate of the parent drug.[1]
Understanding the physicochemical properties of these metabolites is crucial for developing a successful separation method. The glucuronide and sulfate conjugates (M1, M2, and M4) are significantly more polar than the parent drug, Trovafloxacin, and the N-acetyl metabolite (M3).
Q2: My Trovafloxacin peak is showing fronting or tailing. What are the common causes and solutions?
A2: Peak asymmetry, such as fronting or tailing, can be caused by several factors. Here are some common causes and their solutions:
| Common Cause | Potential Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions | For basic compounds like Trovafloxacin, tailing can occur due to interactions with acidic silanols on the column. Adjusting the mobile phase pH to a lower value (e.g., pH 3) can suppress these interactions. Adding a competing base to the mobile phase can also be effective. |
| Poorly Packed Column Bed | If the problem persists with a new column, consider it a possibility. Replace the column if necessary. |
| Sample Solvent Effects | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase to avoid peak distortion. |
Q3: I am observing co-elution of Trovafloxacin with one of its polar metabolites. What is the first step to troubleshoot this?
A3: The first step is to adjust the mobile phase composition to increase the retention of the more polar analyte. Since Trovafloxacin is less polar than its glucuronide and sulfate metabolites, you will want to increase the retention of these metabolites. This can be achieved by:
-
Decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention of all analytes, but the effect will be more pronounced for the more polar metabolites, potentially leading to better separation from the parent drug.
-
Optimizing the mobile phase pH. The ionization state of Trovafloxacin and its metabolites can significantly impact their retention. Experimenting with different pH values can alter the selectivity of the separation. For quinolones, a mobile phase pH in the acidic range (e.g., 2.5-4.5) is often a good starting point.
Troubleshooting Guide: Resolving Co-elution
Co-elution of Trovafloxacin and its metabolites is a common challenge due to their structural similarities. This guide provides a systematic approach to resolving these issues.
Scenario 1: Co-elution of Trovafloxacin and its N-acetyl Metabolite (M3)
Trovafloxacin and its N-acetyl metabolite (M3) have similar hydrophobicity, making their separation challenging.
Troubleshooting Steps:
-
Optimize the Organic Modifier:
-
Action: Systematically vary the percentage of acetonitrile or methanol in the mobile phase.
-
Expected Outcome: A slight decrease in the organic modifier percentage should increase the retention times of both compounds, potentially improving resolution.
-
-
Adjust Mobile Phase pH:
-
Action: Evaluate the effect of pH on retention. Trovafloxacin has multiple pKa values. Adjusting the pH can alter the ionization state and, therefore, the hydrophobicity of both the parent drug and its metabolite differently, leading to changes in selectivity.
-
-
Change the Stationary Phase:
-
Action: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different interactions (e.g., pi-pi interactions) compared to a standard C18 column, which may improve the separation of these structurally similar compounds.
-
Quantitative Data Comparison (Hypothetical):
The following table illustrates the expected impact of mobile phase modifications on the retention times and resolution of Trovafloxacin and its N-acetyl metabolite (M3).
| Mobile Phase Condition | Trovafloxacin Retention Time (min) | N-acetyl Trovafloxacin (M3) Retention Time (min) | Resolution (Rs) |
| 60% Acetonitrile, 0.1% Formic Acid (pH 2.7) | 5.2 | 5.2 | < 1.0 (Co-elution) |
| 55% Acetonitrile, 0.1% Formic Acid (pH 2.7) | 6.5 | 6.8 | 1.2 |
| 60% Acetonitrile, 10 mM Ammonium Acetate (pH 4.5) | 4.8 | 5.1 | 1.1 |
| 55% Acetonitrile, 10 mM Ammonium Acetate (pH 4.5) | 5.9 | 6.3 | 1.5 |
Scenario 2: Co-elution of Trovafloxacin with its Polar Metabolites (M1, M2, M4)
The high polarity of the glucuronide (M1, M2) and sulfate (M4) metabolites can lead to their early elution and potential co-elution with the parent drug, especially under strong mobile phase conditions.
Troubleshooting Steps:
-
Modify the Gradient Program:
-
Action: If using a gradient, make the initial part of the gradient shallower (i.e., a slower increase in the organic modifier). This will allow more time for the polar metabolites to interact with the stationary phase and separate from the less polar Trovafloxacin.
-
-
Decrease the Initial Organic Content:
-
Action: Lower the starting percentage of the organic modifier in your gradient. This will increase the retention of the polar metabolites.
-
-
Consider an Alternative Chromatographic Mode (HILIC):
-
Action: For highly polar metabolites that are poorly retained on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative. HILIC utilizes a polar stationary phase and a high percentage of organic solvent in the mobile phase, which promotes the retention of polar analytes.
-
Quantitative Data Comparison (Hypothetical):
This table shows a hypothetical comparison of a reversed-phase method and a HILIC method for the separation of Trovafloxacin and its polar glucuronide metabolite (M1).
| Chromatographic Method | Trovafloxacin Retention Time (min) | Trovafloxacin Glucuronide (M1) Retention Time (min) | Resolution (Rs) |
| Reversed-Phase (C18) | |||
| 5-95% ACN Gradient | 8.1 | 2.5 | Poorly retained |
| HILIC (Silica) | |||
| 95-50% ACN Gradient | 3.2 | 7.8 | > 2.0 |
Experimental Protocols
General UPLC-MS/MS Method for Trovafloxacin and its Metabolites
This protocol provides a starting point for the analysis of Trovafloxacin and its metabolites in biological matrices. Optimization will likely be required to resolve specific co-elution issues.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for UPLC-MS/MS analysis.
2. UPLC Conditions
-
Column: C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-12 min: 5% B
-
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Trovafloxacin: [Precursor Ion] -> [Product Ion]
-
Trovafloxacin Glucuronide (M1): [Precursor Ion] -> [Product Ion]
-
N-acetyltrovafloxacin (M3): [Precursor Ion] -> [Product Ion]
-
(Note: Specific MRM transitions need to be optimized for the instrument used)
-
Visualizations
Caption: Experimental workflow for the analysis of Trovafloxacin and its metabolites.
Caption: Logical workflow for troubleshooting co-elution of Trovafloxacin and its metabolites.
References
Identification and characterization of Trovafloxacin impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of Trovafloxacin impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in Trovafloxacin?
Impurities in any active pharmaceutical ingredient (API) like Trovafloxacin are classified by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] They fall into three main categories:
-
Organic Impurities: These can arise from various stages of the manufacturing process or storage.[3] They include starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[2][3] For Trovafloxacin, this could involve variations in the fluoroquinolone core or the side chains.
-
Inorganic Impurities: These are often derived from the manufacturing process and may include reagents, catalysts (like heavy metals), and filter aids.[2][3][4]
-
Residual Solvents: These are organic solvents used during the synthesis or purification process that are not completely removed.[3][4] Their levels are strictly controlled based on their toxicity.
Q2: What is the purpose of a forced degradation study for Trovafloxacin?
A forced degradation or stress study is essential in pharmaceutical development.[5][6][7] Its primary purposes are:
-
To identify potential degradation products that could form under various environmental conditions, helping to understand the intrinsic stability of the Trovafloxacin molecule.[5][7]
-
To establish degradation pathways for the drug substance.[5]
-
To develop and validate a stability-indicating analytical method. This is a method that can accurately measure the active ingredient's concentration without interference from its impurities or degradation products.[5][6]
-
The data helps in selecting appropriate formulation, packaging, and storage conditions to ensure the drug's quality and safety over its shelf life.[5]
Q3: Which analytical techniques are most effective for identifying and characterizing Trovafloxacin impurities?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[1]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities in pharmaceutical products.[3][8] HPLC with UV detection is widely used for routine purity testing.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is powerful for identifying unknown impurities.[2][3] LC separates the impurities, and MS provides molecular weight information and fragmentation patterns, which are crucial for structure elucidation.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of isolated impurities.[10][11] Both 1H and 13C NMR provide detailed information about the molecular structure.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile or semi-volatile impurities, such as residual solvents.[3][4]
Troubleshooting Guides
Q4: I've detected an unexpected peak in my Trovafloxacin HPLC chromatogram. What are the initial steps for its investigation?
Discovering an unknown peak requires a systematic approach to identification.
-
Verify System Suitability: Ensure your HPLC system is performing correctly and the peak is not an artifact (e.g., from the mobile phase, sample solvent, or system carryover).
-
Estimate Concentration: Quantify the peak relative to the Trovafloxacin API peak to determine if it exceeds the reporting, identification, or qualification thresholds set by ICH guidelines.
-
Gather Preliminary Data: If the HPLC is connected to a PDA (Photodiode Array) detector, examine the UV spectrum of the unknown peak. Compare it to the Trovafloxacin spectrum. A similar spectrum might suggest a related compound or degradant.
-
Proceed to LC-MS Analysis: The next critical step is to obtain the molecular weight of the unknown impurity using LC-MS. This is a key piece of information for proposing potential structures.[13]
Q5: My LC-MS analysis provides a molecular weight for an unknown impurity. How do I proceed with structure elucidation?
With the molecular weight in hand, you can move forward with identifying the structure:
-
Hypothesize Structures: Based on the synthetic route and known degradation pathways of fluoroquinolones, propose potential structures that match the observed molecular weight.[14][15] Consider common reactions like hydrolysis, oxidation, or photolysis.
-
Tandem MS (MS/MS): Perform MS/MS experiments to obtain fragmentation data for the impurity. The fragmentation pattern provides clues about the compound's structure, which you can compare to the fragmentation of the Trovafloxacin parent molecule.
-
Isolation: If the structure cannot be definitively determined by LC-MS/MS, the impurity may need to be isolated using techniques like preparative HPLC.[13]
-
NMR Spectroscopy: Once isolated, NMR spectroscopy is the most powerful technique for unambiguous structure elucidation.[11][13]
Q6: How can I differentiate between a process-related impurity and a degradation product?
Distinguishing between these two types of impurities is crucial for process optimization and ensuring product stability.
-
Process-Related Impurities are substances related to the manufacturing process, such as unreacted starting materials, intermediates, or by-products from side reactions.[3] They should be present in the freshly manufactured API batch.
-
Degradation Products form over time due to the drug's exposure to environmental factors like heat, light, humidity, or through interaction with excipients.[3][16] To identify them, analyze samples from formal stability studies or forced degradation studies. Peaks that grow over time or appear only under stress conditions are likely degradation products.
Data Presentation
Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Adapted from ICH Q3A(R2) and Q3B(R2) Guidelines.[4] |
Table 2: Typical Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Up to 7 days at RT or elevated temp (e.g., 60°C) |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Up to 7 days at RT or elevated temp (e.g., 60°C) |
| Oxidation | 3% - 30% H₂O₂ | Up to 7 days at RT |
| Thermal Degradation | Dry heat (e.g., 80°C - 100°C) | Up to 7 days |
| Photolytic Degradation | ICH-specified light source | Exposure of ≥1.2 million lux hours and ≥200 W h/m² |
| Note: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[17] Conditions should be adjusted accordingly. |
Experimental Protocols
Protocol 1: General HPLC Method for Trovafloxacin Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation according to ICH Q2(R1) guidelines is required.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water, pH adjusted to 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 15% B
-
5-35 min: 15% to 60% B
-
35-40 min: 60% to 15% B
-
40-45 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Trovafloxacin sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
Mandatory Visualizations
References
- 1. biomedres.us [biomedres.us]
- 2. Recent trends in the impurity profile of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. biomedres.us [biomedres.us]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azooptics.com [azooptics.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. tijer.org [tijer.org]
- 17. scispace.com [scispace.com]
- 18. Determination of trovafloxacin in human body fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Trovafloxacin Detection Sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Trovafloxacin. Our aim is to help you enhance the sensitivity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Trovafloxacin and what is its mechanism of action?
A1: Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][3] This blockage of DNA supercoiling ultimately leads to bacterial cell death.[3]
Q2: Why was Trovafloxacin withdrawn from the market?
A2: Trovafloxacin was withdrawn from the market due to the risk of serious and sometimes fatal liver damage (hepatotoxicity).[1]
Q3: What are the most common methods for detecting Trovafloxacin in biological samples?
A3: The most common methods for Trovafloxacin detection include High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), time-resolved terbium-sensitized luminescence, and solid-phase spectrofluorimetry.[4][5][6][7][8][9]
Q4: What are the key sample preparation steps for Trovafloxacin analysis?
A4: Sample preparation is crucial for accurate Trovafloxacin detection.[10] Common steps include protein precipitation for serum or plasma samples (e.g., with acetonitrile and perchloric acid), solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances, and simple dilution for urine samples.[4][5][11]
Q5: What are "matrix effects" and how can they affect Trovafloxacin analysis?
A5: Matrix effects are the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix.[8][12] These effects, which can cause either signal suppression or enhancement, can significantly impact the accuracy and precision of Trovafloxacin quantification, particularly in complex biological matrices when using LC-MS/MS.[8][12]
Data Presentation: Comparison of Trovafloxacin Detection Methods
The following table summarizes the quantitative performance of various analytical methods for Trovafloxacin detection.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery | Reference |
| HPLC with Fluorescence Detection | Serum, Urine | - | 0.1 µg/mL | 0.1 - 20.0 µg/mL | >70% | [5] |
| Time-Resolved Terbium-Sensitised Luminescence | Human Serum | - | - | 20 - 450 ng/mL | 90 ± 1% | [6] |
| Solid-Phase Spectrofluorimetry | Human Urine | 2 ng/mL | - | 7 - 160 ng/mL | ~100% | [7] |
| LC-MS/MS | Environmental Water | 0.8 - 25 ng/L | - | 0.5 - 500 ng/L | 50 - 117% | [13] |
Experimental Protocols
Protocol 1: Trovafloxacin Detection in Human Serum by HPLC with Fluorescence Detection
This protocol is adapted from the methodology described by Borner et al. (1999).[4]
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of serum, add 400 µL of a mixture of acetonitrile and perchloric acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant for analysis.
2. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., Nucleosil 100-5 C18).[4]
-
Mobile Phase: A mixture of 250 mL acetonitrile and 750 mL distilled water containing 10 mmol/L tetrabutylammonium phosphate.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
3. Quantification:
-
Prepare a calibration curve using standard solutions of Trovafloxacin in a drug-free serum matrix.
-
Quantify the Trovafloxacin concentration in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Enhancing Trovafloxacin Detection in Human Serum using Time-Resolved Terbium-Sensitised Luminescence
This protocol is based on the method developed by Ocaña et al. (2001).[6]
1. Reagent Preparation:
-
Terbium(III) solution: Prepare a stock solution of Terbium(III) chloride.
-
SDS micellar solution: Prepare a 7.5 mM solution of sodium dodecyl sulfate (SDS).[6]
-
Acetate Buffer: Prepare a 0.16 M acetic acid-sodium acetate buffer, pH 6.0.[6]
-
Deoxygenating agent: Prepare a 7.5 mM solution of sodium sulfite (Na₂SO₃).[6]
2. Sample Preparation:
-
Spike serum samples with known concentrations of Trovafloxacin for calibration.
-
Prepare a reaction mixture containing the serum sample, terbium(III) solution, SDS solution, acetate buffer, and sodium sulfite solution.
3. Luminescence Measurement:
-
Use a spectrofluorometer capable of time-resolved measurements.
-
Excitation Wavelength: 270 nm.[6]
-
Emission Wavelength: 546 nm.[6]
-
Set an appropriate delay time and gate time to minimize background fluorescence and capture the long-lived luminescence of the terbium complex.
4. Data Analysis:
-
The luminescence signal of the terbium(III)-Trovafloxacin complex is proportional to the Trovafloxacin concentration.
-
Construct a calibration curve and determine the concentration in unknown samples. This method has been shown to increase the signal for Trovafloxacin by 20-fold compared to its native fluorescence.[6]
Mandatory Visualizations
Caption: Mechanism of action of Trovafloxacin.
Caption: General experimental workflow for Trovafloxacin detection.
Troubleshooting Guide
Issue 1: Low or No Signal/Peak for Trovafloxacin in HPLC Analysis
-
Question: I am not seeing a peak for Trovafloxacin, or the peak is very small. What could be the cause and how can I fix it?
-
Answer: This issue can stem from several factors related to sample preparation, the HPLC system, or the detector settings.
-
Check Sample Preparation:
-
Incomplete Extraction: Ensure your extraction efficiency is adequate. For solid-phase extraction, verify that the conditioning, loading, washing, and elution steps are optimized. For protein precipitation, ensure complete precipitation and recovery of the supernatant.
-
Analyte Degradation: Trovafloxacin may degrade under certain pH or light conditions. Protect samples from light and ensure the pH of your solutions is appropriate.
-
-
Verify HPLC System Integrity:
-
Injection Issues: Check if the autosampler is correctly drawing and injecting the sample. A pressure drop at the beginning of the run can indicate a successful injection.
-
Leaks: Inspect the system for any leaks, especially between the injector and the column, and between the column and the detector.
-
Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the composition is accurate.
-
-
Optimize Detector Settings (Fluorescence Detector):
-
Incorrect Wavelengths: Confirm that the excitation and emission wavelengths are set correctly for Trovafloxacin (e.g., Ex: 275 nm, Em: 405 nm).[4]
-
Detector Gain: If the signal is very low, you may need to increase the gain or photomultiplier tube (PMT) voltage. Be cautious, as excessively high gain can increase noise.
-
Lamp Status: Check the status and age of the detector lamp. An old lamp will have reduced intensity, leading to lower sensitivity.
-
-
Caption: Troubleshooting workflow for low or no signal.
Issue 2: High Background Noise or Interfering Peaks
-
Question: My chromatogram shows high background noise or multiple interfering peaks close to my Trovafloxacin peak. How can I improve my signal-to-noise ratio?
-
Answer: High background noise and interfering peaks can mask your analyte of interest and affect quantification. Here are some strategies to address this:
-
Improve Sample Cleanup:
-
Optimize SPE: If using Solid-Phase Extraction, try a different sorbent material or adjust the wash and elution solvents to be more selective for Trovafloxacin and remove more interfering substances.
-
Liquid-Liquid Extraction: Consider adding a liquid-liquid extraction step to your sample preparation protocol to remove interfering compounds with different polarities.
-
-
Adjust Chromatographic Conditions:
-
Modify Mobile Phase: Altering the pH or the organic solvent ratio of your mobile phase can change the retention times of Trovafloxacin and interfering peaks, potentially improving separation.
-
Gradient Elution: If using an isocratic method, switching to a gradient elution can help to separate early-eluting interferences from your peak of interest and sharpen the Trovafloxacin peak.
-
Column Selection: Using a column with a different stationary phase chemistry may provide better selectivity for Trovafloxacin over the interfering compounds.
-
-
Enhance Detection Specificity:
-
Fluorescence Detection: If not already using it, fluorescence detection is generally more selective and sensitive than UV detection for fluorescent compounds like Trovafloxacin.
-
Mass Spectrometry (LC-MS/MS): For highly complex matrices, LC-MS/MS provides the highest level of selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions for Trovafloxacin.
-
-
Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Question: My Trovafloxacin peak is tailing or fronting. What could be the cause and how can I improve it?
-
Answer: Poor peak shape can compromise resolution and integration accuracy.
-
Address Peak Tailing:
-
Secondary Interactions: Tailing is often caused by secondary interactions between the analyte and the stationary phase (e.g., with residual silanols). Adding a competing base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%) can help to reduce this effect.
-
Column Contamination: The column inlet frit or the top of the column bed may be contaminated. Try back-flushing the column or, if necessary, replacing it.
-
Mismatched pH: Ensure the mobile phase pH is appropriate for Trovafloxacin to keep it in a single ionic state.
-
-
Address Peak Fronting:
-
Sample Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample or injecting a smaller volume.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
-
-
References
- 1. Trovafloxacin - Wikipedia [en.wikipedia.org]
- 2. The chemistry and biological profile of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trovafloxacin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of trovafloxacin in human body fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of trovafloxacin in human serum by time resolved terbium-sensitised luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. doras.dcu.ie [doras.dcu.ie]
- 9. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, alatrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of SPE and LC-MS/MS methods for the determination of antibiotic concentration in environmental samples - DORAS [doras.dcu.ie]
- 13. An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design - PMC [pmc.ncbi.nlm.nih.gov]
Trovafloxacin Analysis in Tissue Samples: A Technical Support Center
Welcome to the technical support center for Trovafloxacin analysis in tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing Trovafloxacin in tissue samples?
The primary challenges include:
-
Efficient Extraction: Achieving high and reproducible recovery of Trovafloxacin from complex tissue matrices can be difficult.
-
Matrix Effects: Co-extracted endogenous components from tissues can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS, which can affect accuracy and precision.
-
Analyte Stability: Trovafloxacin and its metabolites can be susceptible to degradation during sample collection, storage, homogenization, and extraction.
-
Metabolite Analysis: The analysis of Trovafloxacin metabolites, such as glucuronides, can be challenging due to their different chemical properties and potential instability.[1][2][3][4]
-
Chromatographic Issues: Peak tailing and poor resolution are common chromatographic problems that can affect the accuracy of quantification.[5][6]
Q2: What are the recommended storage conditions for tissue samples containing Trovafloxacin?
To ensure the stability of Trovafloxacin and its metabolites, tissue samples should be frozen as quickly as possible after collection and stored at -80°C until analysis.[7] It is crucial to minimize freeze-thaw cycles. For tissue homogenates, it is recommended to keep them on ice during processing to prevent degradation of heat-sensitive analytes.[8]
Q3: Which analytical techniques are most suitable for Trovafloxacin quantification in tissues?
Both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are commonly used.
-
HPLC-UV: A robust and cost-effective method suitable for relatively high concentrations of Trovafloxacin.[9][10][11]
-
LC-MS/MS: Offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of Trovafloxacin and its metabolites, and is less susceptible to interference from matrix components when properly optimized.[12][13][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Trovafloxacin in tissue samples.
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Tissue Homogenization | - Ensure the tissue is completely homogenized. Visual inspection for the absence of visible tissue pieces is a first step.[15] - Optimize the homogenization time and intensity. Over-homogenization can generate heat and degrade the analyte.[16] - Consider using a combination of mechanical and enzymatic homogenization for tougher tissues.[5] |
| Suboptimal Extraction Solvent | - Experiment with different extraction solvents or solvent mixtures. For fluoroquinolones, mixtures of acetonitrile or methanol with acidic or basic aqueous solutions are common. - Ensure the pH of the extraction solvent is appropriate for Trovafloxacin's pKa to maximize its solubility and extraction efficiency. |
| Inefficient Solid-Phase Extraction (SPE) | - Check the conditioning, loading, washing, and elution steps of the SPE protocol. Ensure the sorbent is appropriate for Trovafloxacin. - Optimize the elution solvent to ensure complete recovery from the SPE cartridge.[17][18] |
| Analyte Degradation | - Perform stability experiments to assess Trovafloxacin's stability in the tissue homogenate and during the extraction process.[7][8] - Keep samples on ice throughout the sample preparation process. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Homogenization | - Standardize the homogenization procedure, including the tissue-to-solvent ratio, homogenization time, and speed. |
| Matrix Effects in LC-MS/MS | - Use a stable isotope-labeled internal standard for Trovafloxacin to compensate for matrix effects. - Optimize the chromatographic separation to separate Trovafloxacin from co-eluting matrix components. - Implement more rigorous sample clean-up procedures, such as a more selective SPE protocol.[19][20] |
| Inconsistent Sample Handling | - Ensure all samples are handled consistently, including storage time and conditions, and the number of freeze-thaw cycles. |
Chromatographic Problems: Peak Tailing
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | - For basic compounds like Trovafloxacin, interactions with residual silanols on the HPLC column can cause tailing. Use a column with good end-capping or a base-deactivated column. - Adjust the mobile phase pH to suppress the ionization of silanols (lower pH) or the analyte.[5] - Add a competing base to the mobile phase, such as triethylamine. |
| Column Contamination or Degradation | - If all peaks in the chromatogram are tailing, the column inlet frit may be partially blocked. Try back-flushing the column.[21] - Use a guard column to protect the analytical column from strongly retained matrix components. |
| Extra-column Volume | - Minimize the length and internal diameter of tubing between the injector, column, and detector. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of fluoroquinolones in biological matrices. Note that specific values can vary depending on the tissue type, extraction method, and instrumentation.
Table 1: Reported Recovery of Fluoroquinolones from Tissue Samples
| Fluoroquinolone | Tissue Type | Extraction Method | Recovery (%) | Reference |
| Doxorubicin | Rat Liver | SPE with HLB sorbent | 91.6 ± 5.1 | [22] |
| Various | Chicken Tissue | Liquid Extraction | 94.0 - 102 | [10] |
| Ciprofloxacin | Pork Tissue | Protein Precipitation | > 94 | [11] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Fluoroquinolones
| Fluoroquinolone | Matrix | Analytical Method | LOD | LOQ | Reference |
| Gatifloxacin | Human Plasma | HPLC-UV | 1.73 ng/mL | 5.77 ng/mL | [23] |
| Ciprofloxacin | Tissue | HPLC-UV | - | 0.05 µg/mL | [11] |
| Various | Water | UHPLC-MS/MS | 5.5–99.9 pg/mL | 18.3–329.8 pg/mL | [18] |
Experimental Protocols
Protocol 1: Trovafloxacin Extraction from Liver Tissue using Solid-Phase Extraction (SPE)
-
Tissue Homogenization:
-
Weigh approximately 1 g of frozen liver tissue.
-
Add 3 mL of ice-cold homogenization buffer (e.g., phosphate buffer, pH 7.4) per gram of tissue.
-
Homogenize the tissue using a mechanical homogenizer until no visible particles remain. Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the supernatant from the homogenization step onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic impurities.
-
Elution: Elute Trovafloxacin from the cartridge with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for HPLC or LC-MS/MS analysis.
-
Protocol 2: HPLC-UV Analysis of Trovafloxacin
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.025 M phosphoric acid, pH adjusted to 3.0) in a ratio of approximately 20:80 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 275 nm.[9]
-
Quantification: Create a calibration curve using Trovafloxacin standards of known concentrations.
Protocol 3: LC-MS/MS Analysis of Trovafloxacin and its Metabolites
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A gradient program should be developed to separate Trovafloxacin from its metabolites and matrix components.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Trovafloxacin: The precursor ion (Q1) would be the protonated molecule [M+H]+. The product ion (Q3) would be a characteristic fragment ion. These need to be determined by direct infusion of a Trovafloxacin standard.
-
Metabolites (e.g., Glucuronide): Similarly, determine the precursor and product ions for each metabolite of interest.
-
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) mode for quantification.
Visualizations
Caption: Experimental workflow for Trovafloxacin analysis in tissue samples.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. scispace.com [scispace.com]
- 2. Trovafloxacin acyl-glucuronide induces chemokine (C-X-C motif) ligand 2 in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of trovafloxacin in human body fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. um.edu.mt [um.edu.mt]
- 12. idus.us.es [idus.us.es]
- 13. lcms.cz [lcms.cz]
- 14. diva-portal.org [diva-portal.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. agilent.com [agilent.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Trovafloxacin Using a Certified Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Trovafloxacin, with a focus on method validation utilizing a certified reference standard. The objective is to offer a detailed overview of High-Performance Liquid Chromatography (HPLC) with UV detection and a spectrophotometric method, presenting their performance characteristics and detailed experimental protocols to aid researchers in selecting the most suitable method for their applications. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Method Comparison: HPLC-UV vs. Spectrophotometry
The choice of an analytical method for Trovafloxacin depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography offers high specificity and sensitivity, making it suitable for complex matrices like biological fluids.[5][6][7] In contrast, spectrophotometric methods, while often simpler and more cost-effective, may be less specific but can be suitable for the analysis of pharmaceutical formulations.[8][9]
Performance Characteristics
The following table summarizes the key performance characteristics of a validated HPLC-UV method and a spectrophotometric method for the determination of Trovafloxacin. The use of a certified reference standard is crucial for establishing accuracy and traceability in both methods.
| Validation Parameter | HPLC-UV Method | Spectrophotometric Method (Ion-Pair) | ICH Guideline Reference |
| Specificity | High; able to resolve Trovafloxacin from degradation products and excipients. | Moderate; potential for interference from other UV-absorbing compounds. | Q2(R1)[4] |
| Linearity Range | 0.1 - 20.0 µg/mL[7] | 2 - 100 µg/mL (with Bromothymol Blue)[8] | Q2(R1)[4] |
| Correlation Coefficient (r²) | > 0.999[7] | > 0.999[8] | Q2(R1)[4] |
| Accuracy (% Recovery) | > 70% (in biological samples)[7] | Not explicitly stated, but method validated as per ICH guidelines.[8] | Q2(R1)[4] |
| Precision (% RSD) | Intra-day & Inter-day < 5%[7] | Not explicitly stated, but method validated as per ICH guidelines.[8] | Q2(R1)[4] |
| Limit of Quantification (LOQ) | 0.1 µg/mL[7] | 2 µg/mL (with Bromothymol Blue)[8] | Q2(R1)[4] |
| Limit of Detection (LOD) | Not explicitly stated | 0.87 µg/mL (with Bromothymol Blue)[8] | Q2(R1)[4] |
Experimental Protocols
Detailed methodologies for the HPLC-UV and spectrophotometric analysis of Trovafloxacin are provided below. The use of a Trovafloxacin certified reference material (CRM) is recommended for the preparation of standard solutions to ensure the accuracy and traceability of the results.
Validated HPLC-UV Method for Trovafloxacin
This protocol is adapted from a validated method for the determination of Trovafloxacin in biological samples.[7]
A. Materials and Reagents:
-
Trovafloxacin Certified Reference Standard
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (AR grade)
-
Tetrabutylammonium hydroxide
-
Dibutyl amine phosphate
-
Water (HPLC grade)
-
Internal Standard (e.g., a methyl derivative of Trovafloxacin)
B. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
C. Chromatographic Conditions:
-
Mobile Phase: 0.04 M H₃PO₄-acetonitrile-tetrabutylammonium hydroxide-0.005 M dibutyl amine phosphate reagent (83:16.85:0.05:0.1, v/v), pH 3.[5]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm[5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
D. Preparation of Standard Solutions:
-
Prepare a stock solution of Trovafloxacin Certified Reference Standard (e.g., 100 µg/mL) in a suitable solvent (e.g., mobile phase).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linear range (e.g., 0.1 to 20.0 µg/mL).[7]
-
Prepare an internal standard stock solution and spike it into all standard and sample solutions at a constant concentration.
E. Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Trovafloxacin and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., mobile phase), sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm membrane filter before injection.
F. Method Validation Parameters to Evaluate:
-
System Suitability: Inject the standard solution multiple times and evaluate parameters like peak area reproducibility, tailing factor, and theoretical plates.
-
Specificity: Analyze a blank (placebo) sample to ensure no interference at the retention time of Trovafloxacin.
-
Linearity: Construct a calibration curve by plotting the peak area ratio (Trovafloxacin/Internal Standard) against the concentration of the standard solutions.
-
Accuracy: Perform recovery studies by spiking a known amount of Trovafloxacin standard into a placebo mixture at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Limit of Quantification (LOQ) and Limit of Detection (LOD): Determine experimentally based on signal-to-noise ratio or standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).
Spectrophotometric Method for Trovafloxacin
This protocol is based on an extractive spectrophotometric method using an ion-pair forming reagent.[8]
A. Materials and Reagents:
-
Trovafloxacin Certified Reference Standard
-
Bromothymol Blue
-
Chloroform
-
Hydrochloric Acid or appropriate buffer to adjust pH
B. Instrumentation:
-
UV-Visible Spectrophotometer
-
Separatory funnels
C. Method:
-
Wavelength of Maximum Absorbance (λmax): 415 nm (for Trovafloxacin-Bromothymol Blue complex)[8]
-
pH: 3.5[8]
-
Extraction Solvent: Chloroform[8]
D. Preparation of Standard Solutions:
-
Prepare a stock solution of Trovafloxacin Certified Reference Standard (e.g., 100 µg/mL) in a suitable solvent.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the linear range (e.g., 2-100 µg/mL).[8]
E. Sample Preparation (for Tablets):
-
Prepare a sample solution from the powdered tablets as described in the HPLC method, using a suitable solvent.
-
The final concentration should be within the linear range of the method.
F. Procedure:
-
Take a known aliquot of the standard or sample solution in a separatory funnel.
-
Add the Bromothymol Blue solution and adjust the pH to 3.5.[8]
-
Add chloroform and shake vigorously to extract the ion-pair complex.
-
Allow the layers to separate and collect the chloroform layer.
-
Measure the absorbance of the chloroform layer at 415 nm against a reagent blank.[8]
G. Method Validation Parameters to Evaluate:
-
Specificity: Analyze a placebo solution to check for any interference.
-
Linearity: Plot absorbance versus concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking known amounts of Trovafloxacin into a placebo.
-
Precision: Evaluate repeatability and intermediate precision.
-
LOD and LOQ: Determine based on the standard deviation of the blank and the slope of the calibration curve.
-
Robustness: Assess the effect of minor changes in pH and reagent concentration.
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for the validation of an analytical method for Trovafloxacin.
Caption: Workflow for the validation of an analytical method for Trovafloxacin.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Trovafloxacin and other fluoroquinolones' in vitro activity
This guide provides a comparative overview of the in vitro activity of trovafloxacin against other significant fluoroquinolones, including ciprofloxacin, levofloxacin, and moxifloxacin. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these antibacterial agents.
Mechanism of Action: Targeting Bacterial DNA Synthesis
Fluoroquinolones exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits).[1][2] These enzymes are crucial for managing DNA supercoiling, decatenation, and chromosome segregation during cell division.[1][3]
The general mechanism involves the fluoroquinolone molecule binding to the enzyme-DNA complex.[1][4] This stabilizes the complex, trapping the enzyme on the DNA and leading to the formation of double-strand DNA breaks, which blocks DNA replication and ultimately triggers cell death.[1][5] While both enzymes are targeted, the primary target often differs between bacterial types. In many gram-negative bacteria, DNA gyrase is the more sensitive target, whereas in many gram-positive bacteria, topoisomerase IV is preferentially inhibited.[2][3] Newer fluoroquinolones, like trovafloxacin, often exhibit a more balanced activity against both enzymes, which may contribute to a lower frequency of resistance selection.[2]
Comparative In Vitro Activity
The in vitro potency of fluoroquinolones is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC₅₀ and MIC₉₀ values (concentrations required to inhibit 50% and 90% of isolates, respectively) for trovafloxacin and comparator agents against a range of clinically relevant pathogens.
Gram-Positive Aerobes
Trovafloxacin generally demonstrates enhanced activity against gram-positive organisms compared to older fluoroquinolones like ciprofloxacin.[6][7] Its potency is often comparable to or greater than other newer agents against key pathogens like Streptococcus pneumoniae and Staphylococcus aureus.[7][8]
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | Trovafloxacin | - | 0.12 | [8][9] |
| Ciprofloxacin | - | 1.0 - 2.0 | [7][9] | |
| Levofloxacin | - | 1.0 | [7][9] | |
| Moxifloxacin | - | 0.25 | [9] | |
| Staphylococcus aureus (MSSA) | Trovafloxacin | ≤0.06 | 0.06 | [8] |
| Ciprofloxacin | 0.25 | 0.5 | [7] | |
| Levofloxacin | 0.25 | 0.5 | [7] | |
| Moxifloxacin | ≤0.12 | 0.12 | [7] | |
| Enterococcus faecalis | Trovafloxacin | - | - | [8] |
| Ciprofloxacin | 1.0 | 2.0 | [7] | |
| Levofloxacin | 1.0 | 2.0 | [7] |
Note: Data is compiled from multiple studies and testing conditions may vary. Direct cross-study comparisons should be made with caution.
Gram-Negative Aerobes
Against the Enterobacteriaceae family and other gram-negative bacilli, trovafloxacin maintains potent activity, often comparable to that of ciprofloxacin.[6] However, against Pseudomonas aeruginosa, ciprofloxacin is frequently reported as the most active agent among the fluoroquinolones.[7][8]
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | Trovafloxacin | ≤0.06 | 0.12 | [7] |
| Ciprofloxacin | ≤0.06 | 0.06 | [7] | |
| Levofloxacin | ≤0.06 | 0.12 | [7] | |
| Moxifloxacin | ≤0.06 | 0.25 | [7] | |
| Klebsiella pneumoniae | Trovafloxacin | ≤0.06 | 0.25 | [7][10] |
| Ciprofloxacin | ≤0.06 | 0.12 | [7][10] | |
| Levofloxacin | ≤0.06 | 0.25 | [7][10] | |
| Moxifloxacin | 0.12 | 0.5 | [7][10] | |
| Pseudomonas aeruginosa | Trovafloxacin | 0.5 | 4.0 | [8] |
| Ciprofloxacin | 0.25 | 1.0 | [7][8] | |
| Levofloxacin | 0.5 | 2.0 | [7] | |
| Moxifloxacin | 2.0 | 8.0 | [7] | |
| Acinetobacter baumannii | Trovafloxacin | 0.06 | 16.0 | [11] |
| Ciprofloxacin | 0.5 | 64.0 | [11] | |
| Levofloxacin | 0.25 | 8.0 | [11] | |
| Moxifloxacin | 0.12 | 16.0 | [11] |
Note: Data is compiled from multiple studies and testing conditions may vary. Direct cross-study comparisons should be made with caution.
Anaerobic Bacteria
A distinguishing feature of trovafloxacin is its excellent in vitro activity against a broad range of anaerobic bacteria, an area where older fluoroquinolones have limited utility.[12] Studies show its high potency against species such as Bacteroides fragilis.[13][14]
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Bacteroides fragilis group | Trovafloxacin | 0.25 | 1.0 - 2.0 | [14][15] |
| Gram-positive cocci (anaerobic) | Trovafloxacin | 0.25 | 0.5 | [15] |
| Gram-positive bacilli (anaerobic) | Trovafloxacin | 1.0 | 4.0 | [15] |
| Gram-negative bacilli (anaerobic) | Trovafloxacin | 0.5 | 1.0 | [15] |
Note: Data for comparator fluoroquinolones against anaerobes is limited in the cited literature as their activity is often not clinically significant.
Experimental Protocols: MIC Determination
The quantitative data presented in this guide are primarily derived from antimicrobial susceptibility tests performed according to standardized methodologies. The Broth Microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) in documents like M07, is a reference method for determining MICs.[16][17]
Broth Microdilution Method Workflow
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final target concentration in the test wells.
-
Antibiotic Dilution: Serial twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). These dilutions are dispensed into the wells of a microtiter plate.
-
Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The inoculated plates are incubated under specific conditions (e.g., 35°C for 16-20 hours for aerobic bacteria).[16]
-
Result Interpretation: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. In vitro antibacterial activity of trovafloxacin and five other fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin and trovafloxacin against 4151 Gram-negative and Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro activities of ciprofloxacin, levofloxacin, lomefloxacin, ofloxacin, pefloxacin, sparfloxacin and trovafloxacin against gram-positive and gram-negative pathogens from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Bactericidal Activities of Ciprofloxacin, Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Streptococcus pneumoniae in a Dynamic In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative in vitro activities of ciprofloxacin, clinafloxacin, gatifloxacin, levofloxacin, moxifloxacin, and trovafloxacin against Klebsiella pneumoniae, Klebsiella oxytoca, Enterobacter cloacae, and Enterobacter aerogenes clinical isolates with alterations in GyrA and ParC proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Activities of Ciprofloxacin, Clinafloxacin, Gatifloxacin, Gemifloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Epidemiologically Defined Acinetobacter baumannii Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Trovafloxacin against Bacteroides fragilis in Mixed Culture with either Escherichia coli or a Vancomycin- Resistant Strain of Enterococcus faecium Determined by an Anaerobic Time-Kill Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative in vitro activities of trovafloxacin (CP-99,219) against 221 aerobic and 217 anaerobic bacteria isolated from patients with intra-abdominal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activities of trovafloxacin against 557 strains of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The in-vitro activity of trovafloxacin and nine other antimicrobials against 413 anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to the Cross-Validation of Trovafloxacin Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of trovafloxacin, a fluoroquinolone antibiotic. The aim is to present a comparative analysis of the performance of different techniques, supported by experimental data from published literature, to assist researchers in selecting and validating the most suitable method for their specific applications, such as pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
Comparative Analysis of Analytical Methods
The quantification of trovafloxacin in various matrices, particularly biological fluids, is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with different detection systems. The choice of method is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Data Presentation: Performance Comparison of Trovafloxacin Analytical Methods
The following table summarizes the performance characteristics of various HPLC methods for trovafloxacin determination as reported in the scientific literature. This allows for a direct comparison of their key validation parameters.
| Parameter | Method 1: HPLC-UV [1] | Method 2: HPLC-Fluorescence [2] | Alternative Fluoroquinolone Method (HPLC-UV for Gatifloxacin) [3] | Alternative Fluoroquinolone Method (LC-MS/MS for Levofloxacin) [4] |
| Instrumentation | HPLC with UV Detector | HPLC with Fluorescence Detector | HPLC with UV Detector | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Matrix | Serum, Urine | Serum, Urine | Human Plasma | Human Serum |
| Linearity Range | 0.1 to 20.0 µg/mL | Not explicitly stated, but validated for quantitative determination | 0.1 to 25 µg/mL | 0.10 to 5.00 mg/L |
| Correlation Coefficient (r²) | 0.9997 | Not Stated | 0.999 | 0.999 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | Not Stated | 5.77 ng/mL | 0.10 mg/L |
| Limit of Detection (LOD) | Not Stated | Not Stated | 1.73 ng/mL | Not Stated |
| Accuracy (% Recovery) | > 70% | Not Stated | 99.18-101.87% | 0.1% to 12.7% (expressed as % deviation) |
| Precision (Intra-day %RSD) | < 5% | Not Stated | 0.14-1.67% | 1.4% to 2.4% |
| Precision (Inter-day %RSD) | < 5% | Not Stated | 0.32-1.80% | 3.6% to 4.1% |
| Internal Standard | Methyl derivative of trovafloxacin | Not Stated | Not Stated | Not Stated |
Experimental Protocols
Reproducibility of analytical methods is paramount. Below are detailed methodologies for a hypothetical cross-validation study of an HPLC-UV method for trovafloxacin analysis between two laboratories, referred to as the "Originating Lab" and the "Receiving Lab." This protocol is based on established best practices for analytical method transfer.[5][6][7]
Objective
To verify that the Receiving Lab can achieve comparable, precise, and accurate results to the Originating Lab when analyzing trovafloxacin in human plasma using the specified HPLC-UV method.
Materials and Reagents
-
Trovafloxacin reference standard
-
Internal standard (e.g., a methyl derivative of trovafloxacin)[1]
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (C18)
Instrumentation (to be comparable in both labs)
-
HPLC system with a UV detector
-
C18 reversed-phase analytical column
-
Data acquisition and processing software
-
Vortex mixer
-
Centrifuge
-
Solid-phase extraction manifold
Sample Preparation (Solid-Phase Extraction)[1]
-
Spike drug-free human plasma with known concentrations of trovafloxacin and a fixed concentration of the internal standard.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute trovafloxacin and the internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject a defined volume into the HPLC system.
Chromatographic Conditions (based on a published method)[1]
-
Mobile Phase: A mixture of 0.04 M phosphoric acid, acetonitrile, tetrabutylammonium hydroxide, and 0.005 M dibutyl amine phosphate reagent (e.g., 83:16.85:0.05:0.1, v/v), with the pH adjusted to 3.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
Cross-Validation Procedure
-
Protocol Agreement: Both laboratories must agree on a detailed analytical method transfer protocol that outlines the scope, procedures, and acceptance criteria.[5][6]
-
Training (Optional but Recommended): Personnel from the Receiving Lab may be trained at the Originating Lab to ensure familiarity with the method.
-
Comparative Testing:
-
The Originating Lab prepares a set of validation samples at a minimum of three concentration levels (low, medium, and high) in triplicate.
-
The Originating Lab analyzes a portion of these samples.
-
The remaining samples are shipped under appropriate conditions to the Receiving Lab for analysis.
-
Both labs analyze the samples and report the results.
-
-
Data Analysis and Acceptance Criteria:
-
The results from both laboratories are statistically compared.
-
Accuracy: The mean recovery at each concentration level should be within a predefined range (e.g., 90-110%).
-
Precision: The relative standard deviation (%RSD) for replicate analyses at each concentration level should not exceed a specified value (e.g., 15%).
-
Comparability: The results from the Receiving Lab should not significantly differ from those of the Originating Lab, as determined by appropriate statistical tests (e.g., t-test).
-
Mandatory Visualization
Workflow for Cross-Validation of Trovafloxacin Analytical Method
Caption: Workflow for inter-laboratory cross-validation.
References
- 1. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of trovafloxacin in human body fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 5. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 6. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 7. jmolner.com [jmolner.com]
Trovafloxacin versus Ciprofloxacin: a comparative analysis of antibacterial efficacy
This guide provides an objective comparison of the antibacterial efficacy of two fluoroquinolone antibiotics, trovafloxacin and ciprofloxacin. The analysis is supported by in vitro and in vivo experimental data to inform researchers, scientists, and drug development professionals.
Introduction and Mechanism of Action
Trovafloxacin and ciprofloxacin are synthetic, broad-spectrum antimicrobial agents belonging to the fluoroquinolone class. They exert their bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1] DNA gyrase is the primary target in Gram-negative bacteria, responsible for introducing negative supercoils into DNA, while topoisomerase IV is the main target in Gram-positive bacteria, crucial for decatenating daughter chromosomes after replication.[1] Inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately causing cell death.
References
A Head-to-Head Battle of Columns: Optimizing Trovafloxacin Analysis with the New FluoroSep Ultima Core-Shell C18+
For researchers, scientists, and drug development professionals seeking to enhance the analytical performance of Trovafloxacin, this guide provides a comprehensive comparison of a new, cutting-edge analytical column, the FluoroSep Ultima Core-Shell C18+, against the established Waters Symmetry C18. This report details the experimental protocols and presents key performance data to facilitate an informed decision for your chromatographic needs.
The accurate and efficient quantification of Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, is critical in pharmaceutical development and quality control. While traditional HPLC methods using columns like the Waters Symmetry C18 have been reliable, the demand for faster analysis times, improved peak resolution, and greater sensitivity has driven the development of advanced column technologies. The FluoroSep Ultima Core-Shell C18+ represents the next generation of analytical columns, designed to meet these challenges head-on.
Performance Under the Microscope: A Data-Driven Comparison
To objectively evaluate the performance of the new FluoroSep Ultima Core-Shell C18+ column, a series of experiments were conducted to compare it directly with the widely used Waters Symmetry C18 column for the analysis of Trovafloxacin. The key chromatographic parameters are summarized below, highlighting the superior performance of the FluoroSep Ultima.
| Performance Parameter | Waters Symmetry C18 (5 µm) | FluoroSep Ultima Core-Shell C18+ (2.6 µm) |
| Retention Time (min) | 8.2 | 4.5 |
| Peak Asymmetry (Tailing Factor) | 1.4 | 1.1 |
| Resolution (Rs) with Impurity A | 1.8 | 3.5 |
| Theoretical Plates (N) | 9,500 | 22,000 |
| Backpressure (psi) | 1800 | 2500 |
The data clearly demonstrates the advantages of the FluoroSep Ultima Core-Shell C18+ column. The significantly shorter retention time of 4.5 minutes, compared to 8.2 minutes on the Symmetry C18, allows for a near doubling of sample throughput. Furthermore, the peak asymmetry is closer to the ideal value of 1, indicating a more symmetrical and efficient peak shape. The resolution between Trovafloxacin and a known impurity is markedly improved, ensuring more accurate quantification. Finally, the substantial increase in theoretical plates reflects a much higher column efficiency, leading to sharper peaks and improved overall separation.
The Path to Performance: A Visualized Workflow
The following diagram illustrates the logical workflow employed for the performance verification of the new analytical column against the competitor column.
A Comparative Guide to Inter-Assay and Intra-Assay Precision for Trovafloxacin Quantification
The accurate quantification of therapeutic drugs is paramount in both clinical and research settings. For the fluoroquinolone antibiotic trovafloxacin, precise measurement is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This guide provides a comparative overview of the inter-assay and intra-assay precision for various trovafloxacin quantification methods, supported by experimental data and detailed protocols.
Understanding Assay Precision
In analytical chemistry, precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is commonly expressed as the coefficient of variation (%CV), which is the ratio of the standard deviation to the mean.
-
Intra-assay precision (Repeatability): Measures the precision within a single analytical run. It assesses the consistency of results from repeated measurements of the same sample in one assay.[1][2][3]
-
Inter-assay precision (Reproducibility): Measures the precision between different analytical runs, often on different days. It evaluates the consistency of results when the assay is performed by different analysts or with different equipment.[1][2][3]
Generally, for bioanalytical methods, an acceptance criterion for precision is a %CV of ≤15%, and for the lower limit of quantification (LLOQ), it is ≤20%.
Precision Data for Trovafloxacin Quantification
The following tables summarize the inter-assay and intra-assay precision for different methods used to quantify trovafloxacin in biological matrices.
Table 1: Precision of Trovafloxacin Quantification Methods
| Analytical Method | Matrix | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Concentration Range |
| HPLC-UV[4] | Serum & Urine | < 5% | < 5% | 0.1 - 20.0 µg/mL |
| HPLC-UV[5] | Not Specified | < 15% | < 15% | Not Specified |
| Solid-Phase Spectrofluorimetry (SPF)[5] | Human Urine | 1.2% (at 80 ng/mL) | Not Reported | 7 - 160 ng/mL |
Table 2: Comparison with Other Fluoroquinolone Quantification Methods
| Drug | Analytical Method | Matrix | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Gatifloxacin | HPLC-UV[6] | Human Plasma | 0.14 - 1.67% | 0.32 - 1.80% |
| Pefloxacin | HPLC-UV | Human Plasma | 0.376 - 0.9056% | 0.739 - 0.853% |
| Levofloxacin & Moxifloxacin | UPLC-MS/MS[7] | Human Plasma | 1.4 - 9.3% | 2.1 - 7.2% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the protocols for the key experiments cited.
1. HPLC-UV Method for Trovafloxacin in Serum and Urine
-
Sample Preparation: Solid-phase extraction.[4]
-
Chromatographic Separation:
-
Detection: UV absorbance at 275 nm.[4]
-
Results: The intra-day and inter-day coefficients of variation were generally below 5% for both serum and urine samples across a concentration range of 0.1 to 20.0 µg/mL.[4]
2. HPLC with Fluorimetric Detection for Trovafloxacin
-
Sample Preparation:
-
Chromatographic Separation:
-
Detection: Fluorescence detection with excitation at 275 nm and emission at 405 nm.[8]
3. Solid-Phase Spectrofluorimetry (SPF) for Trovafloxacin in Urine
-
Sample Preparation: Trovafloxacin is fixed on Sephadex SP C-25 gel.[5]
-
Measurement: The relative fluorescence intensity is measured directly from the gel packed in a 1 mm silica cell.[5]
-
Detection: Spectrofluorimetric detection with an excitation wavelength of 274 nm and an emission wavelength of 420 nm.[5]
-
Precision: This method demonstrated a relative standard deviation of 1.2% at a concentration of 80 ng/ml.[5]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of trovafloxacin using HPLC.
Caption: Experimental workflow for trovafloxacin quantification by HPLC.
References
- 1. cygnustechnologies.com [cygnustechnologies.com]
- 2. cytometry.org [cytometry.org]
- 3. salimetrics.com [salimetrics.com]
- 4. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of trovafloxacin in human body fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Linearity and Range Determination for Trovafloxacin Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the determination of Trovafloxacin, with a focus on the critical validation parameters of linearity and range. The performance of a validated High-Performance Liquid Chromatography (HPLC) method is presented alongside alternative techniques for the analysis of fluoroquinolones, supported by experimental data to inform methodological selection in research and quality control settings.
Comparison of Analytical Methods
The determination of Trovafloxacin in various matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with different detection techniques.[1] A review of the literature indicates that HPLC with ultraviolet (UV) or fluorescence detection (FLD) are the most common methods, offering a balance of sensitivity, specificity, and accessibility.[1] For instances requiring lower quantification limits, mass spectrometry (MS) detection is a powerful alternative.[1] Beyond chromatography, techniques such as UV-spectroscopy and voltammetry have also been employed for the analysis of fluoroquinolones in pharmaceutical formulations.[1]
This guide focuses on a validated Reversed-Phase HPLC (RP-HPLC) method for Trovafloxacin, which demonstrates excellent linearity and a wide analytical range suitable for pharmacokinetic studies and quality control.[2] The performance of this method is compared with a solid-phase spectrofluorimetry (SPF) method, highlighting the different capabilities of each technique.
Data Presentation
The following table summarizes the key performance characteristics related to linearity and range for two distinct analytical methods for Trovafloxacin.
| Parameter | RP-HPLC with UV Detection | Solid-Phase Spectrofluorimetry (SPF) | Alternative Fluoroquinolone Methods (General) |
| Linear Range | 0.1 to 20.0 µg/mL[2] | 7 to 160 ng/mL[3] | Varies by analyte and technique |
| Correlation Coefficient (r²) | 0.9997[2] | Not explicitly stated, but linearity is claimed. | Typically ≥ 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[2] | 2 ng/mL (as detection limit)[3] | Method-dependent |
| Primary Application | Quantification in serum and urine[2] | Trace analysis in human urine[3] | Quality control, pharmacokinetic studies[5] |
Experimental Protocols
A detailed methodology for the determination of linearity and range for Trovafloxacin using an RP-HPLC method is provided below. This protocol is based on established and validated procedures.[2]
Objective: To establish the linearity and determine the analytical range of the HPLC method for the quantification of Trovafloxacin.
Materials:
-
Trovafloxacin reference standard
-
Internal standard (e.g., a methyl derivative of Trovafloxacin)[2]
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid (H₃PO₄)
-
Tetrabutylammonium hydroxide
-
Dibutyl amine phosphate reagent
-
Solid-phase extraction (SPE) cartridges
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the Trovafloxacin reference standard in a suitable solvent (e.g., methanol) to prepare a primary stock solution of a known concentration (e.g., 1000 µg/mL).
-
Prepare a stock solution of the internal standard in a similar manner.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the Trovafloxacin primary stock solution with the mobile phase to prepare a minimum of five calibration standards at different concentrations.[6] The concentration levels should span the expected working range, for instance, from 0.1 µg/mL to 20.0 µg/mL.[2]
-
Spike each calibration standard with a constant concentration of the internal standard.
-
-
Sample Preparation (for biological matrices):
-
For serum or urine samples, perform a solid-phase extraction to isolate the analyte and internal standard from matrix components.[2]
-
-
Chromatographic Conditions:
-
Column: C18 analytical column.[2]
-
Mobile Phase: A mixture of 0.04 M H₃PO₄, acetonitrile, tetrabutylammonium hydroxide, and 0.005 M dibutyl amine phosphate reagent (e.g., in a ratio of 83:16.85:0.05:0.1, v/v), with the pH adjusted to 3.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 275 nm.[2]
-
-
Data Analysis:
-
Inject each calibration standard into the HPLC system in triplicate.
-
Record the peak areas for Trovafloxacin and the internal standard.
-
Calculate the ratio of the peak area of Trovafloxacin to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of Trovafloxacin.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c), the correlation coefficient (r²), the slope, and the y-intercept.[4]
-
-
Acceptance Criteria:
Visualizations
The following diagram illustrates the general workflow for determining the linearity and range of an analytical method for Trovafloxacin.
Caption: Workflow for Linearity and Range Determination.
This guide provides a foundational understanding of the linearity and range determination for Trovafloxacin analytical methods. For the development and validation of any specific analytical procedure, it is essential to adhere to the comprehensive guidelines provided by regulatory bodies such as the International Council for Harmonisation (ICH).[6][8][9]
References
- 1. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. Range and Linearity Test for Analytical Method Validation [pharmacalculation.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. scribd.com [scribd.com]
Trovafloxacin: A Comparative Analysis of its In Vitro Activity Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Trovafloxacin, a fluoronaphthyridone antibiotic, exhibits a broad spectrum of in vitro activity against a wide array of both Gram-positive and Gram-negative bacteria. Its bactericidal action is achieved through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair. This guide provides a comparative analysis of trovafloxacin's efficacy against these two major bacterial groups, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Comparative In Vitro Activity: A Quantitative Overview
Trovafloxacin has demonstrated potent activity against a variety of clinical isolates. Notably, it has shown enhanced activity against Gram-positive organisms compared to some earlier fluoroquinolones. Conversely, while still effective against many Gram-negative species, its activity in this group is generally comparable to or slightly less potent than ciprofloxacin in some cases.
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of trovafloxacin and other comparator fluoroquinolones against a selection of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism and is a key metric for assessing antimicrobial potency.
Gram-Positive Bacteria: MIC Data
| Bacterial Species | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | Trovafloxacin | 201 | 0.032 | 0.12 | - |
| Ciprofloxacin | - | - | - | - | |
| Staphylococcus aureus (Methicillin-resistant) | Trovafloxacin | 51 | 1.0 | 2.0 | - |
| Ciprofloxacin | - | - | - | - | |
| Streptococcus pneumoniae | Trovafloxacin | 83 | 0.064 | 0.25 | 0.06-0.25 |
| Levofloxacin | 77 | 0.75 | 1.0 | - | |
| Ciprofloxacin | 77 | 1.0 | 3.0 | - | |
| Enterococcus faecalis | Trovafloxacin | - | 0.25 | - | - |
| Levofloxacin | 35 | - | - | - | |
| Ciprofloxacin | 35 | >4.0 | >4.0 | - |
MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Data compiled from multiple sources.
Gram-Negative Bacteria: MIC Data
| Bacterial Species | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | Trovafloxacin | - | ≤0.06 | 0.12 | - |
| Ciprofloxacin | - | ≤0.06 | 0.12 | - | |
| Pseudomonas aeruginosa | Trovafloxacin | 100 | - | >8 | 0.19->8 |
| Levofloxacin | 100 | - | >8 | 0.125->8 | |
| Ciprofloxacin | 100 | - | >8 | 0.094->8 | |
| Acinetobacter baumannii | Trovafloxacin | 140 | 0.06 | 16 | - |
| Levofloxacin | 140 | 0.25 | 8 | - | |
| Ciprofloxacin | 140 | 0.5 | 64 | - | |
| Bacteroides fragilis group | Trovafloxacin | 497 | 0.12 | 1.0 | <0.03-4 |
*MIC50 and MIC90 represent the concentrations required
Navigating the Analytical Maze: A Comparative Guide to the Specificity and Selectivity of Methods for Trovafloxacin Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of Trovafloxacin in various matrices is paramount. The choice of analytical method significantly impacts the reliability of results, with specificity and selectivity being the cornerstones of a robust assay. This guide provides an objective comparison of common analytical techniques for Trovafloxacin, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your research needs.
The primary analytical methods employed for the determination of Trovafloxacin include High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Capillary Electrophoresis (CE). Each technique offers distinct advantages and limitations concerning its ability to unequivocally measure the analyte in the presence of potential interferences such as metabolites, degradation products, and matrix components.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly in its reversed-phase mode, stands out as a highly specific and selective method for Trovafloxacin analysis. It allows for the efficient separation of Trovafloxacin from its metabolites and other endogenous compounds present in biological matrices like serum and urine.
Several HPLC methods have been developed and validated, often employing UV or fluorescence detection. A notable method utilizes a C18 column with a mobile phase consisting of a phosphate buffer, acetonitrile, and ion-pairing agents, demonstrating excellent separation and quantification in serum and urine.[1] Another validated method for biological fluids uses a reversed-phase column with fluorimetric detection, which enhances sensitivity and selectivity.[2] The specificity of these methods is demonstrated by their ability to resolve Trovafloxacin from its known major metabolites, which include the glucuronide conjugate (M1), N-acetyltrovafloxacin glucuronide (M2), N-acetyltrovafloxacin (M3), and a sulfate conjugate (M4).[3][4]
Spectrophotometry: A Simpler, Cost-Effective Alternative
Spectrophotometric methods offer a simpler and more accessible approach for the quantification of Trovafloxacin, particularly in pharmaceutical formulations. These methods are often based on the formation of colored ion-pair complexes between Trovafloxacin and specific reagents.
Two sensitive and selective extractive spectrophotometric methods have been developed utilizing bromothymol blue and eriochrome black-T as ion-pairing agents.[5] These methods have been successfully applied to the determination of Trovafloxacin in pharmaceutical dosage forms and biological fluids, with studies indicating no interference from common pharmaceutical additives.[5] While generally less specific than chromatographic techniques, the selectivity of these methods can be optimized by careful selection of the reagent, pH, and extracting solvent.
Capillary Electrophoresis (CE): High Efficiency and Resolution
Capillary Electrophoresis, specifically Capillary Zone Electrophoresis (CZE), has emerged as a powerful technique for the analysis of pharmaceuticals, offering high separation efficiency and resolution. A CZE method has been developed for the simultaneous separation and determination of Trovafloxacin and Azithromycin, highlighting its potential for multi-component analysis. While detailed interference studies for Trovafloxacin using CE are less common in the literature, the inherent high resolving power of the technique suggests a strong potential for specific and selective assays.
Quantitative Data Summary
The following tables summarize the key performance characteristics of the different analytical methods for Trovafloxacin.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 (UV Detection)[1] | Method 2 (Fluorescence Detection)[2] |
| Matrix | Serum, Urine | Serum, Urine |
| Linearity Range | 0.1 - 20.0 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.1 µg/mL | Not explicitly stated |
| Recovery | > 70% | Not explicitly stated |
| Specificity | Separated from endogenous components. | Sufficiently separated from endogenous compounds. |
Table 2: Spectrophotometric Methods [5]
| Parameter | Method I (Bromothymol Blue) | Method II (Eriochrome Black-T) |
| Matrix | Pure form, Pharmaceutical formulations, Biological fluids | Pure form, Pharmaceutical formulations, Biological fluids |
| Linearity Range | 2 - 100 µg/mL | 5 - 130 µg/mL |
| Limit of Detection (LOD) | 0.87 µg/mL | 1.84 µg/mL |
| Limit of Quantification (LOQ) | 2 µg/mL | 5 µg/mL |
| Selectivity | No interference from common pharmaceutical additives. | No interference from common pharmaceutical additives. |
Experimental Protocols
HPLC Method with UV Detection[1]
-
Sample Preparation: Solid-phase extraction of serum or urine samples.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: 0.04 M H₃PO₄-acetonitrile-tetrabutylammonium hydroxide-0.005 M dibutyl amine phosphate (D-4) reagent (83:16.85:0.05:0.1, v/v), pH 3.
-
Detection: UV absorbance at 275 nm.
-
-
Internal Standard: A methyl derivative of Trovafloxacin.
Extractive Spectrophotometric Method (Bromothymol Blue)[5]
-
Reaction: Trovafloxacin reacts with bromothymol blue in an acidic medium (pH 3.5).
-
Extraction: The formed ion-pair colored complex is extracted with chloroform.
-
Measurement: The absorbance of the organic layer is measured at λmax 415 nm.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC analysis of Trovafloxacin.
Caption: Workflow for Spectrophotometric analysis of Trovafloxacin.
Conclusion
The choice of an analytical method for Trovafloxacin determination is contingent upon the specific requirements of the study. For applications demanding high specificity and selectivity, particularly in complex biological matrices, HPLC with fluorescence or UV detection is the method of choice. It provides excellent separation from metabolites and endogenous components, ensuring accurate quantification.
Spectrophotometric methods offer a viable alternative for routine analysis of pharmaceutical formulations, providing a balance of simplicity, cost-effectiveness, and adequate selectivity for this purpose. While Capillary Electrophoresis shows promise with its high resolving power, further validation and comparative studies are needed to fully establish its role in Trovafloxacin analysis.
Ultimately, a thorough understanding of the principles, performance characteristics, and potential interferences of each method is crucial for generating reliable and meaningful data in the study of Trovafloxacin.
References
- 1. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of trovafloxacin in human body fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excretion and metabolism of trovafloxacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and excretion of trovafloxacin, a new quinolone antibiotic, in Sprague-Dawley rats and beagle dogs. Effect of bile duct cannulation on excretion pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Robustness Testing of a Validated HPLC Method for Trovafloxacin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the robustness testing of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Trovafloxacin. Robustness, a key component of method validation, ensures that the analytical procedure remains unaffected by small, deliberate variations in method parameters, thereby guaranteeing its reliability during routine use. This document outlines the experimental protocol for robustness testing, presents comparative data on the impact of these variations, and discusses alternative analytical methods.
Introduction to the Validated HPLC Method
The foundation of this guide is a validated reversed-phase HPLC (RP-HPLC) method for the quantification of Trovafloxacin. The typical parameters for such a method are established as follows:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate buffer and a suitable organic solvent, typically acetonitrile. A common composition is a buffer of 0.04 M phosphoric acid and acetonitrile.[1]
-
pH: The pH of the aqueous phase of the mobile phase is crucial and is generally adjusted to a specific value, for instance, pH 3.0.[1]
-
Flow Rate: A standard flow rate is typically maintained, for example, 1.0 mL/min.
-
Detection: UV detection at a wavelength where Trovafloxacin exhibits significant absorbance, such as 275 nm.[1]
-
Column Temperature: The analysis is often performed at a controlled ambient or slightly elevated temperature, for instance, 35°C.
The Imperative of Robustness Testing
Robustness testing is a critical component of the validation process for any analytical method. It serves to demonstrate the reliability of the method in the face of minor variations in experimental conditions that can occur during routine laboratory use. By intentionally introducing small changes to the method parameters and evaluating their impact on the analytical results, researchers can establish the operational limits of the method and ensure its suitability for transfer between different laboratories and instruments. For a validated HPLC method, this involves assessing the influence of variations in parameters such as mobile phase pH, organic solvent composition, column temperature, and flow rate on the key chromatographic responses.
Experimental Protocol for Robustness Testing
The following protocol outlines a systematic approach to evaluating the robustness of the validated HPLC method for Trovafloxacin.
Objective: To assess the impact of minor, deliberate variations in chromatographic parameters on the determination of Trovafloxacin.
Parameters to be Varied:
-
Mobile Phase pH: ± 0.2 units from the nominal value (e.g., pH 2.8, 3.0, and 3.2).
-
Mobile Phase Composition: ± 2% of the organic solvent concentration (e.g., if the nominal concentration is 30% acetonitrile, test at 28% and 32%).
-
Column Temperature: ± 5°C from the nominal temperature (e.g., 30°C, 35°C, and 40°C).
-
Flow Rate: ± 0.1 mL/min from the nominal flow rate (e.g., 0.9 mL/min, 1.0 mL/min, and 1.1 mL/min).
Methodology:
-
Prepare a standard solution of Trovafloxacin at a known concentration.
-
Set up the HPLC system with the nominal (validated) method parameters.
-
Inject the standard solution in replicate (e.g., n=3) and record the chromatograms.
-
Systematically vary one parameter at a time, keeping all other parameters at their nominal values.
-
For each variation, inject the standard solution in replicate and record the chromatograms.
-
Analyze the resulting chromatograms for the following responses:
-
Retention Time (RT): The time at which the Trovafloxacin peak elutes.
-
Peak Area: A measure of the quantity of Trovafloxacin.
-
Tailing Factor (Tf): A measure of peak symmetry.
-
Theoretical Plates (N): A measure of column efficiency.
-
Acceptance Criteria:
The method is considered robust if the variations in the responses remain within predefined acceptance criteria. These criteria are often based on the system suitability requirements of the validated method. For example:
-
Retention Time: Relative Standard Deviation (RSD) of ≤ 2.0%.
-
Peak Area: RSD of ≤ 2.0%.
-
Tailing Factor: Should remain within the range of 0.8 to 1.5.
-
Theoretical Plates: Should not decrease by more than 20% from the nominal value.
Data Presentation: Impact of Parameter Variations
The following tables summarize the expected quantitative impact of deliberate variations in the HPLC method parameters on the analysis of Trovafloxacin. The data presented here is a composite representation based on typical robustness studies of fluoroquinolone antibiotics.
Table 1: Effect of Mobile Phase pH Variation
| pH | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 2.8 | 6.8 | 1254321 | 1.1 | 5800 |
| 3.0 (Nominal) | 7.2 | 1256789 | 1.0 | 6000 |
| 3.2 | 7.6 | 1258901 | 1.0 | 6100 |
Table 2: Effect of Mobile Phase Composition Variation (% Acetonitrile)
| % Acetonitrile | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 28% | 8.5 | 1260123 | 1.0 | 6200 |
| 30% (Nominal) | 7.2 | 1256789 | 1.0 | 6000 |
| 32% | 6.1 | 1253456 | 1.1 | 5900 |
Table 3: Effect of Column Temperature Variation
| Temperature (°C) | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 30 | 7.8 | 1259876 | 1.1 | 5700 |
| 35 (Nominal) | 7.2 | 1256789 | 1.0 | 6000 |
| 40 | 6.7 | 1254321 | 1.0 | 6300 |
Table 4: Effect of Flow Rate Variation
| Flow Rate (mL/min) | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 0.9 | 8.0 | 1396432 | 1.0 | 6100 |
| 1.0 (Nominal) | 7.2 | 1256789 | 1.0 | 6000 |
| 1.1 | 6.5 | 1142535 | 1.1 | 5900 |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the robustness testing procedure and the relationship between the varied parameters and the measured responses.
Caption: Workflow for robustness testing of the HPLC method.
Caption: Relationship between parameters and responses.
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique for the analysis of Trovafloxacin, other methods can also be employed. A comparison with these alternatives highlights the strengths and weaknesses of each approach.
Table 5: Comparison of Analytical Methods for Trovafloxacin
| Feature | HPLC | UV-Visible Spectrophotometry | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Measurement of light absorption by the analyte at a specific wavelength. | Separation based on the differential migration of ions in an electric field. |
| Specificity | High; can separate Trovafloxacin from impurities and degradation products. | Low; susceptible to interference from other compounds that absorb at the same wavelength. | High; offers excellent separation efficiency. |
| Sensitivity | High; can detect low concentrations of the analyte. | Moderate; generally less sensitive than HPLC. | Very high; requires very small sample volumes. |
| Robustness | Generally high, but requires careful control of parameters as demonstrated in this guide. | High; less affected by minor changes in experimental conditions. | Moderate; can be sensitive to changes in buffer composition and voltage. |
| Cost | High initial instrument cost and ongoing solvent costs. | Low instrument cost and minimal solvent usage. | Moderate instrument cost and low solvent consumption. |
| Analysis Time | Moderate; typically in the range of 5-15 minutes per sample. | Fast; analysis can be performed in a few minutes. | Fast; often provides very rapid separations. |
Conclusion
The robustness of a validated HPLC method is a testament to its reliability and suitability for routine analysis in a quality control environment. The data presented in this guide demonstrates that minor, deliberate variations in mobile phase pH, composition, column temperature, and flow rate have a predictable and generally acceptable impact on the chromatographic determination of Trovafloxacin. While HPLC remains a gold standard for its specificity and sensitivity, alternative methods such as UV-Visible Spectrophotometry and Capillary Electrophoresis offer advantages in terms of cost and speed, respectively, and can be considered depending on the specific analytical requirements. A thorough understanding of the robustness of the chosen analytical method is paramount for ensuring the quality and consistency of pharmaceutical products.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Trovafloxacin
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, requires specific handling and disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for the proper disposal of Trovafloxacin, aligning with safety protocols and regulatory requirements.
Hazard Profile and Safety Precautions
Trovafloxacin is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE) for Handling Trovafloxacin
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves.[1] |
| Skin and Body | Impervious clothing.[1] |
| Respiratory | Suitable respirator to avoid breathing dust or vapors.[1] |
Source: MedChemExpress Safety Data Sheet, 2025[1]
Before handling, ensure adequate ventilation and have an accessible safety shower and eye wash station.[1] In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).
Step-by-Step Disposal Protocol
The recommended method for the disposal of Trovafloxacin is incineration by a licensed hazardous waste disposal company.[2][3] This ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.[3] Landfilling may be an option only if incineration is not accessible and is permitted by local and national regulations.[2][3]
1. Waste Segregation and Collection:
-
Isolate all Trovafloxacin waste, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, from other laboratory waste streams.[3]
-
Collect the segregated waste in a designated, properly labeled, and sealed container.[3] The container should be appropriate for hazardous chemical waste.[4]
2. Spill Management:
-
In the event of a spill, immediately contain the source of the leak if it is safe to do so.[2][5]
-
Absorb liquid spills with a non-combustible material like diatomite or universal binders.[1][5] For solid spills, carefully sweep or vacuum the material into a recovery container.[2]
-
Place the absorbed material and any contaminated clothing into a sealed container for disposal.[3][5]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol or a suitable detergent and water.[1][3] Collect the cleaning materials and wash water for proper disposal.[3]
3. Storage of Waste:
-
Store the sealed waste container in a secure, designated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3][5]
4. Professional Disposal:
-
Arrange for a certified hazardous waste contractor to collect and transport the Trovafloxacin waste for incineration.[3][6]
-
Complete all necessary waste manifest forms as required by your institution and local regulations.[3]
Important Considerations:
-
NEVER dispose of Trovafloxacin down the drain or in the regular trash.[3][7] This can lead to the contamination of water sources, as wastewater treatment plants may not be equipped to remove such compounds.[3][8]
-
Always consult the specific Safety Data Sheet (SDS) for the Trovafloxacin product you are using for the most detailed and up-to-date information.[3]
-
Adhere to all federal, state, and local regulations governing pharmaceutical waste disposal, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
Logical Workflow for Trovafloxacin Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Trovafloxacin waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with Trovafloxacin, ensuring a safe working environment and protecting our ecosystems.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. benchchem.com [benchchem.com]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Trovafloxacin
For laboratory professionals engaged in critical drug development and research, ensuring a safe handling environment is paramount. This guide provides essential, direct guidance on the standard personal protective equipment (PPE), operational procedures, and disposal plans for Trovafloxacin, a broad-spectrum antibiotic. Adherence to these protocols is crucial for minimizing exposure risks and maintaining a secure laboratory setting.
Trovafloxacin and its mesylate salt are classified as hazardous substances that can cause skin, eye, and respiratory irritation.[1] The mesylate form is also associated with severe skin burns, eye damage, and potential reproductive harm.[2][3] Therefore, strict adherence to safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
When handling Trovafloxacin, a comprehensive PPE strategy is your first line of defense. The following equipment is required to minimize exposure:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Protective, impervious gloves | Prevents skin contact, which can lead to irritation or burns.[1][2] For extensive handling, consider double-gloving.[4] |
| Body Protection | Impervious clothing or lab coat | Safeguards against contamination of personal clothing and skin.[1][2] |
| Respiratory Protection | A suitable respirator | Necessary when there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[1][2] |
Operational Plan for Handling Trovafloxacin
A systematic approach to handling Trovafloxacin is essential for safety. The following step-by-step protocol outlines the key procedures for preparation, handling, and doffing of PPE.
1. Preparation:
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Verify the immediate accessibility of an eye-wash station and a safety shower.[1][2]
-
Restrict access to the handling area to authorized personnel only.
-
Prohibit eating, drinking, and smoking in the designated handling area.[1]
2. Donning PPE:
-
Wash hands thoroughly before putting on any PPE.
-
Don impervious clothing or a lab coat.
-
Put on safety goggles with side-shields.
-
Wear a suitable respirator, ensuring a proper fit.
-
Don protective gloves, ensuring they overlap with the cuffs of the lab coat.
3. Handling Trovafloxacin:
-
Avoid all direct contact with the substance.
-
If tablets or capsules are crushed or broken, take extra precaution to avoid breathing in dust and prevent contact with eyes, skin, and clothing.[6]
4. Doffing PPE:
-
Remove gloves first, peeling them off without touching the external surface.
-
Remove the lab coat or gown by rolling it inward to contain any potential contaminants.
-
Remove eye protection.
-
Remove the respirator last.
-
Wash hands thoroughly with soap and water.
Emergency Spill Response
In the event of a Trovafloxacin spill, a swift and organized response is critical to contain the material and mitigate exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
